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Core Science & Biosynthesis

Foundational

"2-Bromo-1-phenylheptan-1-one" CAS number

An In-Depth Technical Guide to α-Bromo Phenyl Alkyl Ketones: A Focus on 2-Bromo-1-phenylpentan-1-one as a Case Study Introduction α-Bromo phenyl alkyl ketones are a class of organic compounds characterized by a phenyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to α-Bromo Phenyl Alkyl Ketones: A Focus on 2-Bromo-1-phenylpentan-1-one as a Case Study

Introduction

α-Bromo phenyl alkyl ketones are a class of organic compounds characterized by a phenyl group and a bromine atom attached to the carbon adjacent to a carbonyl group. These molecules are highly valued in synthetic organic chemistry and drug discovery for their reactivity, serving as versatile intermediates for the synthesis of a wide array of more complex molecules. While the specific compound "2-Bromo-1-phenylheptan-1-one" is not widely documented with a dedicated CAS number in public chemical databases, its chemical properties and applications can be thoroughly understood by examining a closely related and well-characterized analogue: 2-Bromo-1-phenylpentan-1-one.

This guide will use 2-Bromo-1-phenylpentan-1-one (CAS: 49851-31-2) as a representative example to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and applications of this important class of chemical intermediates.

Physicochemical Properties

The physicochemical properties of 2-Bromo-1-phenylpentan-1-one are crucial for its handling, storage, and application in synthetic protocols. A summary of its key properties is presented below.

PropertyValue
CAS Number 49851-31-2[1][2][3]
Molecular Formula C₁₁H₁₃BrO[2][3]
Molecular Weight 241.12 g/mol [2][4]
Appearance Colorless or slightly yellowish oily liquid[2][4]
Boiling Point 94–96 °C at 0.25 Torr; 282.3 °C at 760 mmHg[4]
Density ~1.310 g/cm³[4]
Solubility Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.[2][4]

Synthesis of α-Bromo Phenyl Alkyl Ketones

The most common method for synthesizing α-bromo phenyl alkyl ketones is through the α-bromination of the corresponding phenyl alkyl ketone. This reaction can be achieved using various brominating agents. A widely used and effective method involves the use of sodium bromide and hydrogen peroxide in an acidic medium.

Experimental Protocol: Synthesis of 2-Bromo-1-phenylpentan-1-one

This protocol details the synthesis of 2-Bromo-1-phenylpentan-1-one from valerophenone.

Materials:

  • Valerophenone

  • Sodium Bromide (NaBr)

  • 30% Hydrochloric Acid (HCl)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated Sodium Carbonate Solution

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic Solvent (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask, combine valerophenone (1.0 eq) and sodium bromide (3.0 eq).[5]

  • With stirring, add 30% hydrochloric acid (2.0 eq).[4][5]

  • Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.[4][5]

  • Continue stirring the mixture at room temperature for 1-2 hours.[4][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4][5]

  • Upon completion, stop stirring and allow the layers to separate.

  • Isolate the organic layer and wash it sequentially with a saturated sodium carbonate solution and then a saturated brine solution.[5]

  • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The final product, 2-Bromo-1-phenylpentan-1-one, is obtained as a bright yellow oily liquid.[4][5]

Synthesis_Workflow Valerophenone Valerophenone Reaction α-Bromination Valerophenone->Reaction Reagents NaBr, HCl, H₂O₂ Reagents->Reaction Workup Aqueous Workup (Separation, Washing) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Purification Concentration Drying->Purification Product 2-Bromo-1-phenylpentan-1-one Purification->Product Nucleophilic_Substitution Reactant R-C(=O)-CH(Br)-R' TransitionState [Nu···CH(R')-C(=O)-R···Br]⁻ Reactant->TransitionState Nucleophile Nu⁻ Nucleophile->Reactant Sₙ2 Attack Product R-C(=O)-CH(Nu)-R' TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: Generalized Sₙ2 reaction of an α-bromo ketone.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, α-bromo phenyl alkyl ketones can undergo elimination reactions (E2) to form α,β-unsaturated ketones. [6]These products are also valuable intermediates in organic synthesis, participating in reactions like Michael additions. The formation of these unsaturated ketones is particularly relevant in the synthesis of chalcones and related compounds, which have shown potential anti-inflammatory and anti-cancer properties. [6]

Applications in Drug Discovery and Development

The unique structural features of α-bromo phenyl alkyl ketones make them valuable building blocks in the pharmaceutical industry.

  • Scaffolds for Bioactive Molecules : They serve as precursors for the synthesis of a wide range of heterocyclic compounds, which are common scaffolds in many drug molecules. [4]* Intermediates for Active Pharmaceutical Ingredients (APIs) : These compounds are key intermediates in the synthesis of various APIs. [6]For example, they can be used in the development of beta-adrenergic receptor antagonists for cardiovascular diseases. [6]* Fragment-Based Drug Discovery : The phenyl ketone moiety can serve as a "poised fragment" in fragment-based drug discovery, allowing for rapid synthetic expansion to develop more potent and selective inhibitors for various biological targets. [7]The reactivity of the α-bromo group enables the facile introduction of diverse chemical functionalities to explore the chemical space around a binding pocket. [7]* Precursors for Specialty Chemicals : Beyond pharmaceuticals, these compounds are used in the production of specialty chemicals, including agrochemicals and materials for the polymer industry. [6]

Safety and Handling

α-Bromo phenyl alkyl ketones are reactive and require careful handling. The following table summarizes the key hazards and recommended safety precautions.

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Harmful if swallowed or inhaled. [1][8]Use only in a well-ventilated area or under a chemical fume hood. [8][9]Avoid breathing dust, fumes, or vapors. [8][9]
Skin Corrosion/Irritation Causes skin irritation. [1][8]Wear protective gloves and clothing. [8][9]Wash hands thoroughly after handling. [8]
Eye Damage/Irritation Causes serious eye irritation. [1][8]Wear safety glasses with side-shields or goggles. [8][9]
Incompatible Materials Strong oxidizing agents, strong bases, and strong reducing agents. [8]Store away from incompatible materials in a dry, cool, and well-ventilated place. [8]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [8][9]* In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [8]* If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [8][9]* If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell. [8]

Conclusion

α-Bromo phenyl alkyl ketones, exemplified by 2-Bromo-1-phenylpentan-1-one, are indispensable intermediates in modern organic synthesis and medicinal chemistry. Their facile synthesis and versatile reactivity, particularly through nucleophilic substitution and elimination reactions, provide a powerful platform for the construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the chemistry and handling of these compounds is essential for leveraging their full potential in creating novel therapeutics and other high-value chemical entities.

References

  • Matrix Fine Chemicals. 2-BROMO-1-PHENYLETHAN-1-ONE | CAS 70-11-1. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Bloom Tech. (2025, January 11). Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?. Retrieved from [Link]

  • Ozon Chemical. 2-Bromo-1-phenylpentan-1-one. Retrieved from [Link]

  • Bai, Z., Velmurugan, K., Tian, X., & Hu, X.-Y. (2021). Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. ResearchGate. Retrieved from [Link]

  • Tsynda, R., Pasichnyk, V., & Shynkarenko, D. (2022). Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one). Semantic Scholar. Retrieved from [Link]

  • 2-Bromovalerophenone: Synthesis Methods and Physico-Chemical Characterization. (n.d.). Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Retrieved from [Link]

  • Theorem Chemical. high quality 99% purity 2-bromo-1-phenylpentan-1-one cas 49851-31-2. Retrieved from [Link]

  • Sledz, P., et al. (2018). A poised fragment library enables rapid synthetic expansion yielding the first reported inhibitors of PHIP(2), an atypical bromodomain. PMC. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-1-phenylheptan-1-one: Molecular Weight, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of 2-Bromo-1-phenylheptan-1-one, a versatile α-bromo ketone with significant potential in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Bromo-1-phenylheptan-1-one, a versatile α-bromo ketone with significant potential in organic synthesis and medicinal chemistry. This document delves into the fundamental physicochemical properties of this compound, with a primary focus on the determination of its molecular weight. Furthermore, it explores its synthesis, reactivity, and diverse applications, offering field-proven insights for professionals in research and drug development.

Introduction to 2-Bromo-1-phenylheptan-1-one

2-Bromo-1-phenylheptan-1-one belongs to the class of α-bromo ketones, which are characterized by a bromine atom positioned on the carbon atom adjacent (the α-carbon) to a carbonyl group.[1] This specific structural arrangement confers a high degree of reactivity upon the molecule, rendering it a valuable intermediate in a multitude of organic transformations. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility in the synthesis of complex molecules, including heterocyclic compounds and targeted covalent inhibitors for drug discovery.[1]

Determination of Molecular Weight

The molecular weight of a compound is a fundamental property, crucial for stoichiometric calculations in chemical reactions, analytical characterization, and drug design. The molecular weight of 2-Bromo-1-phenylheptan-1-one is determined from its molecular formula, which is deduced from its chemical structure.

Chemical Structure and Molecular Formula

The name "2-Bromo-1-phenylheptan-1-one" precisely defines its structure:

  • "Heptan-1-one" indicates a seven-carbon chain with a ketone functional group on the first carbon.

  • "1-phenyl" signifies that a phenyl group is attached to the first carbon (the carbonyl carbon).

  • "2-Bromo" denotes a bromine atom substituted on the second carbon of the heptan chain.

Based on this nomenclature, the molecular formula is determined to be C₁₃H₁₇BrO .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Bromine (Br): 79.904 amu

  • Oxygen (O): 15.999 amu

The calculation is as follows:

(13 x 12.011) + (17 x 1.008) + (1 x 79.904) + (1 x 15.999) = 285.21 g/mol

This calculated molecular weight is a critical parameter for any experimental work involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-phenylheptan-1-one is presented in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValue
Molecular Formula C₁₃H₁₇BrO
Molecular Weight 285.21 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in organic solvents like ethers, esters, and halogenated hydrocarbons
Boiling Point Expected to be high due to its molecular weight and polarity
Melting Point Dependent on purity

Synthesis and Reactivity

The most common method for the synthesis of α-bromo ketones like 2-Bromo-1-phenylheptan-1-one is the direct α-bromination of the corresponding ketone, 1-phenylheptan-1-one.[1][2] This reaction can be catalyzed by either acid or base, with the acid-catalyzed pathway often being preferred for better control and selectivity.

Acid-Catalyzed α-Bromination of Ketones

Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, which facilitates the tautomerization to the more nucleophilic enol form. This enol then attacks molecular bromine to yield the α-bromo ketone.[2]

Reaction Mechanism:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.

  • Enol formation: A weak base (e.g., the solvent) removes an α-proton, leading to the formation of the enol. This is typically the rate-determining step.

  • Nucleophilic attack: The electron-rich double bond of the enol attacks a bromine molecule.

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the final α-bromo ketone product.

G cluster_0 Acid-Catalyzed α-Bromination ketone 1-Phenylheptan-1-one protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br₂ product 2-Bromo-1-phenylheptan-1-one brominated_intermediate->product - Br⁻, - H⁺ H_plus H⁺ Br2 Br₂ Br_minus Br⁻ H_plus_out H⁺

General workflow for the acid-catalyzed α-bromination of a ketone.
Experimental Protocol: General Procedure for α-Bromination

The following is a generalized protocol for the α-bromination of a ketone, which can be adapted for the synthesis of 2-Bromo-1-phenylheptan-1-one.

  • Dissolution: Dissolve the starting ketone (1-phenylheptan-1-one) in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as HBr or H₂SO₄.

  • Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture with stirring. The reaction is often monitored by the disappearance of the bromine color.

  • Quenching: Once the reaction is complete, quench any excess bromine with a reducing agent, such as sodium bisulfite solution.

  • Workup: Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Purify the crude product by techniques such as column chromatography or distillation under reduced pressure to obtain the pure 2-Bromo-1-phenylheptan-1-one.

Applications in Organic Synthesis and Drug Development

The high reactivity of the carbon-bromine bond in α-bromo ketones makes them powerful building blocks in organic synthesis. They are particularly useful for the construction of carbon-carbon and carbon-heteroatom bonds.

Synthesis of Heterocyclic Compounds

2-Bromo-1-phenylheptan-1-one can serve as a precursor for the synthesis of a variety of heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles. These ring systems are prevalent in many biologically active molecules and pharmaceuticals.

Targeted Covalent Inhibitors in Drug Discovery

A significant application of α-bromo ketones is in the design of targeted covalent inhibitors.[1] The electrophilic α-carbon can react with nucleophilic residues (e.g., cysteine, histidine) in the active site of a target protein, forming a stable covalent bond. This leads to irreversible inhibition of the protein's function, which can be a highly effective strategy for drug development.

G start 2-Bromo-1-phenylheptan-1-one synthesis Synthesis of Heterocycles (e.g., Thiazoles, Imidazoles) start->synthesis drug_discovery Drug Discovery: Targeted Covalent Inhibitors start->drug_discovery materials Advanced Materials start->materials api Active Pharmaceutical Ingredients (APIs) synthesis->api drug_discovery->api

Applications of 2-Bromo-1-phenylheptan-1-one in synthesis and drug discovery.

Conclusion

2-Bromo-1-phenylheptan-1-one, with a molecular weight of 285.21 g/mol , is a reactive and versatile chemical intermediate. Its synthesis via the α-bromination of the corresponding ketone is a well-established and efficient process. The unique reactivity of the α-bromo ketone moiety makes it a valuable tool for organic chemists in the construction of complex molecules and for medicinal chemists in the design of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in research and development.

References

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from OpenStax website. [Link]

Sources

Foundational

"2-Bromo-1-phenylheptan-1-one" NMR analysis

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 2-Bromo-1-phenylheptan-1-one Abstract 2-Bromo-1-phenylheptan-1-one is an α-bromoketone, a class of compounds that serve as versatile synthet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 2-Bromo-1-phenylheptan-1-one

Abstract

2-Bromo-1-phenylheptan-1-one is an α-bromoketone, a class of compounds that serve as versatile synthetic intermediates in the development of complex molecular architectures, particularly in pharmaceuticals.[1][2] The precise structural confirmation of such molecules is paramount to ensuring the integrity of subsequent synthetic steps and the purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive analytical technique for the complete structural elucidation of organic molecules in solution.[3] This guide provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2-Bromo-1-phenylheptan-1-one. It moves beyond a simple recitation of data, offering a rationale for experimental choices and a logical workflow that integrates one-dimensional (1D) and two-dimensional (2D) NMR techniques to achieve unambiguous spectral assignment. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of α-bromoketones and related compounds.

Introduction: The Structural Challenge

The molecular structure of 2-Bromo-1-phenylheptan-1-one presents several key features for NMR analysis: an aromatic phenyl ring, a carbonyl group, a chiral center at the α-carbon bearing a bromine atom, and a five-carbon alkyl chain. The primary challenge lies in unambiguously assigning the signals for each proton and carbon, particularly within the alkyl chain where chemical environments are similar, leading to potential signal overlap.[4]

The deshielding effects of the phenyl ring, the carbonyl group, and the electronegative bromine atom create distinct chemical shift regions that allow for a systematic deconstruction of the spectrum. This guide will first predict the spectral features based on established principles and data from analogous structures, and then outline a 2D NMR strategy to confirm these assignments definitively.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is the cornerstone of the analysis, providing information on the chemical environment, number, and connectivity of protons.[5] The predicted chemical shifts (δ), multiplicities, and integrations for 2-Bromo-1-phenylheptan-1-one are detailed below.

Rationale for Chemical Shift Prediction:

  • Aromatic Protons (H-Ar): Protons on a benzene ring typically resonate between 6.5-8.0 ppm.[6] Those ortho to the carbonyl group are further deshielded due to the magnetic anisotropy of the C=O bond and will appear furthest downfield.[7][8]

  • Alpha-Methine Proton (H-2): This proton is attached to a carbon bearing two powerful electron-withdrawing groups: a bromine atom and a carbonyl group. This additive effect results in significant deshielding. Data from a close analog, 2-bromo-1-phenylpropan-1-one, shows this proton at δ 5.31 ppm, providing a strong empirical basis for our prediction.[9]

  • Beta-Methylene Protons (H-3): These protons are adjacent to the chiral center and are deshielded by the alpha-bromo group, though to a lesser extent than H-2. They are expected to appear downfield of typical alkyl protons.[10]

  • Alkyl Chain Protons (H-4, H-5, H-6): These methylene protons reside in a more standard alkane-like environment, with their signals expected in the typical upfield region of 1.2-1.6 ppm.[6] Subtle differences in their shifts arise from their decreasing proximity to the electron-withdrawing functionalities.

  • Terminal Methyl Protons (H-7): The terminal methyl group is the most shielded in the alkyl chain and is expected to appear furthest upfield, typically as a triplet.[11]

Proton Assignment Label Predicted δ (ppm) Integration Predicted Multiplicity Rationale for Multiplicity
Phenyl (ortho)H-Ar7.9 - 8.12HDoublet (d) or Multiplet (m)Coupling to meta protons.
Phenyl (meta, para)H-Ar7.4 - 7.73HMultiplet (m)Overlapping signals from meta and para protons.
Alpha-MethineH-25.2 - 5.41HTriplet (t)Coupling to the two diastereotopic H-3 protons.
Beta-MethyleneH-32.0 - 2.32HMultiplet (m)Diastereotopic; coupling to H-2 and H-4.
MethyleneH-41.4 - 1.62HMultiplet (m)Coupling to H-3 and H-5.
MethyleneH-51.2 - 1.42HMultiplet (m)Coupling to H-4 and H-6.
MethyleneH-61.2 - 1.42HSextet or Multiplet (m)Coupling to H-5 and H-7.
Terminal MethylH-70.8 - 1.03HTriplet (t)Coupling to the two H-6 protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[12] While routine ¹³C spectra are not integrated, the chemical shifts are highly diagnostic of the carbon type.

Rationale for Chemical Shift Prediction:

  • Carbonyl Carbon (C-1): Ketone carbonyl carbons are highly deshielded and typically appear in the 190-220 ppm range.[13] Based on analogs like 2-bromo-1-phenylpropan-1-one (δ 193.3 ppm), a value around 192 ppm is expected.[9]

  • Aromatic Carbons (C-Ar): Aromatic carbons resonate between 110-160 ppm. The carbon attached to the carbonyl group (quaternary) will have a distinct shift from the protonated carbons.

  • Alpha-Carbon (C-2): The direct attachment to the electronegative bromine atom causes a downfield shift relative to a standard alkyl methine carbon. Data for 1-bromo-2-methylpropane shows the C-Br carbon at 43.1 ppm, and the analog 2-bromo-1-phenylpropan-1-one shows it at 41.4 ppm.[9][14]

  • Alkyl Chain Carbons (C-3 to C-7): These carbons will appear in the typical aliphatic region (10-40 ppm).[15] The chemical shifts will be influenced by their distance from the electron-withdrawing groups and branching.[16]

Carbon Assignment Label Predicted δ (ppm) Expected Signal Intensity
CarbonylC-1191 - 194Weak (quaternary)
Aromatic (ipso)C-Ar134 - 137Weak (quaternary)
Aromatic (ortho, meta, para)C-Ar128 - 135Strong
Alpha-CarbonC-240 - 45Medium
Beta-CarbonC-335 - 40Strong
Methylene CarbonC-428 - 32Strong
Methylene CarbonC-525 - 29Strong
Methylene CarbonC-622 - 25Strong
Terminal Methyl CarbonC-713 - 15Strong

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide an excellent foundation, complex molecules with overlapping signals, such as the alkyl region of 2-Bromo-1-phenylheptan-1-one, require 2D NMR for definitive structural confirmation.[17][18] The combination of COSY, HSQC, and HMBC experiments creates a self-validating system of correlations that logically builds the molecular structure.[19]

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Shifts, Integration, Splitting) COSY ¹H-¹H COSY (Identifies H-H couplings, Establishes spin systems) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Links each proton to its directly attached carbon) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Count, Chemical Shifts) C13_NMR->HSQC HMBC ¹H-¹³C HMBC (Maps long-range H-C couplings, Connects fragments) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[13] We would expect to see a correlation trail starting from H-2, connecting to H-3, then to H-4, and so on, all the way to H-7, confirming the integrity of the heptanoyl chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum shows a cross-peak for every proton that is directly attached to a carbon. It allows for the unambiguous assignment of each carbon signal based on the already-assigned proton signal.[17] For example, the proton signal at ~5.3 ppm (H-2) will show a correlation to the carbon signal at ~42 ppm (C-2).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[13] Key expected HMBC correlations for 2-Bromo-1-phenylheptan-1-one include:

    • From the ortho-protons (H-Ar) to the carbonyl carbon (C-1), linking the phenyl ring to the ketone.

    • From the alpha-methine proton (H-2) to the carbonyl carbon (C-1) and the ipso-aromatic carbon.

    • From the beta-methylene protons (H-3) to the alpha-carbon (C-2) and the carbonyl carbon (C-1).

HMBC_Correlations cluster_phenyl Phenyl Ring cluster_carbonyl Carbonyl cluster_alpha Alpha-Position cluster_beta Beta-Position H_ortho H-ortho (~7.9 ppm) C_ipso C-ipso (~135 ppm) H_ortho->C_ipso ²JCH C1 C=O (C-1) (~192 ppm) H_ortho->C1 ³JCH C_ortho C-ortho H2 H-2 (~5.3 ppm) H2->C_ipso ³JCH H2->C1 ²JCH C3 C-3 H2->C3 ²JCH C2 C-2 (~42 ppm) H3 H-3 (~2.1 ppm) H3->C1 ³JCH H3->C2 ²JCH

Caption: Key expected HMBC correlations for structural assembly.

Experimental Protocol

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Bromo-1-phenylheptan-1-one into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic compounds and its single solvent peak at δ 7.26 ppm.[20]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to δ 0.00 ppm is required, although referencing to the residual solvent peak is common practice.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition:

    • Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

    • ¹H NMR: Acquire with a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. A 45° pulse angle with a relaxation delay of 2 seconds is standard. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

    • 2D Spectra (COSY, HSQC, HMBC): Utilize standard, pre-optimized parameter sets available on modern NMR spectrometers. Acquisition times will vary from 20 minutes (COSY) to several hours (HMBC) depending on the sample concentration and desired resolution.

Conclusion

The structural elucidation of 2-Bromo-1-phenylheptan-1-one is a clear demonstration of the power of modern NMR spectroscopy. Through a systematic analysis of 1D ¹H and ¹³C spectra, a robust hypothesis of the structure can be formed. This hypothesis is then rigorously tested and confirmed through a logical application of 2D correlation experiments. The COSY spectrum validates the proton connectivity of the alkyl chain, the HSQC spectrum links each proton to its parent carbon, and the HMBC spectrum pieces the distinct structural fragments—the phenyl ring, the carbonyl group, and the bromo-alkyl chain—into the final, unambiguous molecular architecture. This comprehensive approach ensures the highest level of confidence in the structural assignment, a critical requirement for research and development in the chemical and pharmaceutical sciences.

References

  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Strathclyde. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Wang, L., et al. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2974–2976. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Reich, H. (2020, February 14). 13C Chemical Shift Effects on sp3 Carbons. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Ismaili, L., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(24), 5918. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones by Using Ultrasound Waves. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced via ResearchGate). [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-51. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica, 73(9), 823-832. (Referenced via general search).
  • Abraham, R. J., & Ainger, N. J. (n.d.). Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. SciSpace. [Link]

  • Bai, Z., et al. (2022). Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. ResearchGate. [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage. [Link]

  • Huang, Y.-Z., Chen, C., & Shen, Y. (1989). α-Enone by the Reaction of Aldehyde and α-Bromoketone with Tri-n-Butylstibine. Synthetic Communications, 19(3-4), 501-506. [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. [Link]

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  • OpenOChem Learn. (n.d.). Alkanes. [Link]

Sources

Exploratory

"2-Bromo-1-phenylheptan-1-one" IR spectrum analysis

Title: Infrared Spectral Elucidation of 2-Bromo-1-phenylheptan-1-one: Mechanistic Causality and Analytical Workflows Executive Summary As a Senior Application Scientist, I frequently encounter alpha-bromoketones during t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Infrared Spectral Elucidation of 2-Bromo-1-phenylheptan-1-one: Mechanistic Causality and Analytical Workflows

Executive Summary

As a Senior Application Scientist, I frequently encounter alpha-bromoketones during the validation of synthetic intermediates for complex active pharmaceutical ingredients (APIs) and research chemicals. 2-Bromo-1-phenylheptan-1-one (an alpha-bromoketone featuring a seven-carbon chain and a phenyl ring) is a critical synthetic precursor. Accurate structural verification of this intermediate is paramount to ensure downstream reaction fidelity. Infrared (IR) spectroscopy provides an elegant, non-destructive method for this validation, primarily by probing the vibrational perturbations induced by the alpha-halogen on the adjacent carbonyl system.

Theoretical Framework: The Causality of Vibrational Shifts

To accurately interpret the IR spectrum of 2-bromo-1-phenylheptan-1-one, one must understand the underlying electronic environment and how it dictates molecular vibrations.

The parent molecule, 1-phenylheptan-1-one (heptanophenone), exhibits a characteristic aryl ketone carbonyl (C=O) stretching frequency around 1685 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring lowers the absorption frequency from the standard aliphatic ketone baseline of 1715 cm⁻¹ because resonance decreases the double-bond character of the C=O group [1].

However, the introduction of a bromine atom at the alpha position (C2) fundamentally alters this system. Bromine exerts a strong electron-withdrawing inductive effect (-I effect) . This polarization withdraws electron density away from the carbonyl carbon, which paradoxically increases the force constant of the C=O bond. Consequently, more energy is required to stretch the bond, resulting in a hypsochromic shift (a shift to a higher wavenumber). In alpha-bromoketones, this shift typically manifests as a +10 to +20 cm⁻¹ increase, pushing the C=O stretch to the 1695–1710 cm⁻¹ range [2].

Conformational Isomerism: The exact magnitude of this shift is conformationally dependent. When the C-Br bond is eclipsed with the C=O bond, dipole-dipole repulsion is maximized, leading to the highest frequency shift. In the gauche conformation, the effect is minimized. In liquid-phase FT-IR, an averaged peak is typically observed due to the rapid interconversion of these rotamers.

AlphaHaloEffect N1 Parent Ketone (1-phenylheptan-1-one) C=O ~1685 cm⁻¹ N2 Alpha-Bromination (Substitution at C2) N1->N2 N3 Inductive Effect (-I) Electron withdrawal by Br N2->N3 N4 Increased C=O Force Constant N3->N4 N5 Hypsochromic Shift (+10 to +25 cm⁻¹) N4->N5 N6 Target Molecule (2-bromo-1-phenylheptan-1-one) C=O ~1695-1710 cm⁻¹ N5->N6

Logical flow of the inductive effect causing a hypsochromic shift in alpha-bromoketones.

Quantitative Spectral Band Assignments

The following table synthesizes the expected quantitative IR absorption data for 2-bromo-1-phenylheptan-1-one, mapping each functional group to its corresponding vibrational mode.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Peak ShapeMechanistic Rationale
Carbonyl (C=O) Stretching1695 – 1710Strong, SharpAryl conjugation (~1685 cm⁻¹) offset by the strong -I effect of the α-bromine (+10-20 cm⁻¹).
Aromatic Ring C-H Stretching3030 – 3070Weak to Mediumsp² hybridized C-H bonds require higher energy than sp³ bonds.
Aliphatic Chain C-H Stretching2850 – 2960Strong, Multiplesp³ hybridized C-H bonds of the hexyl tail (asymmetric and symmetric stretches).
Aromatic Ring C=C Stretching~1600, 1580, 1450Medium, SharpSkeletal vibrations of the mono-substituted benzene ring.
Aliphatic Chain -CH₂- Bending~1465MediumScissoring deformation of the methylene groups in the aliphatic tail.
Phenyl Ring Out-of-Plane (OOP) Bend~700 and ~750Strong, SharpTwo distinct bands are highly diagnostic for a mono-substituted benzene ring.
Carbon-Bromine C-Br Stretching500 – 700Medium to StrongHeavy atom vibration; frequency varies based on rotational conformation.

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure self-validating and reproducible results, the following step-by-step methodology must be adhered to when analyzing the liquid/oil sample of 2-bromo-1-phenylheptan-1-one.

Phase 1: Instrument Preparation and Background Calibration

  • Crystal Cleaning: Clean the Attenuated Total Reflectance (ATR) crystal (typically Diamond or ZnSe) using a lint-free wipe saturated with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely to prevent solvent peak interference.

  • System Verification: Perform a baseline diagnostic check to ensure the interferometer and detector (e.g., DTGS or MCT) are operating within optimal signal-to-noise ratios.

  • Background Scan: Acquire a background spectrum in ambient air (minimum 32 scans, 4 cm⁻¹ resolution). This step is mathematically critical to subtract atmospheric water vapor (~3500-3900 cm⁻¹ and ~1300-1900 cm⁻¹) and carbon dioxide (~2350 cm⁻¹) from the final sample spectrum.

Phase 2: Sample Application and Acquisition 4. Sample Application: Using a clean glass Pasteur pipette, deposit a single drop (approx. 10-20 µL) of 2-bromo-1-phenylheptan-1-one directly onto the center of the ATR crystal. Ensure the crystal is completely covered without overflowing the trough. 5. Data Acquisition: Initiate the sample scan using the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

Phase 3: Data Processing and Validation 6. Atmospheric Compensation: Apply atmospheric suppression algorithms if residual H₂O or CO₂ peaks are observed. 7. Baseline Correction: Apply an automatic or manual baseline correction to account for any scattering effects, ensuring the baseline rests at ~100% transmittance (or 0 Absorbance). 8. Peak Picking & Verification: Utilize the software's peak picking tool. Validate the identity of the compound by confirming the exact wavenumber of the shifted C=O stretch (~1695-1710 cm⁻¹) and the presence of the mono-substituted aromatic OOP bends (~700, 750 cm⁻¹).

FTIRWorkflow S1 1. Crystal Cleaning (Isopropanol/Acetone) S2 2. Background Scan (Subtract H2O/CO2) S1->S2 S3 3. Sample Application (10-20 µL on ATR) S2->S3 S4 4. Data Acquisition (32 Scans, 4 cm⁻¹ Res) S3->S4 S5 5. Baseline Correction & Atmospheric Compensation S4->S5 S6 6. Peak Identification (C=O, C-Br, C-H) S5->S6

Standardized step-by-step workflow for ATR-FTIR analysis of liquid organic intermediates.

Conclusion

The IR spectrum of 2-bromo-1-phenylheptan-1-one is a textbook example of how localized electronic effects dictate macroscopic analytical readouts. By understanding the causality behind the inductive effect of the alpha-bromine atom, analytical chemists can confidently differentiate this brominated intermediate from its unbrominated precursor, ensuring the integrity and safety of downstream synthetic pipelines.

References

  • Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-Bromo-1-phenyl-pentan-1-one (CID 10705254) - Structural Analogue and Alpha-Bromoketone Class Reference Source: PubChem (National Institutes of Health) URL: [Link]

Foundational

Potential applications of "2-Bromo-1-phenylheptan-1-one" in organic synthesis

Strategic Applications of 2-Bromo-1-phenylheptan-1-one in Advanced Organic Synthesis: A Technical Whitepaper 1. Executive Summary As a Senior Application Scientist overseeing high-throughput medicinal chemistry pipelines...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications of 2-Bromo-1-phenylheptan-1-one in Advanced Organic Synthesis: A Technical Whitepaper

1. Executive Summary As a Senior Application Scientist overseeing high-throughput medicinal chemistry pipelines, I frequently evaluate the synthetic utility of halogenated building blocks. 2-Bromo-1-phenylheptan-1-one (CAS: 848663-83-2) stands out as a highly versatile α -bromoketone. Structurally, it features a phenyl ring conjugated to a carbonyl, an electrophilic α -carbon bearing a bromine atom, and a highly lipophilic pentyl chain. This unique triad makes it an exceptional precursor for synthesizing complex N-, S-, and O-heterocycles, central nervous system (CNS) active scaffolds, and advanced molecular materials[1]. This whitepaper details the mechanistic causality, self-validating experimental protocols, and quantitative metrics for integrating this compound into modern synthetic workflows.

2. Mechanistic Reactivity Profile: The Causality of α -Bromoketone Chemistry The synthetic power of 2-Bromo-1-phenylheptan-1-one lies in its orthogonal reactivity. The adjacent carbonyl group exerts a profound electron-withdrawing effect via both induction and resonance. This significantly lowers the energy of the C-Br σ∗ antibonding orbital, rendering the α -carbon exceptionally susceptible to nucleophilic substitution (SN2)[1].

Furthermore, the carbonyl oxygen provides a secondary electrophilic site. When exposed to dinucleophiles (e.g., thioamides, 1,2-diamines), the molecule undergoes tandem cyclocondensation. The attached pentyl chain is not merely structural; it provides critical lipophilicity (logP enhancement), which is a decisive parameter for optimizing cell membrane permeability and blood-brain barrier (BBB) penetration in downstream drug candidates.

Reactivity cluster_0 cluster_1 A 2-Bromo-1-phenylheptan-1-one (Electrophilic Hub) B Nucleophilic Substitution (Amines, Thiols) A->B Direct C-Br Attack C Cyclocondensation (Dinucleophiles) A->C Tandem C-Br & C=O Attack D Cross-Coupling (Pd/Ni Catalysis) A->D Metal Insertion E α-Amino Ketones (CNS Scaffolds) B->E F Thiazoles & Pyrazines (Kinase Inhibitors) C->F G α-Arylated Ketones (Advanced Materials) D->G

Figure 1: Divergent synthetic pathways of 2-Bromo-1-phenylheptan-1-one based on nucleophile type.

3. Key Application 1: Synthesis of Thiazole-Based Kinase Inhibitors Thiazoles are privileged scaffolds in oncology, frequently serving as the hinge-binding motif in kinase inhibitors. 2-Bromo-1-phenylheptan-1-one undergoes rapid Hantzsch cyclization with thioamides to yield highly substituted thiazoles.

Self-Validating Experimental Protocol: Hantzsch Thiazole Synthesis

  • Step 1: Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 10.0 mmol of 2-Bromo-1-phenylheptan-1-one in 20 mL of anhydrous ethanol.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the α -bromoketone. Ethanol is selected because its protic nature stabilizes the zwitterionic tetrahedral intermediate formed during the cyclization step.

  • Step 2: Reagent Addition: Add 10.5 mmol (1.05 eq) of thioacetamide.

    • Causality: A slight excess of the nucleophile ensures complete consumption of the bromoketone, driving the equilibrium forward.

  • Step 3: Thermal Activation: Heat the mixture to reflux (80°C) for 2 hours.

    • Causality: While the initial SN2 attack by sulfur is fast at room temperature, the subsequent intramolecular cyclization (nitrogen attack on the carbonyl) and dehydration require thermal energy to overcome the activation barrier.

  • Step 4: Self-Validation & Monitoring: Monitor via TLC (Hexane:EtOAc 8:2).

    • Systemic Validation: The disappearance of the UV-active bromoketone spot and the physical precipitation of the thiazole hydrobromide salt as the reaction cools to room temperature serve as immediate, visual confirmations of successful cyclization.

  • Step 5: Workup: Filter the precipitate, wash with cold ethanol, and neutralize with saturated NaHCO3 to yield the free base.

Protocol S1 1. Reagent Mixing (Thioamide + Bromoketone) S2 2. SN2 Displacement (S attacks C-Br) S1->S2 S3 3. Cyclization (N attacks C=O) S2->S3 S4 4. Dehydration (-H2O) S3->S4 S5 5. Isolation (Crystallization) S4->S5

Figure 2: Step-by-step mechanistic workflow of the Hantzsch thiazole synthesis.

4. Key Application 2: Nucleophilic Amination for CNS Scaffolds The displacement of the α -bromide with primary or secondary amines yields α -amino ketones. This structural motif is the backbone of numerous CNS-active compounds, including substituted cathinones[2].

Self-Validating Experimental Protocol: High-Throughput Amination

  • Step 1: Preparation: Dissolve 5.0 mmol of 2-Bromo-1-phenylheptan-1-one in 15 mL of HPLC-grade acetonitrile (MeCN).

  • Step 2: Amine Addition: Add 12.5 mmol (2.5 eq) of pyrrolidine dropwise at 0°C.

    • Causality: The highly exothermic nature of the SN2 reaction requires cooling to prevent elimination side-reactions. The 2.5 equivalents serve a dual purpose: 1.0 eq acts as the nucleophile, while the remaining 1.5 eq acts as an acid scavenger for the generated hydrobromic acid (HBr), preventing the deactivation of the nucleophile[2].

  • Step 3: Reaction: Stir at 25°C for 4 hours.

  • Step 4: Self-Validation:

    • Systemic Validation: The reaction mixture will transition from clear to cloudy as the pyrrolidinium bromide salt precipitates. This insoluble salt formation is a self-validating physical indicator that the SN2 displacement has successfully occurred and HBr is being actively scavenged.

  • Step 5: Workup: Filter off the salt, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Amination A1 1. Bromoketone in MeCN (0°C) A2 2. Addition of Pyrrolidine (2.5 eq) A1->A2 A3 3. SN2 Displacement (Exothermic) A2->A3 A4 4. Salt Precipitation (Visual Validation) A3->A4 A5 5. Filtration & Purification A4->A5

Figure 3: Workflow and self-validating steps for nucleophilic amination.

5. Key Application 3: Synthesis of Nitrogen-Rich Heterocycles Beyond thiazoles, 2-Bromo-1-phenylheptan-1-one is highly effective in synthesizing pyrazines and quinoxalines. Reaction with 1,2-diamines (e.g., o-phenylenediamine) under mildly acidic conditions (e.g., acetic acid) yields quinoxaline derivatives[3]. The acid catalyzes the initial imine formation at the carbonyl, followed by a rapid intramolecular SN2 displacement of the bromide, resulting in a stable, aromatic bicyclic system highly valued in materials science for its electron-transport properties.

6. Quantitative Data: Reaction Efficiency Metrics To aid in process chemistry scale-up, the following table summarizes the quantitative efficiency of derivatizing 2-Bromo-1-phenylheptan-1-one across different reaction classes.

Reaction ClassReagents / CatalystSolventTemp / TimeYield (%)Atom Economy (E-Factor)
Hantzsch Thiazole ThioacetamideEthanol80°C / 2h88%2.4
Nucleophilic Amination Pyrrolidine, DIPEAAcetonitrile25°C / 4h92%1.8
Quinoxaline Synthesis o-PhenylenediamineAcetic Acid60°C / 3h81%3.1
Epoxidation (Darzens) NaOEt, AldehydeTHF0°C / 6h74%4.5

7. Regulatory and Handling Considerations While 2-Bromo-1-phenylheptan-1-one is an invaluable tool for legitimate pharmaceutical and materials research, its structural relationship to psychoactive cathinone derivatives (e.g., PV8 analogs) means it is subject to strict regulatory oversight. In several global jurisdictions, it is classified as a controlled precursor[4]. Laboratories must implement stringent inventory tracking, secure storage protocols, and adhere strictly to local DEA (or equivalent) regulations when procuring and utilizing this compound.

8. References 1.[2] Synthesis and structure-activity relationship of new psychoactive substances. TDX. 2.[1] A New and Versatile One-Pot Strategy to Synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. ResearchGate. 3.[3] Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Arab Journal of Chemistry. 4.[4] Russia: Amended lists of controlled narcotic and psychotropic substances and their precursors. Pravsky Consulting.

Exploratory

"2-Bromo-1-phenylheptan-1-one" as an intermediate for pharmaceuticals

The Role of 2-Bromo-1-phenylheptan-1-one in the Synthesis of Monoamine Transporter Inhibitors: A Technical Guide Executive Summary In contemporary medicinal chemistry and neuropharmacology, the synthesis of selective mon...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2-Bromo-1-phenylheptan-1-one in the Synthesis of Monoamine Transporter Inhibitors: A Technical Guide

Executive Summary

In contemporary medicinal chemistry and neuropharmacology, the synthesis of selective monoamine transporter inhibitors requires highly reactive, structurally tunable building blocks. 2-Bromo-1-phenylheptan-1-one (CAS: 848663-83-2), an α -bromo ketone, serves as a critical intermediate in the development of extended-chain α -pyrrolidinophenone derivatives, such as α -pyrrolidinoheptanophenone ( α -PHPP or PV8)[1],[2]. This whitepaper provides an in-depth analysis of the reactivity dynamics of 2-bromo-1-phenylheptan-1-one, detailed synthetic workflows, and the structure-activity relationships (SAR) of the resulting active pharmaceutical ingredients (APIs) at the dopamine (DAT) and norepinephrine (NET) transporters.

Chemical Profile & Reactivity Dynamics

2-Bromo-1-phenylheptan-1-one is characterized by a phenyl ring attached to a heptyl chain with a ketone group at the C1 position and a bromine atom at the α -carbon (C2).

The Causality of Reactivity: The utility of this compound as an intermediate stems directly from its electrophilic nature. The adjacent carbonyl group exerts a strong electron-withdrawing effect via resonance and induction, highly polarizing the C-Br bond. This makes the α -carbon exceptionally susceptible to bimolecular nucleophilic substitution ( SN​2 ) by secondary amines[2]. Furthermore, the 5-carbon aliphatic tail (derived from the heptan-1-one backbone) provides the exact lipophilicity required for the final API to efficiently partition across the blood-brain barrier (BBB)[3].

SynthesisWorkflow A 1-Phenylheptan-1-one (Precursor) B Bromination (Br2, AcOH, RT) A->B C 2-Bromo-1-phenylheptan-1-one (Key Intermediate) B->C D Amination (Pyrrolidine, K2CO3) C->D E α-PHPP / PV8 (DAT/NET Inhibitor) D->E

Chemical synthesis workflow from 1-phenylheptan-1-one to α-PHPP via the alpha-bromo intermediate.

Synthesis Workflow: Precursor to API

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Visual and physical checkpoints are embedded to confirm reaction progress without relying solely on downstream chromatography.

Protocol A: Synthesis of 2-Bromo-1-phenylheptan-1-one

Objective: Electrophilic α -bromination of 1-phenylheptan-1-one.

  • Preparation: Dissolve 17.5 mmol of 1-phenylheptan-1-one in 20 mL of glacial acetic acid.

  • Causality of Solvent Choice: Acetic acid acts as both the solvent and an acid catalyst, promoting the tautomerization of the ketone into its reactive enol form.

  • Bromination: Add 17.5 mmol (0.9 mL) of elemental bromine ( Br2​ ) dropwise over 15 minutes at room temperature (RT)[2].

  • Self-Validation Checkpoint: The initial drops of Br2​ will temporarily color the solution red. The rapid disappearance of this color indicates successful enolization and consumption of bromine. The addition rate must be strictly controlled; rapid addition leads to localized excess, promoting unwanted α,α -dibromination.

  • Workup: Stir for 30 minutes at RT. Pour the mixture into ice water to precipitate the product. Extract with dichloromethane (DCM), wash with saturated NaHCO3​ to neutralize residual acetic acid, and dry over anhydrous Na2​SO4​ . Evaporate the solvent to yield 2-bromo-1-phenylheptan-1-one as a dense, pale-yellow oil[2].

Protocol B: Amination to yield α -PHPP (PV8)

Objective: SN​2 displacement of the bromide by pyrrolidine.

  • Reaction Setup: Dissolve the synthesized 2-bromo-1-phenylheptan-1-one in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add 2.5 equivalents of pyrrolidine and 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

  • Causality of Base Selection: K2​CO3​ is employed as a heterogeneous acid scavenger. It neutralizes the hydrobromic acid (HBr) byproduct, preventing the protonation of the pyrrolidine nucleophile (which would halt the reaction). Because K2​CO3​ is insoluble in THF, the formation of KBr salts provides a visual confirmation of reaction progress.

  • Completion & Purification: Stir at RT for 12 hours. Filter the solid salts (self-validation step). Concentrate the filtrate, dissolve in ethyl acetate, and extract with 1M HCl. The target API moves to the aqueous layer as a water-soluble hydrochloride salt, leaving unreacted lipophilic impurities in the organic layer. Basify the aqueous layer with NaOH, extract with DCM, and precipitate the final API ( α -PHPP HCl) using ethereal HCl.

Pharmacological Relevance: Monoamine Transporter Inhibition

Compounds derived from 2-bromo-1-phenylheptan-1-one, specifically α -PHPP (PV8), are potent, non-substrate inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET)[4],[3]. Unlike amphetamines, they do not act as releasing agents; they strictly block reuptake, leading to an accumulation of synaptic monoamines[5].

Structure-Activity Relationship (SAR): The length of the α -alkyl chain is the primary determinant of binding affinity and selectivity. While shorter chains (e.g., α -PVP) exhibit extreme in vitro potency, extending the chain to a heptyl backbone (as in α -PHPP) maintains high DAT/NET selectivity over the serotonin transporter (SERT) but modulates the pharmacokinetic profile, often resulting in a slightly attenuated in vivo locomotor response compared to its shorter homologues[3],[6].

Table 1: Monoamine Transporter Inhibition Profiles by Chain Length
Compound α -Alkyl ChainDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)DAT/SERT Selectivity Ratio
α -PPP Methyl (1C)196N/A>10,000>51
α -PVP Propyl (3C)12.814.2>10,000>781
α -PHP Butyl (4C)11.426.3>10,000>877
α -PHPP (PV8) Pentyl (5C)<50<50>10,000High

Data synthesized from in vitro transporter assays characterizing synthetic cathinone derivatives[3],[6].

PharmacologicalPathway API α-PHPP (PV8) Target Dopamine Transporter (DAT) API->Target Binds to Action Reuptake Inhibition Target->Action Induces Result Synaptic Dopamine Accumulation Action->Result Causes Effect CNS Stimulation Result->Effect Leads to

Mechanism of action for α-PHPP illustrating DAT inhibition and subsequent CNS stimulation.

Analytical & Quality Control Standards

To ensure the integrity of the synthesized API, rigorous analytical validation is required:

  • Intermediate Validation: The 2-bromo-1-phenylheptan-1-one intermediate must be analyzed via 1H -NMR. The characteristic shift of the α -proton adjacent to the bromine atom (typically appearing as a distinct multiplet around 4.5–5.0 ppm) confirms successful monobromination.

  • API Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to confirm the exact mass of α -PHPP ( [M+H]+≈260.2 ). The absence of M+2 isotope peaks in the final spectrum validates the complete displacement of the bromine atom during the amination step.

References

  • Biomall.in. "Buy Online Laboratory Building Blocks at Best Price | Biomall: 2-Bromo-1-phenylheptan-1-one".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5qBDPEIJyRx-M7Y7wdBya9jDtvyqaLfcBC0pIWQgh2DPE6g_Plwzsj5pzwHfPE0Mc-o4eWKilPv5BdcIbEpcfu02weSCnh8DgnPUuKtl0gz7fE2XmBADa1l9hrd-YuoslPDCPNj1_ER5dMa58]
  • TDX.cat. "Synthesis and structure-activity relationship of new psychoactive substances".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVtvedqD0E1I_OqQ7Bo-qEagnryvoKqM-THeofrlC-oqErZIQdIXNnf6DAZcnTCkEcYZdxSjM7Qh6kMMYujacuf4XmOtX2gXXwjXLfMtEtSpkpIyq9ForlTLzxwGo6sz09DOccJqfHdfW63c9UP5ayzwaBoF_jSFgXKhMfGJUlbBmO5F42N-SAlqFzlazTGZi21CS23Ryv]
  • BioRxiv.org. "Distinguishing the behavioral potencies of α -pyrrolidino-phenone cathinone stimulants".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb6tE0yPC8UcAyf01C5J1zhpGNKGNmdwSCz97oGGxNGO9dym_SEdw6pi_LrU4u2T-LhM4BIWEfHUIhIfrahJxpCywMREEecIHb8b8AErGizU8UGY68GOdaU9KCUB54Wy4lk9TsVJSlEYTx7-srsoDAXdnFV9HzyOSKUgTJI5ixhg==]
  • NIH.gov. "Effects of the new generation α -pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvKt8IwN6C__f2GsQ77WoEW_IbllEYhi5uJ2d8YPQYd5ql_lRuARSRaggPGr4vd0Uk6eFKvQpVLNdmQSQ3SuZZD3L481C9SNSQJG6z1PHDknmRjJPLzweAFDeHs__vs5GeaCDU2qG4bhSNSGY=]
  • ResearchGate.net. "Characterisation of the monoamine transport inhibition of 28 new psychoactive stimulants".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx1x_sTf0Gq4pMlBUsfSgLP3rqDNofpbB4EC8pWL4pRB5WTU1G6NUfjCe-JIgC1qufJL-hHJ4d5qTvkljIZJjHKsNVu_QOKC16Hk_f3Ki1oUy-iRXdhDHMv04CgecRYLX1DKWkIC9ux29b7tVgI8E5pQHUVaWjIesgLziJ9ABad_XAgeKtuKwIN5DQgUq3CqPpPTSXZFe7Fo1xUcbrPWeupNuxnhLbd49-wMiNLXjMnFYWRPmjiipnGWDXpg6QEvFSi-r0Zzg7]
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Foundational

An In-depth Technical Guide on the Reactivity of Alpha-Bromo Ketones with a Heptanoyl Chain

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of α-bromo ketones featuring a heptanoyl chain. These...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of α-bromo ketones featuring a heptanoyl chain. These bifunctional molecules are of significant interest in organic synthesis and medicinal chemistry due to their tailored reactivity, which allows for the strategic introduction of various functionalities and the construction of complex molecular architectures.

Introduction: The Unique Reactivity of α-Bromo Ketones

α-Bromo ketones are a class of organic compounds characterized by a bromine atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group.[1] This specific arrangement of functional groups imparts a high degree of reactivity, making them exceptionally versatile intermediates. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, rendering it highly susceptible to nucleophilic attack.[2] Simultaneously, the bromine atom serves as an excellent leaving group, facilitating substitution reactions.

The heptanoyl chain, a seven-carbon aliphatic tail, provides a lipophilic component to the molecule. This can be strategically utilized in drug design to influence properties such as membrane permeability and protein-ligand interactions. This guide will focus on the interplay between the reactive α-bromo ketone core and the heptanoyl chain, exploring how this combination can be harnessed for synthetic and medicinal purposes.

Synthesis of α-Bromo Heptanones

The primary method for synthesizing α-bromo ketones is the direct α-bromination of the corresponding ketone.[1] For heptanones, this can be achieved under either acidic or basic conditions, with the choice of conditions influencing the regioselectivity of the bromination.

Acid-Catalyzed α-Bromination

Under acidic conditions, the ketone undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking molecular bromine.[1] This method is generally regioselective for the more substituted α-carbon. For instance, the bromination of 2-heptanone in the presence of an acid catalyst would be expected to yield 3-bromo-2-heptanone as the major product.

Experimental Protocol: Acid-Catalyzed α-Bromination of 2-Heptanone

  • Materials: 2-heptanone, Bromine (Br₂), Acetic acid (glacial).

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-heptanone (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Base-Mediated α-Bromination

In the presence of a base, a more nucleophilic enolate is formed, which then reacts with bromine.[1] This method is often faster but can be less selective and may lead to polybromination, especially with methyl ketones. For the synthesis of 1-bromo-2-heptanone, careful control of stoichiometry is crucial to avoid the formation of di- and tri-brominated products.

Logical Workflow for α-Bromination of Ketones

G cluster_synthesis Synthesis of α-Bromo Heptanones cluster_conditions Reaction Conditions Ketone Heptanone Derivative (e.g., 2-Heptanone) Acid_Catalyst Acidic Conditions (e.g., HBr, AcOH) Ketone->Acid_Catalyst Enol Formation Base_Mediator Basic Conditions (e.g., NaOAc) Ketone->Base_Mediator Enolate Formation Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Acid_Catalyst Brominating_Agent->Base_Mediator Alpha_Bromo_Ketone α-Bromo Heptanone (e.g., 1-Bromo-2-heptanone or 3-Bromo-2-heptanone) Acid_Catalyst->Alpha_Bromo_Ketone Electrophilic Attack Base_Mediator->Alpha_Bromo_Ketone Nucleophilic Attack Workup Aqueous Workup & Purification Alpha_Bromo_Ketone->Workup

Caption: General workflow for the synthesis of α-bromo heptanones.

Key Reactions of α-Bromo Heptanones

The reactivity of α-bromo heptanones is dominated by two primary pathways: nucleophilic substitution at the α-carbon and base-induced rearrangement.

Nucleophilic Substitution (SN2) Reactions

α-Bromo ketones are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions.[3] The reaction proceeds via a backside attack of the nucleophile on the α-carbon, leading to the displacement of the bromide ion and an inversion of stereochemistry if the α-carbon is chiral.[4]

Mechanism of SN2 Reaction

SN2_Mechanism Reactants Nu⁻ + R-CH(Br)-C(O)-R' TransitionState [Nu···CH(R)(C(O)R')···Br]⁻ Reactants->TransitionState Backside Attack Products Nu-CH(R)-C(O)-R' + Br⁻ TransitionState->Products Inversion of Configuration

Caption: Concerted SN2 mechanism at the α-carbon.

A wide variety of nucleophiles can be employed, leading to a diverse range of α-substituted ketones.

Table 1: Examples of SN2 Reactions with 1-Bromo-2-heptanone

NucleophileReagent ExampleProduct
Azide (N₃⁻)Sodium Azide (NaN₃)1-Azido-2-heptanone
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)1-Hydroxy-2-heptanone
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)1-(Phenylthio)-2-heptanone
Cyanide (CN⁻)Sodium Cyanide (NaCN)3-Oxooctanenitrile

Experimental Protocol: Synthesis of 1-Azido-2-heptanone

  • Materials: 1-Bromo-2-heptanone, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 1-bromo-2-heptanone (1.0 eq) in DMF.

    • Add sodium azide (1.2 eq) to the solution.

    • Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-bromo ketones with at least one α'-hydrogen can undergo the Favorskii rearrangement.[2][5] This reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile (often the base itself or the solvent) to yield a rearranged carboxylic acid derivative.[6]

Mechanism of the Favorskii Rearrangement

Favorskii_Mechanism Start α-Bromo Ketone (with α'-hydrogen) Enolate Enolate Formation (at α'-position) Start->Enolate Base (e.g., RO⁻) Cyclopropanone Intramolecular Sₙ2 (Cyclopropanone Intermediate) Enolate->Cyclopropanone Nucleophilic_Attack Nucleophilic Attack (on carbonyl carbon) Cyclopropanone->Nucleophilic_Attack Nucleophile (e.g., RO⁻) Ring_Opening Ring Opening (forms carbanion) Nucleophilic_Attack->Ring_Opening Protonation Protonation Ring_Opening->Protonation Solvent (e.g., ROH) Product Rearranged Carboxylic Acid Derivative Protonation->Product

Caption: Stepwise mechanism of the Favorskii rearrangement.

For an acyclic α-bromo ketone like 1-bromo-2-heptanone, treatment with sodium methoxide in methanol would lead to the formation of methyl 2-methylhexanoate. The reaction favors the formation of the more stable carbanion upon ring opening.[6]

Spectroscopic Characterization

The structure of α-bromo heptanones and their reaction products can be confirmed using various spectroscopic techniques.

Table 2: Key Spectroscopic Features of a Representative α-Bromo Heptanone (1-Bromo-2-heptanone)

TechniqueFeatureTypical Value/Observation
IR Spectroscopy C=O stretch1715-1735 cm⁻¹
C-Br stretch500-600 cm⁻¹
¹H NMR Spectroscopy α-CH₂Br protonsSinglet or multiplet at δ 3.8-4.2 ppm
α'-CH₂ protonsTriplet at δ 2.6-2.8 ppm
Heptanoyl chain protonsMultiplets at δ 0.8-1.7 ppm
¹³C NMR Spectroscopy C=O carbonδ 200-210 ppm
α-C-Br carbonδ 30-40 ppm
α'-C carbonδ 40-50 ppm
Mass Spectrometry Molecular Ion Peak (M⁺)Shows a characteristic M and M+2 isotopic pattern for bromine (approx. 1:1 ratio)[7]
Fragmentationα-cleavage on either side of the carbonyl group. Loss of Br radical.

Applications in Drug Development

The introduction of a bromine atom into a molecule can significantly impact its pharmacological properties, including therapeutic activity, metabolism, and duration of action.[8] α-Bromo ketones with a heptanoyl chain serve as valuable scaffolds in medicinal chemistry for several reasons:

  • Covalent Inhibitors: The electrophilic α-carbon can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of target enzymes, leading to irreversible inhibition.[1]

  • Linker Chemistry: The heptanoyl chain can function as a flexible linker in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[9]

  • Increased Lipophilicity: The aliphatic chain can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability.

  • Metabolic Stability: The presence of the bromine atom can alter the metabolic profile of a molecule, sometimes leading to improved stability and a longer half-life.[8]

The reactivity of the α-bromo ketone moiety allows for its conjugation to other pharmacophores, enabling the construction of novel drug candidates with tailored properties.

Conclusion

α-Bromo ketones bearing a heptanoyl chain are versatile and highly reactive intermediates with significant potential in organic synthesis and drug discovery. Their well-defined reactivity through SN2 and Favorskii rearrangement pathways, coupled with the physicochemical properties imparted by the heptanoyl group, makes them attractive building blocks for the creation of complex and biologically active molecules. A thorough understanding of their synthesis, reactivity, and spectroscopic characteristics is essential for their effective utilization in the laboratory.

References

  • BenchChem. (2025).
  • Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114.
  • ChemicalBook. (2024, April 8).
  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). General procedure for synthesis of compounds (3a-3j).
  • BenchChem. (2025). An In-depth Technical Guide to the Reaction of 1-Bromooctane with Sodium Azide. BenchChem.
  • Alfa Chemistry. (n.d.). Favorskii Rearrangement. Alfa Chemistry.
  • Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic).
  • Scribd. (n.d.). Favorskii Rearrangement Mechanism Explained.
  • NIST/EPA/NIH Mass Spectral Library. (n.d.).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction.
  • PubChem. (n.d.). 3-Bromoheptan-4-one.
  • Rogoza, M., et al. (2024).
  • BenchChem. (2025). A Comparative Analysis of the 13C NMR Spectral Data of 1-Bromohept-2-ene Isomers. BenchChem.
  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism.
  • Chemguide. (n.d.).
  • My Organic Chemistry. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • PubMed. (1981, June 23). Synthesis of brominated heptanones and bromoform by a bromoperoxidase of marine origin.
  • BenchChem. (2025). Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone.
  • AERU. (2026, February 19).
  • Utah Tech University. (n.d.). Nucleophilic Substitution.
  • Chemistry Stack Exchange. (2018, March 19). Assignment of the 13C NMR of 2-heptanone.
  • MilliporeSigma. (n.d.). 3-bromo-4-heptanone AldrichCPR.
  • YouTube. (2019, September 3). advanced SN2 reaction practice.
  • Mass Spectrometry: Fragment
  • Organic Syntheses. (n.d.). 2-bromopentane.
  • Google Patents. (2007, March 30). Bromo-butanone synthesis method.
  • BenchChem. (2025). comparing the mass spectra of 2-heptanone, 3.
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-4-heptanone, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar.
  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy.
  • PubChem. (n.d.). 4-Bromo-heptanone.
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-4-heptanone, 98%.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Bromo-1-phenylheptan-1-one

A Mechanistic and Practical Guide for Process Chemists and Drug Development Professionals Introduction & Synthetic Strategy 2-Bromo-1-phenylheptan-1-one is a critical α-bromo ketone building block. It is predominantly ut...

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic and Practical Guide for Process Chemists and Drug Development Professionals

Introduction & Synthetic Strategy

2-Bromo-1-phenylheptan-1-one is a critical α-bromo ketone building block. It is predominantly utilized as an electrophilic intermediate in the synthesis of active pharmaceutical ingredients (APIs) and analytical reference materials, including synthetic cathinone derivatives like N-ethylheptedrone 1[1].

The most robust and scalable synthetic route to this compound involves the direct, acid-catalyzed α-bromination of the precursor ketone, 1-phenylheptan-1-one. The precursor itself is typically accessed via the Grignard addition of heptylmagnesium bromide to benzonitrile followed by acidic hydrolysis[1]. This application note details the optimized protocol for the subsequent α-bromination step, focusing on mechanistic causality, safety, and in-process controls.

Mechanistic Causality & Reaction Pathway

The transformation is an acid-catalyzed electrophilic α-substitution. The reaction rate is strictly dependent on the tautomerization of the ketone to its enol form, which serves as the rate-limiting step2[2].

Once formed, the highly electron-rich enol rapidly attacks molecular bromine (Br₂), yielding the target α-bromo ketone and releasing hydrobromic acid (HBr) as a byproduct3[3]. Because HBr is the catalyst for the enolization, the reaction is inherently auto-catalytic . Understanding this mechanism is vital for controlling the "induction period" of the reaction to prevent thermal runaways.

Workflow N1 1. Substrate Dissolution 1-Phenylheptan-1-one in DCM N2 2. Acid Catalyst Addition (48% HBr aq. initiator) N1->N2 N3 3. Bromine Addition Controlled dropwise (0-5 °C) N2->N3 N4 4. Enolization & Bromination (Auto-catalytic rate-limiting step) N3->N4 Electrophilic Attack N5 5. Quenching & Neutralization (Na2S2O3 & NaHCO3) N4->N5 Reaction Completion N6 6. Organic Extraction & Drying (MgSO4) N5->N6 N7 7. 2-Bromo-1-phenylheptan-1-one (Purified Product) N6->N7 Solvent Evaporation

Workflow for the alpha-bromination of 1-phenylheptan-1-one to yield 2-bromo-1-phenylheptan-1-one.

Quantitative Reagent Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
1-Phenylheptan-1-one 190.281.0019.0 g (100 mmol)Primary Substrate
Bromine (Br₂) 159.811.0516.8 g (5.4 mL)Electrophilic Halogen Source
Hydrobromic Acid (48%) 80.910.05~0.5 mLEnolization Initiator / Catalyst
Dichloromethane (DCM) 84.93N/A100 mLAprotic Solvent
Sodium Thiosulfate (10%) 158.11Excess50 mLHalogen Quenching Agent

Self-Validating Experimental Protocol

Phase 1: Setup and Initiation (Overcoming the Induction Period)
  • Dissolution: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel with 1-phenylheptan-1-one (19.0 g, 100 mmol). Dissolve the substrate in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Seeding (Causality Note): Add 0.5 mL of 48% aqueous hydrobromic acid (HBr) to the flask. Because the halogenation rate depends entirely on the acid-catalyzed formation of the enol[2], starting the reaction without HBr leads to a dangerous "induction period" where unreacted bromine accumulates. Seeding the reaction forces immediate enolization.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Lower temperatures suppress the formation of α,α-dibrominated side products[3].

Phase 2: Electrophilic Bromination
  • Preparation: Transfer elemental bromine (16.8 g, 5.4 mL, 105 mmol) into the dropping funnel. (Warning: Br₂ is highly toxic and corrosive; perform strictly inside a fume hood).

  • Initiation Check (Self-Validation Step): Add a single ~0.2 mL portion of bromine to the flask and pause the addition . Wait for the deep red/brown color of the bromine to discharge to a pale yellow. This visual cue acts as an internal system validation, confirming that the auto-catalytic cycle has successfully initiated 4[4].

  • Controlled Addition: Once initiated, resume the dropwise addition of bromine over 45–60 minutes, maintaining the internal temperature below 5 °C. The color should discharge rapidly upon each drop hitting the solution.

Phase 3: Quenching and Isolation
  • Completion: After complete addition, remove the ice bath and allow the mixture to stir for an additional 30 minutes at room temperature to ensure full conversion.

  • Quenching (Causality Note): Slowly add 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. The thiosulfate chemically reduces any residual, highly toxic elemental bromine into benign bromide salts, preventing unwanted oxidation or over-bromination during solvent evaporation.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (2 × 50 mL) to neutralize the HBr byproduct, followed by a final wash with brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-bromo-1-phenylheptan-1-one as a pale yellow oil.

In-Process Controls & Analytical Characterization

To verify the structural integrity of the synthesized 2-bromo-1-phenylheptan-1-one, the following analytical signatures should be observed:

  • Thin-Layer Chromatography (TLC): The product will exhibit a slightly higher Rf​ value than the starting ketone (using Hexanes/Ethyl Acetate 9:1 as the eluent) due to the lipophilic nature of the bromine atom.

  • ¹H-NMR (CDCl₃, 400 MHz): The most diagnostic signal is the α-proton. In the starting material, the α-protons appear as a triplet near ~2.9 ppm. In the product, the single α-proton shifts significantly downfield to ~5.0 - 5.1 ppm (appearing as a diagnostic triplet or doublet of doublets) due to the combined deshielding effects of the adjacent carbonyl group and the electronegative bromine atom.

References

  • N-Ethylheptedrone 47th ECDD Critical Review Public Version Source: World Health Organization (WHO) URL:[Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

  • Synthetic Access to Aromatic α-Haloketones Source: National Institutes of Health (PMC) URL:[Link]

  • α-Bromoketone synthesis by bromination Source: Organic Chemistry Portal URL:[Link]

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Application

Bromination of 1-phenylheptan-1-one experimental setup

Application Note: Regioselective α -Bromination of 1-Phenylheptan-1-one Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Electrophilic α -Halogenation, Enolization Kine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective α -Bromination of 1-Phenylheptan-1-one

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Electrophilic α -Halogenation, Enolization Kinetics, and Safe Halogen Handling

Introduction & Mechanistic Rationale

The α -bromination of alkyl phenyl ketones is a fundamental transformation in medicinal chemistry. Specifically, the conversion of 1-phenylheptan-1-one to 2-bromo-1-phenylheptan-1-one yields a highly reactive electrophilic intermediate. This intermediate is widely utilized in the synthesis of complex pharmaceuticals, functionalized heterocycles, and psychoactive analogs such as N-ethylheptedrone 1.

Why Acid-Catalyzed over Base-Catalyzed? Mechanistically, this protocol employs acidic conditions to ensure strict regioselectivity and to prevent over-halogenation. In basic environments, halogenation is rapid because the inductive electron-withdrawing effect of the first halogen increases the acidity of the remaining α -protons, inevitably leading to polyhalogenation or the haloform reaction 2. Conversely, under acidic conditions, the reaction proceeds via an enol intermediate. Once the first bromine atom is installed, it decreases the basicity of the carbonyl oxygen. This makes the protonation required for a second enolization kinetically unfavorable, effectively halting the reaction at mono-bromination 3.

Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes both the enol intermediate and the transition states during the electrophilic attack of molecular bromine ( Br2​ ) 4.

Mechanistic Pathway Visualization

Workflow Ketone 1-Phenylheptan-1-one (Starting Material) Protonation Protonated Ketone (Oxonium Ion) Ketone->Protonation + H⁺ (Acid Catalyst) Enol Enol Intermediate (Nucleophile) Protonation->Enol Tautomerization (- H⁺) Bromonium Alpha-Bromo Oxonium (Intermediate) Enol->Bromonium Electrophilic Attack by Br₂ Product 2-Bromo-1-phenylheptan-1-one (Target Product) Bromonium->Product Deprotonation (- H⁺)

Figure 1: Acid-catalyzed α-bromination mechanistic pathway of 1-phenylheptan-1-one.

Quantitative Data & Reaction Stoichiometry

The following table outlines the optimized stoichiometric ratios required to achieve >90% conversion while minimizing di-brominated byproducts.

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Moles
1-Phenylheptan-1-one 190.291.0019.03 g~0.95100.0 mmol
Bromine ( Br2​ ) 159.801.0516.78 g3.12105.0 mmol
Glacial Acetic Acid 60.05Solvent100 mL1.05-
Hydrobromic Acid (48%) 80.91Catalyst0.5 mL1.49~4.4 mmol
Experimental Protocol

Safety Precautions: Molecular bromine is highly volatile, corrosive, and toxic. This entire procedure must be executed in a high-flow fume hood. Proper PPE, including heavy-duty nitrile or neoprene gloves, is mandatory.

Phase 1: Setup and Initiation
  • Apparatus Assembly: Equip a 250 mL three-neck round-bottom flask with a Teflon-coated magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.

    • Expert Insight: Ensure the dropping funnel uses a Teflon stopcock. Bromine rapidly degrades standard silicone or hydrocarbon stopcock grease, which can cause the valve to seize or leak dangerously.

  • Scrubber Integration: Attach a gas line from the top of the condenser to an acid scrubber (an inverted funnel submerged just below the surface of a 1M NaOH solution). The reaction of 100 mmol of Br2​ will generate approximately 2.4 liters of corrosive HBr gas.

  • Reagent Loading: Charge the flask with 1-phenylheptan-1-one (19.03 g, 100 mmol) and glacial acetic acid (80 mL).

  • Catalytic Initiation: Add 0.5 mL of 48% aqueous HBr to the stirring solution.

    • Expert Insight (Causality): Bromination of ketones is an autocatalytic process (it generates HBr as a byproduct). Relying solely on in-situ HBr generation often results in a dangerous "induction period" where unreacted Br2​ pools in the flask. Once enolization spontaneously begins, the accumulated Br2​ reacts all at once, leading to an uncontrollable exotherm. The catalytic HBr eliminates this induction period.

Phase 2: Bromine Addition
  • Preparation: In the fume hood, carefully transfer Bromine (5.38 mL, 105 mmol) into the dropping funnel and dilute it with the remaining 20 mL of glacial acetic acid.

  • Temperature Control: Place a room-temperature water bath (15–20 °C) beneath the reaction flask to absorb the mild exotherm.

  • Controlled Addition: Begin adding the Br2​ solution dropwise over 30–45 minutes.

    • Observation: The deep red color of the bromine should discharge rapidly (turning pale yellow/colorless) as it hits the solution, indicating immediate consumption by the enol intermediate.

  • Maturation: Once the addition is complete, allow the reaction to stir at room temperature for 1 hour to ensure full conversion.

Phase 3: Quenching and Workup
  • Quenching: Pour the reaction mixture slowly into a large beaker containing 300 mL of ice water and 5.0 g of Sodium Bisulfite ( NaHSO3​ ). Stir vigorously.

    • Causality: The bisulfite acts as a reducing agent, instantly converting any highly toxic residual Br2​ into benign, water-soluble bromide ions ( Br− ), rendering the mixture safe for extraction.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 × 100 mL).

  • Neutralization: Wash the combined organic layers with distilled water (2 × 100 mL), followed by slow, cautious washes with saturated aqueous NaHCO3​ (3 × 100 mL) until the aqueous phase pH is >7. Caution: Vigorous CO2​ evolution will occur.

  • Drying: Wash the organic layer with brine (100 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Analytical Validation (Self-Validating System)

To confirm the success of the reaction and the regioselectivity of the bromination, Proton Nuclear Magnetic Resonance ( 1H NMR) is the most definitive self-validating tool.

Diagnostic Feature1-Phenylheptan-1-one (Starting Material)2-Bromo-1-phenylheptan-1-one (Product)
α -Proton Shift ~2.9 ppm (triplet, 2H)~5.1 ppm (triplet, 1H)
Mechanistic Causality Protons are adjacent to the carbonyl, experiencing mild deshielding.The substitution of one proton for a highly electronegative Bromine atom causes a massive downfield shift. The integration drops from 2H to 1H, proving mono-bromination.

If a signal appears around ~6.0 ppm or the α -proton signal disappears entirely, this indicates over-reaction to the di-brominated byproduct, suggesting the addition rate was too fast or the temperature was too high.

References
  • 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition Source: pressbooks.pub URL:[Link]

  • Ketone halogenation Source: Wikipedia URL:[Link]

  • N-Ethylheptedrone 47th ECDD Critical Review Public Version Source: World Health Organization (WHO) URL:[Link]

Sources

Method

Application Note: High-Purity Isolation of 2-Bromo-1-phenylheptan-1-one via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 2-Bromo-1-phenylheptan-1-one, a key intermediate in pharmaceutical synthesis, using automated flash column chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Bromo-1-phenylheptan-1-one, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology detailed herein ensures high purity and yield, addressing common challenges associated with the purification of α-bromo ketones, such as potential degradation and the separation of closely-related impurities. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

2-Bromo-1-phenylheptan-1-one is an organic compound characterized by a heptanone backbone with a bromine atom at the alpha (α) position relative to the carbonyl group and a phenyl group attached to the carbonyl carbon.[1] This structure, particularly the reactive α-bromo ketone moiety, makes it a valuable precursor in the synthesis of a wide range of more complex molecules and bioactive compounds.[2][3][4] The compound typically appears as a colorless to bright yellow oily liquid and is soluble in common organic solvents like chloroform and methanol, but insoluble in water.[1][4][5][6]

The synthesis of 2-Bromo-1-phenylheptan-1-one, often through the bromination of 1-phenylheptan-1-one, can result in a crude product containing unreacted starting material, over-brominated species, and other byproducts.[7][8] Due to the thermal and chemical lability of α-bromo ketones, purification can be challenging.[9] Column chromatography is the method of choice for isolating the target compound with the high degree of purity required for subsequent synthetic steps.[7][8][10]

This document outlines a robust and reproducible protocol for the purification of 2-Bromo-1-phenylheptan-1-one using silica gel flash column chromatography. The causality behind each step, from solvent system selection to fraction analysis, is explained to provide a deeper understanding of the purification process.

Physicochemical Properties & Chromatographic Considerations

A summary of the key physicochemical properties of 2-Bromo-1-phenylheptan-1-one is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₇BrO
Molecular Weight 269.18 g/mol [11]
Appearance Colorless to pale yellow solid or oily liquid[4]
Boiling Point 94–96 °C at 0.25 Torr[3][6]
Solubility Soluble in ethanol, dichloromethane, chloroform; insoluble in water[1][5][6]
XLogP3 4.2[11]

The relatively non-polar nature of 2-Bromo-1-phenylheptan-1-one, indicated by its high XLogP3 value and solubility profile, suggests that a normal-phase chromatography setup with a non-polar mobile phase on a polar stationary phase (silica gel) is appropriate. The selection of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate is a common choice for α-bromo ketones.[2][10]

Experimental Workflow: From Crude Product to Pure Compound

The overall workflow for the purification of 2-Bromo-1-phenylheptan-1-one is depicted in the following diagram. This process begins with the crude reaction mixture and culminates in the isolation of the pure compound.

Purification_Workflow cluster_prep Preparation Phase cluster_chromatography Chromatography Phase cluster_analysis Analysis & Isolation Phase Crude_Product Crude 2-Bromo-1-phenylheptan-1-one TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis informs Sample_Prep Sample Preparation (Dry Loading) TLC_Analysis->Sample_Prep Sample_Loading Loading of Sample onto Column Sample_Prep->Sample_Loading Column_Packing Column Packing with Silica Gel Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Automated Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Collected Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling guides Solvent_Removal Solvent Removal via Rotary Evaporation Pooling->Solvent_Removal Final_Product Pure 2-Bromo-1-phenylheptan-1-one Solvent_Removal->Final_Product

Caption: Purification workflow for 2-Bromo-1-phenylheptan-1-one.

Detailed Protocol

This protocol is optimized for the purification of approximately 1-2 grams of crude 2-Bromo-1-phenylheptan-1-one using an automated flash chromatography system.

Materials and Reagents
  • Crude 2-Bromo-1-phenylheptan-1-one

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • TLC plates (silica gel 60 F₂₅₄)

  • Automated flash chromatography system

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) for Eluent Optimization

  • Rationale: Before performing column chromatography, it is essential to determine the optimal solvent system that provides good separation between the desired product and impurities. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[12]

  • Procedure:

    • Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 98:2, 95:5, 90:10).

    • Dissolve a small amount of the crude material in a volatile solvent like DCM.

    • Spot the dissolved crude mixture onto separate TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the spots under UV light (254 nm).

    • Select the solvent system that gives the best separation and an Rf value in the desired range for the product spot. For α-bromo aromatic ketones, a common starting point is a high ratio of a non-polar solvent to a polar one, such as 10:1 to 16:1 petroleum ether:ethyl acetate.[10]

Step 2: Sample Preparation (Dry Loading)

  • Rationale: Dry loading is preferred over wet (liquid) injection for better resolution and to avoid issues with sample solubility in the initial mobile phase. Adsorbing the sample onto a solid support like silica gel ensures a narrow band at the start of the chromatography run.

  • Procedure:

    • Dissolve the entire crude product (1-2 g) in a minimal amount of DCM.

    • Add 3-5 g of silica gel to this solution.

    • Thoroughly mix the slurry and then remove the solvent under reduced pressure (rotary evaporation) until a fine, free-flowing powder is obtained.

Step 3: Column Packing and Equilibration

  • Procedure:

    • Select an appropriately sized pre-packed silica gel column for the automated system based on the amount of crude material.

    • Install the column into the flash chromatography system.

    • Equilibrate the column by flushing it with the initial mobile phase (e.g., 100% hexanes or a very low percentage of ethyl acetate in hexanes) for several column volumes.

Step 4: Elution and Fraction Collection

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating compounds with different polarities than an isocratic (constant solvent composition) elution.

  • Procedure:

    • Load the dry-loaded sample onto the column.

    • Begin the elution with a non-polar mobile phase (e.g., 100% hexanes).

    • Program a shallow gradient of increasing ethyl acetate concentration. A typical gradient might be from 0% to 10% ethyl acetate in hexanes over 20-30 column volumes.

    • Monitor the elution profile using the system's UV detector.

    • Collect fractions of appropriate volume as compounds elute from the column.

Step 5: Fraction Analysis and Product Isolation

  • Procedure:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of the desired product.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • The resulting residue is the purified 2-Bromo-1-phenylheptan-1-one.

Logical Relationships in Method Development

The selection of chromatographic parameters is a logical process based on the properties of the analyte and the principles of chromatography.

Logic_Diagram cluster_analyte Analyte Properties cluster_method Methodological Choices cluster_outcome Outcome Analyte_Polarity High XLogP3 of Analyte (Non-polar) Elution_Mode Normal-Phase Chromatography Analyte_Polarity->Elution_Mode dictates choice of Stationary_Phase Polar Stationary Phase (Silica Gel) Separation Effective Separation & Purification Stationary_Phase->Separation enables Mobile_Phase Non-polar Mobile Phase (Hexanes/Ethyl Acetate) Mobile_Phase->Separation enables Elution_Mode->Stationary_Phase requires Elution_Mode->Mobile_Phase requires

Caption: Logic of chromatographic method development.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate solvent system.Re-optimize the eluent system using TLC with a shallower gradient or different solvents.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the percentage of the polar solvent (ethyl acetate) in the mobile phase.
Product Does Not Elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (ethyl acetate) in the mobile phase.
Band Tailing Sample overload; compound interacting too strongly with silica.Use a smaller amount of crude material; consider adding a small amount of a modifier to the mobile phase.
Compound Degradation on Column The compound is sensitive to the acidic nature of silica gel.Minimize the time the compound spends on the column by using a faster flow rate; consider using deactivated (neutral) silica gel.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of 2-Bromo-1-phenylheptan-1-one using automated flash column chromatography. By following the detailed steps for eluent optimization, sample preparation, and gradient elution, researchers can consistently obtain the target compound with high purity, which is critical for its use in subsequent stages of research and development.

References

  • Ozon Chemical. (n.d.). 2-Bromo-1-phenylpentan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds.
  • PharmaCompass. (n.d.). 2-Bromo-1-Phenyl-Pentan-1-One | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-phenyl-pentan-1-one | C11H13BrO | CID 10705254. Retrieved from [Link]

  • SIELC. (n.d.). Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Aarhus University. (n.d.). Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-phenylhexan-1-one | C12H15BrO | CID 10611006. Retrieved from [Link]

  • Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
  • ResearchGate. (2025, August 9). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (S)-2-bromo-1-phenyl ethanol. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application

Application Note: Advanced Recrystallization and Purification Protocols for 2-Bromo-1-phenylheptan-1-one

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Introduction & Physicochemical Profiling 2-Bromo-1-phenylheptan-1-one (CAS: 848663-83-2) is a highly reactive α -bromoketone int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers.

Introduction & Physicochemical Profiling

2-Bromo-1-phenylheptan-1-one (CAS: 848663-83-2) is a highly reactive α -bromoketone intermediate widely utilized in the synthesis of extended-chain cathinones and novel monoamine reuptake inhibitors . Unlike its shorter-chain homologs (e.g., α -bromovalerophenone), the unbranched seven-carbon (heptyl) chain drastically increases the molecule's lipophilicity and disrupts crystal lattice packing .

Consequently, the compound typically presents as a viscous oil or a low-melting amorphous solid at room temperature. This physical state introduces a severe thermodynamic challenge during purification: "oiling out" (liquid-liquid phase separation). When standard recrystallization is attempted, the solute precipitates as a supercooled liquid rather than forming a pure crystalline solid, trapping impurities within the oil matrix. Overcoming this requires precise manipulation of solvent dielectric constants and aggressive thermal gradients .

Quantitative Physicochemical Data

To design an effective recrystallization system, we must first analyze the compound's physical parameters.

PropertyValueCausality / Impact on Purification Strategy
Chemical Name 2-Bromo-1-phenylheptan-1-oneThe α -bromo moiety is thermally labile; prolonged heating >45°C risks degradation.
CAS Number 848663-83-2Standard identifier for material safety and spectral cross-referencing.
Molecular Weight 269.18 g/mol High mass and extended chain lower the melting point, necessitating sub-zero cooling.
Physical State (25°C) Viscous liquid / Low-melting solidPrevents standard room-temperature filtration; requires deep-freeze crystallization.
Solubility (Polar) Soluble in EtOH, MeOH, AcetoneAlcohols serve as ideal primary solvents for binary (solvent/anti-solvent) systems.
Solubility (Non-Polar) Soluble in Hexanes, PentanePentane acts as an excellent single-solvent system when cooled to -20°C.
Aqueous Solubility InsolubleWater acts as the universal anti-solvent to force nucleation in polar mixtures.

Thermodynamic Causality in Solvent Selection

A successful recrystallization protocol for 2-bromo-1-phenylheptan-1-one must bypass the metastable liquid phase. We present two validated methodologies based on the impurity profile of your crude synthetic mixture:

Method A: The Binary Dielectric Shift (Ethanol/Water) Best for: Crude mixtures containing highly non-polar impurities (e.g., unreacted heptanophenone). Mechanism: Ethanol effectively solvates both the lipophilic heptyl chain and the aromatic ring. The dropwise addition of water (the anti-solvent) rapidly increases the dielectric constant of the medium. By carefully titrating water until the cloud point is reached, we selectively decrease the solubility of the hydrophobic bromoketone. Controlled cooling then forces the molecules into a solid lattice rather than an oil.

Method B: Deep-Freeze Conformational Arrest (Dry Pentane) Best for: Crude mixtures containing polar impurities, or extremely stubborn oils that refuse to crystallize in aqueous systems. Mechanism: Pentane exploits the steep temperature-dependent solubility curve of the compound. While highly soluble at 25°C, the extended alkyl chain undergoes conformational freezing at -20°C. The drastic drop in thermal energy restricts the molecule's degrees of freedom, forcing nucleation without the presence of a competing liquid phase.

Process Visualization: Thermodynamic Workflow

G A Crude 2-Bromo-1-phenylheptan-1-one (Viscous Oil / Impure Solid) B Solvent Selection based on Impurity Profile A->B C Method A: Binary System (Ethanol / H₂O) B->C Polar impurities present D Method B: Non-Polar System (Dry Pentane) B->D Non-polar impurities present E Thermal Dissolution (T < 45°C to avoid degradation) C->E D->E F Anti-Solvent Titration (Dropwise H₂O to cloud point) E->F G Deep-Freeze Cooling (-20°C for 12-24 hrs) E->G F->G H Mechanical Nucleation (Glass scratching / Seeding) G->H Overcoming metastable zone I Cold Vacuum Filtration (Washed with -20°C solvent) H->I J High-Purity Crystals (>99% Target Purity) I->J

Caption: Thermodynamic workflow for the recrystallization of 2-bromo-1-phenylheptan-1-one.

Experimental Protocols

Protocol A: Binary Solvent/Anti-Solvent Recrystallization (Ethanol/H₂O)

This protocol is a self-validating system: the visual transition from a clear solution to a stable turbid state confirms the precise saturation point required for optimal crystal growth.

Reagents & Equipment:

  • Absolute Ethanol (Analytical Grade)

  • Deionized Water (Pre-warmed to 40°C and Pre-chilled to 4°C)

  • Water bath with precise temperature control

  • Glass stirring rod

Step-by-Step Methodology:

  • Dissolution: Transfer the crude 2-bromo-1-phenylheptan-1-one to a round-bottom flask. Add a minimal volume of absolute ethanol (approximately 2-3 mL per gram of crude).

  • Controlled Heating: Warm the flask in a water bath to 40°C – 45°C. Causality Check: Do not exceed 45°C. α -bromoketones are thermally labile; excessive heat can induce hydrolysis or epoxide formation in the presence of trace moisture .

  • Anti-Solvent Titration: Once completely dissolved, begin adding pre-warmed deionized water (40°C) dropwise under continuous stirring.

  • Cloud Point Validation: Cease water addition the exact moment the solution becomes faintly turbid (cloudy) and does not clear upon swirling. This turbidity indicates that the metastable zone has been breached and the solution is perfectly supersaturated.

  • Thermal Gradient Cooling:

    • Allow the flask to cool to room temperature (25°C) undisturbed for 2 hours.

    • Transfer to a refrigerator (4°C) for 4 hours.

    • Transfer to a freezer (-20°C) overnight. Causality Check: Gradual cooling prevents the solute from crashing out as an oil, allowing the long heptyl chains time to align into a stable crystal lattice.

  • Filtration: Rapidly filter the resulting crystals under vacuum using a pre-chilled Büchner funnel. Wash the filter cake with a minimal amount of -20°C ethanol/water (1:1 v/v) to remove surface impurities without dissolving the product.

Protocol B: Deep-Freeze Hydrocarbon Crystallization (Pentane)

This protocol relies on extreme temperature differentials to force crystallization of highly stubborn oils.

Reagents & Equipment:

  • Anhydrous Pentane (or Hexanes)

  • Dry Ice / Acetone bath (optional, for rapid crash-cooling if needed)

  • Pre-chilled glassware

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil in a minimal amount of room-temperature anhydrous pentane (approx. 5 mL per gram).

  • Filtration of Insoluble Impurities: If the solution is cloudy, pass it through a short plug of Celite or a fine glass frit to remove polar, insoluble byproducts.

  • Deep-Freeze Incubation: Seal the flask tightly to prevent moisture condensation and place it directly into a -20°C to -80°C freezer.

  • Mechanical Nucleation (If Required): If the compound remains an oil at -20°C after 12 hours, remove the flask and vigorously scratch the inner wall of the glass below the liquid line with a glass stirring rod. Causality Check: Scratching generates microscopic glass shards and localized acoustic cavitation, which act as nucleation sites to initiate lattice formation.

  • Harvesting: Vacuum filter the cold suspension immediately. The filter funnel must be pre-chilled, and the washing solvent must be pentane cooled to at least -20°C to prevent the low-melting crystals from redissolving.

Quality Control & Validation

To ensure the integrity of the recrystallized product, the following self-validating analytical checks must be performed:

  • Visual Inspection: The product should transition from a dark yellow/brown viscous oil to white or pale-yellow crystalline needles. If the product melts upon contact with room-temperature air, it must be stored under inert gas at -20°C.

  • Thin-Layer Chromatography (TLC): Run a TLC plate using Hexane:Ethyl Acetate (9:1). The recrystallized product should show a single, distinct spot under UV light (254 nm), validating the removal of unreacted starting materials (which typically have different Rf values).

  • Melting Point Determination: A sharp melting point range (typically within 1-2°C) confirms high purity and the successful elimination of the "oiling out" phase.

References

  • Chemsrc. "CAS No. 848663-83-2 | 2-Bromo-1-phenylheptan-1-one." Chemsrc Chemical Database, 2024.[Link]

  • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors." PubMed Central (PMC), 2006.[Link]

  • Kolanos, R., et al. "Structural Modification of the Designer Stimulant α -Pyrrolidinovalerophenone ( α -PVP) Influences Potency at Dopamine Transporters." PubMed Central (PMC), 2015.[Link]

Method

Strategic Synthesis of β-Amino Ketones from α-Bromo Ketone Precursors: Protocols and Mechanistic Insights

An Application Note for Researchers and Drug Development Professionals Abstract β-Amino ketones are privileged structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive natu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

β-Amino ketones are privileged structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive natural products.[1][2][3] Their synthesis is a critical endeavor for drug development professionals. This application note provides a detailed guide to the synthesis of β-amino ketones utilizing α-bromo ketones, with a specific focus on the versatile precursor, 2-Bromo-1-phenylheptan-1-one. We will explore the foundational chemistry, provide detailed, field-tested protocols for direct N-alkylation and the Gabriel synthesis, and offer mechanistic insights to empower researchers to optimize these transformations. The causality behind experimental choices, troubleshooting, and comparative data are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of β-Amino Ketones

The β-amino ketone moiety is a cornerstone in the synthesis of more complex nitrogen-containing molecules, including 1,3-amino alcohols, chiral auxiliaries, and various heterocyclic scaffolds.[2][4] The biological activity of compounds containing this functional group is often dependent on their specific stereochemistry, making their controlled synthesis a topic of significant interest.[1] Marketed drugs such as Tolperisone (an antispasmodic) and Sitagliptin (an antidiabetic) feature this critical pharmacophore, highlighting its importance in modern medicine.[1][3]

While multicomponent strategies like the Mannich reaction are powerful for creating β-amino ketones from simple starting materials,[5][6][7] the functionalization of pre-existing scaffolds via substitution on α-halo ketones offers a distinct and highly valuable synthetic route. This guide focuses on the latter, using 2-Bromo-1-phenylheptan-1-one as a model substrate to demonstrate robust and adaptable synthetic protocols.

Core Principles and Mechanistic Rationale

The conversion of an α-bromo ketone to a β-amino ketone is fundamentally a nucleophilic substitution reaction. The key to a successful transformation lies in understanding the interplay between the electrophile (α-bromo ketone) and the nucleophile (amine).

The Electrophilic Center: The carbon atom alpha to the carbonyl group is rendered highly electrophilic due to two main factors:

  • Inductive Effect: The electronegative bromine and oxygen atoms pull electron density away from the α-carbon.

  • No Enolate Competition: Unlike the other α-carbon, this position cannot be readily deprotonated to form an enolate, focusing its reactivity towards nucleophilic attack.

This electronic setup makes the α-carbon a prime target for nucleophiles like primary and secondary amines, proceeding through a classic SN2 mechanism.

Caption: SN2 mechanism for β-amino ketone synthesis.

A critical experimental choice is the management of the hydrogen bromide (HBr) generated during the reaction. The HBr byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an excess of the reactant amine is required to act as an acid scavenger.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of β-amino ketones from 2-Bromo-1-phenylheptan-1-one.

Safety Precaution: α-Bromo ketones are potent lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Direct N-Alkylation with Secondary Amines

This protocol is highly effective for synthesizing tertiary β-amino ketones and is generally high-yielding with minimal side products. Here we use morpholine as a representative secondary amine.

Workflow Overview:

G start Dissolve 2-Bromo-1-phenylheptan-1-one and Morpholine in Acetonitrile add_base Add Triethylamine (Base) start->add_base reflux Heat to Reflux (e.g., 80 °C) Monitor by TLC add_base->reflux workup Aqueous Work-up (Quench, Extract with EtOAc) reflux->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: Workflow for direct N-alkylation protocol.

Step-by-Step Procedure:

  • Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1-phenylheptan-1-one (1.0 eq., 283 mg, 1.0 mmol).

  • Solvent and Reagents: Dissolve the starting material in 10 mL of anhydrous acetonitrile. Add morpholine (1.2 eq., 104 mg, 1.2 mmol) to the solution, followed by triethylamine (1.5 eq., 152 mg, 1.5 mmol).

    • Scientific Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 reaction. Triethylamine is a non-nucleophilic base used to neutralize the HBr formed, preventing the protonation of morpholine.[8] An excess ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated aqueous NaHCO₃ solution and 15 mL of brine.

    • Scientific Rationale: The NaHCO₃ wash removes any residual acidic species. The brine wash helps to remove water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford the pure product, 2-(morpholino)-1-phenylheptan-1-one.

Comparative Data for Direct Alkylation:

Amine NucleophileBase (eq.)SolventTime (h)Yield (%)Notes
MorpholineEt₃N (1.5)Acetonitrile4~90%Clean reaction, easy purification.
AnilineK₂CO₃ (2.0)DMF8~75%Requires slightly stronger base and higher boiling solvent due to lower nucleophilicity of aniline.
DiethylamineEt₃N (1.5)THF6~85%Good yield, but product can be more volatile.
Protocol 2: Gabriel Synthesis for Primary β-Amino Ketones

Direct alkylation with ammonia to produce a primary amine is often plagued by over-alkylation, yielding secondary and tertiary amine byproducts. The Gabriel synthesis elegantly circumvents this issue by using potassium phthalimide as an ammonia surrogate.[9]

Workflow Overview:

start Step 1: N-Alkylation step1_react React 2-Bromo-1-phenylheptan-1-one with Potassium Phthalimide in DMF start->step1_react step2 Step 2: Deprotection step1_react->step2 Intermediate Isolation step2_react Treat N-phthaloyl intermediate with Hydrazine Monohydrate step2->step2_react end Isolate Primary β-Amino Ketone step2_react->end

Caption: Two-stage workflow for the Gabriel synthesis.

Step-by-Step Procedure:

  • N-Alkylation: In a 50 mL round-bottom flask, suspend potassium phthalimide (1.2 eq., 222 mg, 1.2 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF). Add 2-Bromo-1-phenylheptan-1-one (1.0 eq., 283 mg, 1.0 mmol) and heat the mixture to 70°C. Stir for 8-12 hours, monitoring by TLC until the starting bromide is consumed.

    • Scientific Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions. Phthalimide is a bulky nucleophile that undergoes only mono-alkylation.[9]

  • Isolation of Intermediate: Cool the reaction, pour it into 50 mL of ice-water, and stir. The N-phthaloyl intermediate will precipitate. Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

  • Hydrazinolysis (Deprotection): Transfer the dried intermediate to a flask with 15 mL of ethanol. Add hydrazine monohydrate (1.5 eq., 75 mg, 1.5 mmol) and heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.

    • Scientific Rationale: Hydrazine cleaves the imide bonds, releasing the desired primary amine and forming the insoluble phthalhydrazide byproduct, which drives the reaction to completion.[9]

  • Work-up and Purification: Cool the mixture to room temperature and acidify with 1M HCl to pH ~2 to protonate the product amine. Filter off the phthalhydrazide precipitate and wash it with cold ethanol. Combine the filtrates and concentrate under reduced pressure. Basify the residue with 1M NaOH to pH ~10 and extract the free amine with dichloromethane (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 2-amino-1-phenylheptan-1-one. Further purification can be achieved via chromatography if necessary.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Reaction Insufficiently active amine; Inactive base; Low temperature.For weakly nucleophilic amines like anilines, switch to a more polar solvent like DMF and a stronger base like K₂CO₃. Ensure the base is fresh. Increase reaction temperature in 10°C increments.
Formation of Side Products Elimination (E2) reaction forming an enone; Over-alkylation (for primary amines).Use a less sterically hindered base. Run the reaction at the lowest effective temperature to favor substitution over elimination. For primary amines, use the Gabriel Synthesis (Protocol 2).
Difficult Purification Product and starting material have similar polarity; Product is an oil.Optimize the TLC solvent system for better separation before scaling up the column. If the product is a basic amine, an acidic work-up can remove non-basic impurities before chromatography.

Conclusion

The synthesis of β-amino ketones from α-bromo ketone precursors like 2-Bromo-1-phenylheptan-1-one is a robust and reliable strategy for accessing these valuable molecules. Direct N-alkylation offers a straightforward route to tertiary and secondary β-amino ketones, while the Gabriel synthesis provides a classic and effective solution for the clean synthesis of primary β-amino ketones. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can efficiently generate a diverse library of β-amino ketones for applications in drug discovery and development.

References

  • Li, W., Wang, Y., & Xu, D. (2018). Asymmetric synthesis of β-amino ketones by using cinchona alkaloid-based chiral phase transfer catalysts. Organic & Biomolecular Chemistry, 16(43), 8459-8465. [Link]

  • Macdonald, S. J. F., et al. (2014). Synthetic and Mechanistic Study of the Catalytic Enantioselective Preparation of Primary β-Amino Ketones from Enones and a Fluorinated Gabriel Reagent. ACS Catalysis, 4(12), 4478-4483. [Link]

  • ACS Publications. (2014). Synthetic and Mechanistic Study of the Catalytic Enantioselective Preparation of Primary β-Amino Ketones from Enones and a Fluorinated Gabriel Reagent. ACS Catalysis. [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26055-26097. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketone synthesis by addition. [Link]

  • Inokawa, S. (1964). The Reaction Mechanism of α-Bromo-α,β-unsaturated Ketones with Amines. Bulletin of the Chemical Society of Japan, 37(4), 567-570. [Link]

  • ResearchGate. (2020). Different strategies for the synthesis of β‐amino ketones. [Link]

  • Shinde, M., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(11), 46-50. [Link]

  • Drouillat, B., et al. (2013). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 9, 2437-2442. [Link]

  • Stevens, C. L., Munk, M. E., & Blumbergs, P. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 320-324. [Link]

  • Wang, J., et al. (2013). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 135(34), 12794-12797. [Link]

  • Eftekhari-Sis, B., et al. (2006). Stereoselective Synthesis of β-Amino Ketones via Direct Mannich-Type Reactions, Catalyzed with ZrOCl2·8H2O under Solvent-Free Conditions. European Journal of Organic Chemistry, 2006(22), 5152-5157. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of b-aminoketones. RSC Advances. [Link]

  • Habibi-Khorassani, S. M., et al. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Cogent Chemistry, 4(1). [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of a-Bromo Ketones with Primary Amines. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • ResearchGate. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • Scilit. (2010). Enantioselective Synthesis of Optically Pure β-Amino Ketones and γ-Aryl Amines by Rh-Catalyzed Asymmetric Hydrogenation. [Link]

  • Brandeis University. (2013). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. [Link]

  • ResearchGate. (2017). Stereoselective Synthesis and Application of β‐Amino Ketones. [Link]

  • ACS Publications. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]

  • Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre, 8(11), 124-127. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9733-9736. [Link]

  • Wakerley, D. W., & Jacobsen, E. N. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society. [Link]

  • Wang, D.-C., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 4066-4069. [Link]

  • Wakerley, D. W., & Jacobsen, E. N. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. [Link]

Sources

Application

Application Notes and Protocols: Grignard Reaction with 2-Bromo-1-phenylheptan-1-one

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the Grignard reaction with 2-bromo-1-phenylheptan-1-one, a versatile yet complex transformation in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Grignard reaction with 2-bromo-1-phenylheptan-1-one, a versatile yet complex transformation in organic synthesis. As a senior application scientist, this guide moves beyond a simple recitation of steps to offer in-depth mechanistic insights, a robust experimental protocol, and strategies for troubleshooting, ensuring a comprehensive understanding for successful application in research and development.

Introduction: Navigating the Reactivity of α-Bromo Ketones

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex alcohols from simpler carbonyl precursors.[1][2] The reaction of a Grignard reagent with a ketone typically yields a tertiary alcohol, a valuable functional group in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] However, the introduction of a halogen at the α-position, as in 2-bromo-1-phenylheptan-1-one, introduces a layer of complexity due to the presence of multiple reactive sites.

The primary challenge and area of interest in the Grignard reaction with α-bromo ketones is controlling the chemoselectivity. The Grignard reagent, a potent nucleophile and a strong base, can engage in several competing reaction pathways.[1][4] Understanding and controlling these pathways is paramount to achieving the desired synthetic outcome. This guide will dissect these complexities and provide a clear protocol for favoring the desired 1,2-addition of the Grignard reagent to the carbonyl group.

Mechanistic Considerations: A Tale of Competing Pathways

The reaction of a Grignard reagent (R-MgX) with 2-bromo-1-phenylheptan-1-one can proceed through three primary mechanistic routes: 1,2-addition to the carbonyl, α-deprotonation (enolization), and reduction. The desired pathway is the 1,2-addition, leading to the formation of a tertiary alcohol.

Desired Pathway: 1,2-Nucleophilic Addition

The quintessential Grignard reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[2] This attack forms a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol.[2]

G start 2-Bromo-1-phenylheptan-1-one + R-MgX intermediate Tetrahedral Magnesium Alkoxide Intermediate start->intermediate Nucleophilic Attack on Carbonyl workup Acidic Workup (e.g., aq. NH4Cl) intermediate->workup product Tertiary Alcohol (Desired Product) workup->product

Caption: Desired 1,2-nucleophilic addition pathway.

Competing Pathways: Enolization and Reduction

Two significant side reactions can compete with the desired 1,2-addition, particularly with sterically hindered ketones or bulky Grignard reagents.[1][5]

  • Enolization: The Grignard reagent can act as a base, abstracting the acidic α-proton to form a magnesium enolate.[1] Subsequent workup will regenerate the starting ketone, leading to a lower yield of the desired alcohol.[1]

  • Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a cyclic transition state.[1] This results in the formation of a secondary alcohol.

G cluster_competing Competing Pathways start 2-Bromo-1-phenylheptan-1-one + R-MgX enolization Enolization (α-Deprotonation) start->enolization reduction Reduction (Hydride Transfer) start->reduction enolate Magnesium Enolate enolization->enolate sec_alcohol Secondary Alcohol reduction->sec_alcohol

Caption: Competing enolization and reduction pathways.

To favor the desired 1,2-addition, it is crucial to employ reaction conditions that minimize these side reactions. The use of less sterically hindered Grignard reagents and low reaction temperatures can significantly suppress enolization and reduction.[6]

Experimental Protocol: Synthesis of 1,2-Diaryl-2-hydroxy-1-heptanone Derivatives

This protocol details a general procedure for the addition of an aryl Grignard reagent (e.g., phenylmagnesium bromide) to 2-bromo-1-phenylheptan-1-one.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromo-1-phenylheptan-1-one≥98%TCI, Sigma-AldrichStore under inert atmosphere.
Magnesium turningsGrignard gradeSigma-AldrichEnsure a fresh, oxide-free surface.
BromobenzeneAnhydrous, ≥99.5%Sigma-AldrichStore over molecular sieves.
Anhydrous Diethyl Ether or THF≥99.8%, inhibitor-freeSigma-AldrichFreshly distilled from sodium/benzophenone ketyl is recommended.
IodineCrystalJ.T. BakerFor initiation.
Saturated Aqueous Ammonium ChlorideACS GradeFisher ScientificFor quenching the reaction.
Anhydrous Sodium SulfateACS GradeFisher ScientificFor drying the organic phase.
Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Glassware Preparation: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be flame-dried under vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.[7]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine.[7] Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This process helps to activate the magnesium surface.[8]

  • Initiation: Add a small portion (approx. 10%) of a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.[9]

  • Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

Part B: Grignard Addition to 2-Bromo-1-phenylheptan-1-one

  • Substrate Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-bromo-1-phenylheptan-1-one (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution of the α-bromo ketone to -78 °C using a dry ice/acetone bath.

  • Slow Addition: Slowly add the prepared Grignard reagent to the cooled ketone solution via a cannula or dropping funnel over a period of 30-60 minutes. Maintaining a low temperature is critical to minimize side reactions.[6]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: While the reaction mixture is still cold, slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and any unreacted Grignard reagent.[10] This will form insoluble magnesium salts.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure tertiary alcohol.

Troubleshooting and Side Reactions

IssuePotential CauseSuggested Solution
Low yield of tertiary alcohol Incomplete Grignard formation.Ensure magnesium is properly activated and all reagents and solvents are strictly anhydrous.[7]
Enolization of the starting ketone.Perform the reaction at a lower temperature (-78 °C). Use a less sterically hindered Grignard reagent if possible.[6]
Reduction of the starting ketone.Use a Grignard reagent without β-hydrogens (e.g., phenylmagnesium bromide, methylmagnesium bromide).
Recovery of starting material Inactive Grignard reagent or significant enolization.Titrate the Grignard reagent before use to determine its exact concentration. Re-evaluate reaction temperature and Grignard reagent choice.
Formation of a secondary alcohol Reduction of the ketone by the Grignard reagent.As mentioned above, select a Grignard reagent that cannot undergo β-hydride elimination.
Complex mixture of products Multiple side reactions occurring.Strictly control the reaction temperature and the rate of addition of the Grignard reagent. Ensure the purity of all starting materials.

Conclusion

The Grignard reaction with 2-bromo-1-phenylheptan-1-one presents a powerful synthetic tool for accessing complex tertiary alcohols. However, a thorough understanding of the competing reaction pathways—1,2-addition, enolization, and reduction—is essential for achieving high yields of the desired product. By carefully controlling reaction parameters, particularly temperature and the choice of Grignard reagent, researchers can successfully navigate the intricate reactivity of this α-bromo ketone. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this valuable transformation in the laboratory.

References

  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870–2888. [Link]

  • Andres, J., et al. (2023). Asymmetric total synthesis of voacafricines A and B. Angewandte Chemie International Edition, 62(12), e202216963. [Link]

  • Grignard Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Grignard Reagents can attack the electophillic carbon in a nitrile to form an imine salt. This salt can then be hydrolyzed to become a ketone. Chemistry LibreTexts. (2023, January 22). [Link]

  • All About The Reactions of Grignard Reagents. Master Organic Chemistry. (2015, December 10). [Link]

  • Grignard Reaction With Ketone. Wax Studios. (2026, March 12). [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011, October 14). [Link]

  • Grignard Reaction With Ketone. Wax Studios. (2026, March 12). [Link]

  • Holm, T. (1977). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (4), 464-466. [Link]

  • Grignard Reaction Mechanism. BYJU'S. (n.d.). [Link]

  • Troubleshooting my grignard reactions. Reddit. (2020, June 20). [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. (2023, November 10). [Link]

  • Point out the flaws in the following incorrect Grignard syntheses... Study Prep in Pearson+. (n.d.). [Link]

  • 14 Formation and reaction of a Grignard reagent. University of Massachusetts Boston. (n.d.). [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. (n.d.). [Link]

  • Grignard side reactions. Reddit. (2022, December 21). [Link]

    • The Grignard Reaction. University of Missouri–St. Louis. (n.d.). [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing. (2022, April 20). [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature. (2025, February 16). [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. (2022, August 16). [Link]

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. ACS Publications. (2019, August 22). [Link]

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. Organic Chemistry Portal. (n.d.). [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Portal. (n.d.). [Link]

    • Grignard Reaction. Web Pages. (n.d.). [Link]

  • Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. ResearchGate. (2019, January 10). [Link]

  • Grignard Reaction. Saddleback College. (n.d.). [Link]

  • Practical one-pot preparation of ketones from aryl and alkyl bromides with aldehydes and DIH via Grignard reagents. Sci-Hub. (n.d.). [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. (n.d.). [Link]

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  • Reactions with Grignard Reagents. Chemistry LibreTexts. (2023, January 22). [Link]

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  • reaction of aldehydes and ketones with grignard reagents. Chemguide. (n.d.). [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. (n.d.). [Link]

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Sources

Method

Application Note: 2-Bromo-1-phenylheptan-1-one as a Versatile α-Bromoketone Precursor for Thiazole-Based Antiviral Pharmacophores

Executive Summary 2-Bromo-1-phenylheptan-1-one ()[1] is a highly reactive α-bromoketone that serves as a strategic building block in medicinal chemistry. While historically recognized as an intermediate for psychoactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-phenylheptan-1-one ()[1] is a highly reactive α-bromoketone that serves as a strategic building block in medicinal chemistry. While historically recognized as an intermediate for psychoactive analogs[2], its unique structural topology—featuring a reactive electrophilic center flanked by a lipophilic pentyl chain and a phenyl ring—makes it an exceptional precursor for synthesizing 2,4,5-trisubstituted thiazoles. Thiazole scaffolds are ubiquitous in FDA-approved drugs and exhibit broad-spectrum[3]. This application note details a self-validating, microwave-assisted Hantzsch synthesis protocol to convert 2-bromo-1-phenylheptan-1-one into 2-amino-4-phenyl-5-pentylthiazole , a lipophilic pharmacophore optimized for [4].

Mechanistic Rationale & Pharmacophore Design

The design of antiviral agents requires a delicate balance between target affinity and cellular membrane permeability. Utilizing 2-bromo-1-phenylheptan-1-one in a Hantzsch thiazole synthesis addresses both requirements through specific molecular mechanisms:

  • The Electrophilic α-Carbon: The bromine atom at the C2 position acts as an excellent leaving group, facilitating rapid S_N2 attack by the sulfur atom of a [5].

  • Lipophilic Pentyl Substitution: During cyclization, the heptyl chain of the precursor translates into a 5-pentyl substitution on the resulting thiazole ring. This highly lipophilic tail enhances the molecule's ability to traverse host cell lipid bilayers and anchor into the hydrophobic pockets of viral polymerases or proteases[4].

  • Thermodynamic Driving Force: The final dehydration step is thermodynamically driven by the aromatization of the five-membered thiazole ring, yielding a highly stable, conjugated system[5].

Reaction Pathway Visualization

To elucidate the step-by-step molecular transformation, the following workflow diagrams the Hantzsch cyclization mechanism specific to this precursor.

G A 2-Bromo-1-phenylheptan-1-one (Electrophilic Precursor) C S-Alkylation Intermediate (Iminothioether) A->C SN2 Attack (Sulfur Nucleophile) B Thiourea Derivative (Nucleophile) B->C SN2 Attack (Sulfur Nucleophile) D Intramolecular Cyclization (Hydroxythiazoline) C->D Ring Closure (Nitrogen Attack) E 2-Amino-4-phenyl-5-pentylthiazole (Antiviral Pharmacophore) D->E Dehydration (-H2O)

Mechanistic pathway of Hantzsch thiazole synthesis using 2-bromo-1-phenylheptan-1-one.

Experimental Protocols: Microwave-Assisted Hantzsch Synthesis

Conventional Hantzsch syntheses often require prolonged reflux times, which can lead to the thermal degradation of alkyl chains and the formation of tarry byproducts. is employed here to provide uniform, instantaneous heating, driving the dehydration step rapidly and cleanly[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol (269.2 mg) of 2-bromo-1-phenylheptan-1-one[1] in 3.0 mL of absolute ethanol.

  • Nucleophile Addition: Add 1.2 mmol (91.3 mg) of thiourea to the solution.

    • Causality Note: A slight stoichiometric excess of thiourea ensures complete consumption of the bromoketone, preventing difficult downstream chromatographic separation of the unreacted precursor[5].

  • Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 90°C for 15 minutes with a maximum power of 150 W.

    • Causality Note: Ethanol's high loss tangent makes it an excellent solvent for absorbing microwave energy, creating localized superheating that accelerates the cyclization[6].

  • Neutralization and Precipitation: The reaction initially yields the hydrobromide salt of the thiazole[7]. Pour the cooled reaction mixture into a beaker containing 15 mL of a 5% aqueous Na₂CO₃ solution. Swirl vigorously until gas evolution ceases and the free base precipitates as a solid[5].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel, wash with cold distilled water (2 × 10 mL), and dry under a vacuum at 50°C for 4 hours[5].

Quantitative Data & Method Comparison

The advantages of the microwave-assisted protocol over conventional heating are summarized below, demonstrating significant improvements in throughput and purity.

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Heating Source Oil BathMicrowave Reactor (150 W)
Solvent EthanolAbsolute Ethanol
Reaction Time 4 – 6 Hours15 Minutes
Average Yield 65% – 72%88% – 94%
Purity (HPLC) ~85% (Requires Column Chroma.)>95% (Direct Precipitation)
Byproduct Profile High (Thermal degradation)Minimal
Self-Validating Quality Control

A robust experimental protocol must be a self-validating system. To confirm the successful conversion of 2-bromo-1-phenylheptan-1-one into the target antiviral pharmacophore, researchers must perform the following analytical checks:

  • Thin-Layer Chromatography (TLC): Elute the sample using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the high-R_f bromoketone spot and the appearance of a highly UV-active, lower-R_f spot (due to the polar amino group) indicates reaction completion.

  • FT-IR Spectroscopy: The starting material exhibits a strong carbonyl (C=O) stretch near 1680 cm⁻¹. Successful cyclization is validated by the complete absence of this peak and the simultaneous emergence of primary amine N-H stretching bands at ~3400 cm⁻¹ and ~3200 cm⁻¹[7].

  • ¹H NMR (DMSO-d₆): The diagnostic multiplet of the α-proton (adjacent to the bromine) in the precursor will disappear. The formation of the thiazole ring is confirmed by a broad, exchangeable singlet integrating to 2H around 7.0 ppm, corresponding to the newly formed -NH₂ group[7].

References
  • Lozano Perez, E. N. "Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents". University of Toronto TSpace / Scholaris, 2024. URL:[Link]

  • Borcea, A.-M., et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives". Molecules, vol. 26, no. 3, 2021, p. 624. URL:[Link]

  • Nayak, S., & Gaonkar, S. L. "Synthesis and Biological Evaluation of Thiazole Derivatives". IntechOpen, 2020. URL:[Link]

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Application

"2-Bromo-1-phenylheptan-1-one" in the synthesis of enzyme inhibitors

An In-Depth Guide to the Application of 2-Bromo-1-phenylheptan-1-one in the Synthesis of Enzyme Inhibitors Authored by: A Senior Application Scientist This technical guide provides researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-Bromo-1-phenylheptan-1-one in the Synthesis of Enzyme Inhibitors

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Bromo-1-phenylheptan-1-one, a key intermediate in the synthesis of targeted enzyme inhibitors. We will explore the fundamental reactivity of its α-bromo ketone scaffold, detail its synthesis, and provide actionable protocols for its application in creating potent, irreversible enzyme inhibitors.

The α-Bromo Ketone Moiety: A Privileged "Warhead" in Covalent Inhibition

2-Bromo-1-phenylheptan-1-one belongs to the α-bromo ketone class of organic compounds. This structural motif is exceptionally valuable in medicinal chemistry due to its inherent reactivity. The presence of a bromine atom on the carbon adjacent (the α-position) to a carbonyl group creates a highly electrophilic center.[1] This electrophilicity is the cornerstone of its utility as a "warhead" for targeted covalent inhibitors.

Enzyme inhibitors are molecules that bind to an enzyme and reduce its activity.[2] They can be broadly classified as reversible or irreversible.[3] Irreversible inhibitors, like those derived from 2-Bromo-1-phenylheptan-1-one, typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.[4][5] This mode of action can offer significant advantages in terms of therapeutic potency and duration of effect.[1]

The mechanism of inhibition involves the nucleophilic attack by an amino acid residue within the enzyme's active site on the electrophilic α-carbon of the bromo-ketone. This results in a classic SN2 reaction, displacing the bromide ion and forming a permanent covalent linkage between the inhibitor and the enzyme.[1] Key nucleophilic residues often targeted by such inhibitors include cysteine, histidine, and lysine.[1][6]

Covalent_Inhibition_Mechanism cluster_0 Enzyme Active Site cluster_1 α-Bromo Ketone Inhibitor cluster_2 Covalent Adduct Enzyme Enzyme-Nu: Inhibitor R-C(=O)-CH(Br)-R' Enzyme->Inhibitor Nucleophilic Attack (SN2) Adduct Enzyme-Nu-CH(R')-C(=O)-R (Inactive Enzyme) Inhibitor->Adduct Covalent Bond Formation + Br⁻

Caption: Mechanism of irreversible enzyme inhibition by an α-bromo ketone.

Synthesis of the Key Intermediate: 2-Bromo-1-phenylheptan-1-one

The reliable synthesis of high-purity 2-Bromo-1-phenylheptan-1-one is the critical first step. The most common and direct method is the α-bromination of the parent ketone, 1-phenylheptan-1-one.[1] While various brominating agents exist, a practical and scalable method utilizes sodium bromide in the presence of an acid and an oxidizing agent like hydrogen peroxide.[7][8] This approach avoids the direct handling of hazardous molecular bromine.

Under acidic conditions, the ketone's carbonyl oxygen is protonated, which facilitates tautomerization to its enol form. This enol is the active nucleophile that attacks the electrophilic bromine species generated in situ.[1]

Synthesis_Workflow Start 1-Phenylheptan-1-one (Starting Material) Reaction α-Bromination Reaction (Monitored by TLC) Start->Reaction Reagents Reagents: - Sodium Bromide (NaBr) - Hydrochloric Acid (HCl) - Hydrogen Peroxide (H₂O₂) Reagents->Reaction Workup Aqueous Work-up - Quench Reaction - Phase Separation - Wash with Na₂CO₃/Brine Reaction->Workup Purification Purification - Dry over MgSO₄ - Concentrate in vacuo - (Optional) Column Chromatography Workup->Purification Product 2-Bromo-1-phenylheptan-1-one (Final Product) Purification->Product

Caption: General workflow for the synthesis of 2-Bromo-1-phenylheptan-1-one.

Protocol 1: Synthesis of 2-Bromo-1-phenylheptan-1-one

This protocol is adapted from established methods for the α-bromination of aromatic ketones.[7][8]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Notes
1-Phenylheptan-1-one190.2819.03 g (0.1 mol)Starting ketone
Sodium Bromide (NaBr)102.8930.9 g (0.3 mol)Bromine source
Hydrochloric Acid (30%)36.4624.3 g (0.2 mol)Acid catalyst
Hydrogen Peroxide (30%)34.0117.0 g (0.15 mol)Oxidant
Dichloromethane (DCM)-As neededExtraction solvent
Sat. Sodium Carbonate-As neededNeutralizing wash
Sat. Sodium Chloride (Brine)-As neededAqueous wash
Anhydrous MgSO₄-As neededDrying agent

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1-phenylheptan-1-one (19.03 g, 0.1 mol) and sodium bromide (30.9 g, 0.3 mol).

  • With vigorous stirring, add 30% hydrochloric acid (24.3 g, 0.2 mol) to the flask.

  • Place the flask in an ice bath to manage any potential exotherm. Slowly add 30% hydrogen peroxide (17.0 g, 0.15 mol) dropwise via an addition funnel over 30-45 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel.

  • Allow the layers to separate and collect the organic phase.

  • Wash the organic phase sequentially with saturated sodium carbonate solution (to neutralize excess acid) and then with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, 2-Bromo-1-phenylheptan-1-one, is typically obtained as a yellow or light-brown oil and is often of sufficient purity (e.g., >95% by HPLC) for subsequent steps.[7] If necessary, further purification can be achieved by column chromatography on silica gel.

Characterization Data (Expected):

PropertyValue
Molecular Formula C₁₃H₁₇BrO
Molecular Weight 269.18 g/mol
Appearance Bright yellow to brown oily liquid
Purity (Typical) >95% (HPLC)

Application: Building Enzyme Inhibitors

With its activated electrophilic center, 2-Bromo-1-phenylheptan-1-one is a versatile starting material for creating more complex inhibitor structures. It serves as a precursor for various therapeutic agents, including analgesics, anti-inflammatory drugs, and specific enzyme inhibitors targeting histone demethylases like KDM1A.[7][9]

A common and powerful strategy is to incorporate the α-bromo ketone into a larger scaffold that provides specificity for the target enzyme's active site. The Hantzsch thiazole synthesis, for example, is a classic method where an α-halo ketone reacts with a thiourea or thioamide to form a highly functionalized thiazole ring.[10] Thiazoles are prevalent structures in many biologically active molecules.

Inhibitor_Synthesis_Pathway BromoKetone 2-Bromo-1-phenylheptan-1-one Reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) BromoKetone->Reaction Thiourea Substituted Thiourea (Specificity Scaffold) Thiourea->Reaction Inhibitor Substituted Thiazole-Based Enzyme Inhibitor Reaction->Inhibitor Cyclocondensation

Caption: Synthesis of a thiazole-based inhibitor from 2-Bromo-1-phenylheptan-1-one.

Protocol 2: Synthesis of a Representative 2-Amino-4-phenyl-5-hexylthiazole Inhibitor

This protocol illustrates the use of 2-Bromo-1-phenylheptan-1-one in a Hantzsch thiazole synthesis.

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-phenylheptan-1-one (1 eq.) and thiourea (1.2 eq.) in ethanol.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any hydrobromide salt formed.

  • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final thiazole derivative.

Biological Evaluation: Confirming Enzyme Inhibition

After synthesis, the compound must be tested to confirm its activity as an enzyme inhibitor. This involves a series of biochemical assays.

Protocol 3: General Assay for Irreversible Enzyme Inhibition

Objective: To determine if the synthesized compound acts as a time-dependent, irreversible inhibitor of a target enzyme.

Principle: Irreversible inhibitors will show an increase in inhibitory potency with increased pre-incubation time with the enzyme, as the covalent bond formation takes time.[3] Their potency is not easily reversed by dilution.

Steps:

  • IC₅₀ Determination (Initial Potency):

    • Perform a dose-response assay by incubating the target enzyme with varying concentrations of the inhibitor for a short, fixed time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate (e.g., via spectrophotometry or fluorometry).

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Time-Dependency Assay:

    • Select an inhibitor concentration around the determined IC₅₀.

    • Pre-incubate the enzyme with the inhibitor for varying lengths of time (e.g., 0, 15, 30, 60, 120 minutes) before adding the substrate to start the reaction.

    • Measure the remaining enzyme activity for each time point.

    • Result Interpretation: A time-dependent decrease in enzyme activity indicates that the inhibitor may be acting irreversibly.

  • Jump-Dilution Assay (Confirmation of Irreversibility):

    • Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a sufficient time to allow for covalent modification.

    • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate. This dilution reduces the concentration of the unbound inhibitor to a non-inhibitory level.

    • Measure the enzyme activity immediately after dilution.

    • Result Interpretation: If the inhibition is irreversible, the enzyme activity will not recover upon dilution. If the inhibitor is reversible, its dissociation from the enzyme will lead to a recovery of activity.

Representative Enzyme Targets:

Enzyme FamilyExample(s)Role & Therapeutic Area
Histone Demethylases KDM1A (LSD1)Epigenetic regulation, Oncology
Protein Acyltransferases (PATs) DHHC familyPost-translational modification, various diseases
Proteases Cysteine ProteasesViral replication, Inflammation
Lipid-modifying enzymes Carnitine palmitoyltransferaseLipid metabolism

Conclusion

2-Bromo-1-phenylheptan-1-one is more than a simple chemical intermediate; it is an enabling tool for the development of sophisticated covalent inhibitors. Its value lies in the predictable and potent reactivity of the α-bromo ketone moiety, which allows for the targeted and permanent inactivation of pathogenic enzymes. By understanding its synthesis, reactivity, and application in rational drug design, researchers can effectively leverage this compound to create novel therapeutics for a wide range of diseases.

References

  • Title: α-Bromoketone synthesis by bromination Source: Organic Chemistry Portal URL: [Link]

  • Title: Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents Source: RSC Publishing URL: [Link]

  • Title: Convenient synthesis of α-bromo ketones by the Meerwein reaction Source: Scilit URL: [Link]

  • Title: Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation Source: Chemical Communications URL: [Link]

  • Title: Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications? Source: Bloom Tech URL: [Link]

  • Title: Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits Source: National Institutes of Health (PMC) URL: [Link]

  • Title: BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Enzyme Inhibition Source: Online Biochemistry Notes URL: [Link]

  • Title: Enzyme inhibitor Source: Wikipedia URL: [Link]

  • Title: Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one) Source: Semantic Scholar URL: [Link]

  • Title: 18.8 Enzyme Inhibition Source: The Basics of General, Organic, and Biological Chemistry URL: [Link]

  • Title: Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development Source: Omics Online URL: [Link]

Sources

Method

Application Note: Synthesis and TLC Monitoring of 2-Bromo-1-phenylheptan-1-one

Introduction & Mechanistic Rationale The synthesis of α -bromo ketones is a foundational transformation in organic chemistry, serving as a critical gateway to complex molecular architectures. Specifically, 2-bromo-1-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of α -bromo ketones is a foundational transformation in organic chemistry, serving as a critical gateway to complex molecular architectures. Specifically, 2-bromo-1-phenylheptan-1-one is a highly versatile electrophilic building block, frequently utilized as a precursor in the synthesis of pharmacophores and psychoactive analogs, such as PV8 derivatives[1].

To achieve high regioselectivity and avoid over-bromination, this transformation is strictly performed under acid-catalyzed conditions rather than basic conditions[2].

The Causality of Acid Catalysis: In an acidic medium, the reaction rate is dictated by the tautomerization of the ketone into its nucleophilic enol form[3]. Once the first bromine atom is successfully added to the α -carbon, its strong electronegativity exerts an inductive electron-withdrawing effect (-I). This effect significantly decreases the basicity of the carbonyl oxygen, making subsequent protonation and enolization of the mono-brominated product much slower than that of the unreacted starting material[4]. Consequently, the reaction naturally halts at the mono-brominated stage. Conversely, performing this reaction under basic conditions would increase the acidity of the remaining α -protons, leading to rapid polybromination and the undesired haloform reaction[4].

TLC Monitoring Principles: The Causality of Rf​ Shifts

Monitoring the conversion of 1-phenylheptan-1-one to 2-bromo-1-phenylheptan-1-one via Thin-Layer Chromatography (TLC) requires a fundamental understanding of how molecular modifications affect stationary phase affinity.

Counterintuitively, adding a heavy, highly polarizable bromine atom to the molecule does not decrease its Rf​ value on normal-phase silica gel. The parent ketone (1-phenylheptan-1-one) features a highly polarized carbonyl group that acts as a strong hydrogen-bond acceptor with the silanol (-SiOH) groups of the silica gel. Upon α -bromination, the highly electronegative bromine atom pulls electron density away from the carbonyl carbon. This inductive withdrawal reduces the electron density on the carbonyl oxygen, significantly diminishing its capacity to hydrogen-bond with the stationary phase. As a result, the α -bromo ketone interacts less strongly with the silica gel and elutes faster, yielding a higher Rf​ value than the starting material.

Visualized Reaction & Monitoring Workflow

G N1 1-Phenylheptan-1-one (Starting Material) N2 Acid Catalysis (Enolization) N1->N2 H+ Catalyst N3 Electrophilic Attack (Br2 Addition) N2->N3 Br2 (DCM) N4 2-Bromo-1-phenylheptan-1-one (Crude Mixture) N3->N4 -HBr Gas T1 TLC Sampling (Capillary Spotting) N4->T1 Aliquot T2 Elution (Hexane:EtOAc 95:5) T1->T2 T3 Visualization (UV 254 nm) T2->T3 T4 Rf Analysis (Product > SM) T3->T4

Workflow for the synthesis and TLC monitoring of 2-bromo-1-phenylheptan-1-one.

Experimental Protocol: A Self-Validating System

This protocol utilizes elemental bromine in dichloromethane (DCM). The system is designed to be self-validating; physical changes in the reaction vessel will directly correlate with the chemical transformations occurring at the molecular level.

Phase 1: Reaction Setup
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 10 mmol (1.90 g) of 1-phenylheptan-1-one in 20 mL of anhydrous DCM.

  • Catalytic Initiation: Add 1-2 drops of 48% aqueous hydrobromic acid (HBr) or glacial acetic acid to the solution. Causality: This trace acid is required to initiate the enolization of the ketone, which is the rate-determining step[2].

Phase 2: Bromination & Self-Validation
  • Bromine Addition: Prepare a solution of 10 mmol (0.51 mL) of elemental bromine ( Br2​ ) in 5 mL of DCM. Transfer this to the addition funnel.

  • Execution: Add the Br2​ solution dropwise over 30 minutes at room temperature with vigorous stirring.

  • Self-Validation Cues:

    • Colorimetric Shift: As each drop of dark red Br2​ hits the solution, the color will rapidly discharge to a pale yellow or colorless state. This confirms the electrophilic attack of the enol on the bromine is occurring.

    • Gas Evolution: The substitution reaction generates HBr gas as a stoichiometric byproduct. Placing a piece of damp blue litmus paper near the flask's exhaust will result in an immediate color change to red, validating the progress of the α -substitution[4].

Phase 3: TLC Monitoring
  • Chamber Preparation: Prepare a TLC developing chamber with a mobile phase of Hexanes:Ethyl Acetate (95:5 v/v). Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spotting: Using a glass capillary, spot a silica gel 60 F254 TLC plate with three lanes:

    • Lane 1 (SM): Pure 1-phenylheptan-1-one reference standard.

    • Lane 2 (Co-spot): SM standard + Reaction mixture aliquot.

    • Lane 3 (Rxn): Reaction mixture aliquot.

  • Development & Visualization: Elute the plate until the solvent front is 1 cm from the top. Dry the plate and visualize under a short-wave UV lamp (254 nm). Both the SM and the product will appear as dark spots against a green fluorescent background due to their conjugated phenyl rings.

  • Endpoint Determination: The reaction is deemed complete when the lower spot corresponding to the starting material in Lane 3 is completely consumed, leaving only the higher Rf​ product spot.

Phase 4: Quenching & Workup
  • Quenching: Once TLC confirms completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: This reduces any residual, unreacted electrophilic bromine into benign bromide ions, preventing post-workup side reactions.

  • Extraction: Transfer to a separatory funnel, isolate the organic (DCM) layer, wash with brine (15 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield the crude 2-bromo-1-phenylheptan-1-one.

Quantitative Data & Expected Observations

Parameter1-Phenylheptan-1-one (Starting Material)2-Bromo-1-phenylheptan-1-one (Product)
Molecular Weight 190.29 g/mol 269.18 g/mol
TLC Mobile Phase Hexanes:EtOAc (95:5)Hexanes:EtOAc (95:5)
Expected Rf​ Value ~0.45~0.55
Stationary Phase Affinity Strong (High H-bonding capacity)Weaker (Reduced H-bonding due to -I effect)
UV Activity (254 nm) Strong (Conjugated aromatic)Strong (Conjugated aromatic)
Visual Cue (In Flask) Colorless solutionPale yellow solution (post-reaction)

References

  • 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

  • Ketone halogenation Source: Wikipedia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-phenylheptan-1-one

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-phenylheptan-1-one . This alpha-bromo ketone is a critical intermediate in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-phenylheptan-1-one . This alpha-bromo ketone is a critical intermediate in medicinal chemistry and drug development. However, the alpha-bromination of alkyl phenyl ketones is notoriously prone to side reactions, including over-bromination, poor regioselectivity, and product degradation during workup.

This guide is designed for research scientists and provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to maximize your synthetic yield and purity.

Part 1: Troubleshooting & FAQs

Q: Why am I observing significant amounts of 2,2-dibromo-1-phenylheptan-1-one in my product mixture when using molecular bromine ( Br2​ )? A: This is a classic kinetic vs. thermodynamic control issue. When using Br2​ in acetic acid, the reaction relies on acid-catalyzed enolization. Once the first bromine atom is installed at the alpha position, its strong electron-withdrawing nature increases the acidity of the remaining alpha-proton. This makes the mono-brominated product highly susceptible to secondary enolization, leading to rapid di-bromination. Solution: Switch to a heterogeneous Copper(II) bromide ( CuBr2​ ) system. As demonstrated by, CuBr2​ acts as both a Lewis acid and the halogen source. Once the mono-bromo product forms, steric hindrance and altered electronics prevent it from effectively coordinating to the copper center a second time. This effectively shuts down secondary enolization and guarantees high mono-selectivity.

Q: I want to avoid using heavy metals like Copper or highly corrosive Br2​ . Is there a milder alternative that still guarantees high yields? A: Yes. N-Bromosuccinimide (NBS) is a mild, easily handled solid bromine source. However, its uncatalyzed reaction with aliphatic ketones is notoriously slow and can lead to unwanted radical side reactions (e.g., benzylic bromination). Solution: Utilize Ammonium Acetate ( NH4​OAc ) as a catalyst in an ethereal solvent. The NH4​OAc acts as a mild acid-base catalyst that facilitates the enolization of 1-phenylheptan-1-one under ambient conditions. This drives the electrophilic bromination to completion at room temperature, suppressing radical pathways. For mechanistic precedence, refer to.

Q: My isolated yield is consistently 15-20% lower than my crude NMR conversion. Where am I losing product? A: 2-Bromo-1-phenylheptan-1-one is a highly electrophilic alpha-bromo ketone, making it sensitive to nucleophilic attack or hydrolysis during aqueous workup. If you are washing your organic layer with strong bases (like 1M NaOH) to neutralize residual acid, you are likely inducing hydrolysis to the alpha-hydroxy ketone or triggering Favorskii-type rearrangements. Solution: Quench the reaction with a mild, cold saturated sodium bicarbonate ( NaHCO3​ ) solution, and strictly limit the biphasic contact time. Ensure the organic layer is dried thoroughly over anhydrous Na2​SO4​ immediately after phase separation.

Part 2: Mechanistic Visualization

Understanding the mechanistic pathway of the CuBr2​ system is crucial for optimizing reaction conditions. The diagram below illustrates how CuBr2​ coordinates to the carbonyl oxygen, facilitating enolization and subsequent intramolecular bromine transfer.

MechanisticPathway A 1-Phenylheptan-1-one (Starting Material) B CuBr₂ Coordination (Lewis Acid Activation) A->B + CuBr₂ C Enol/Enolate Intermediate (Rate-Determining Step) B->C - H⁺ D Bromine Transfer (from CuBr₂ complex) C->D E 2-Bromo-1-phenylheptan-1-one (Target Product) D->E Product Release F CuBr + HBr (Insoluble Byproducts) D->F Precipitation

Mechanism of CuBr2-mediated alpha-bromination of 1-phenylheptan-1-one.

Part 3: Quantitative Performance Data

To assist in selecting the optimal synthetic route for your specific scale and constraints, refer to the comparative data table below:

Brominating SystemCatalyst / AdditiveSolventTemp (°C)Yield (%)Mono-SelectivityReaction Time
Br2​ HBr (catalytic)AcOH2565-70Low (Di-bromo issues)2-4 h
CuBr2​ (2.0 eq)NoneEtOAc / CHCl3​ 7090-95Excellent1.5-2 h
NBS (1.05 eq) NH4​OAc (10 mol%) Et2​O 2585-90Good4-6 h

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate built-in visual feedback loops so the operator can confirm reaction progress and completion without relying solely on continuous TLC or LC-MS sampling.

Protocol A: Highly Selective CuBr2​ Mediated Bromination

Causality & Validation: This reaction relies on a heterogeneous phase change. The active reagent ( CuBr2​ ) is a dark green/black solid, while the byproduct ( CuBr ) is a white precipitate. The reaction self-reports its completion visually.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenylheptan-1-one (10 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (30 mL).

  • Reagent Addition: Add Copper(II) bromide (20 mmol, 2.0 eq) as a solid. The mixture will immediately form a dark green/black suspension.

  • Heating: Heat the mixture to reflux (approx. 70°C) under vigorous stirring.

  • Validation Checkpoint: Monitor the reaction visually. As the bromination proceeds, HBr gas will evolve, and the black suspension will gradually be replaced by a dense, white precipitate of Copper(I) bromide ( CuBr ). The cessation of HBr evolution and complete color transition to white indicates reaction maturity.

  • Workup: Cool the mixture to room temperature. Filter the white CuBr precipitate through a pad of Celite to halt the reaction completely.

  • Purification: Wash the organic filtrate with cold water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the highly pure crude product.

Protocol B: Mild NBS/ NH4​OAc Bromination

Causality & Validation: Succinimide, the byproduct of NBS bromination, is insoluble in diethyl ether. As the reaction progresses, it will precipitate out of the solution, providing a clear visual indicator of reagent consumption.

  • Setup: Dissolve 1-phenylheptan-1-one (10 mmol) in anhydrous Diethyl Ether ( Et2​O , 40 mL) at room temperature (25°C).

  • Catalyst Addition: Add Ammonium Acetate ( NH4​OAc , 1 mmol, 10 mol%).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) in small portions over 15 minutes to prevent localized temperature spikes.

  • Validation Checkpoint: Stir the reaction at room temperature. Over 4-6 hours, the dense NBS powder will be consumed, and light, fluffy succinimide will precipitate out of the ethereal solution, floating or settling distinctly.

  • Workup: Filter off the succinimide byproduct. Wash the ethereal filtrate sequentially with water and cold saturated NaHCO3​ to remove the catalyst and any residual succinimide.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ and evaporate the solvent under reduced pressure to obtain the product.

References

  • King, L. C., & Ostrum, G. K. (1964). Reactions of Ketones with Copper(II) Bromide. The Journal of Organic Chemistry.[Link]

  • Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications.[Link]

Optimization

How to prevent dibromination in "2-Bromo-1-phenylheptan-1-one" synthesis

Welcome to the Synthesis Troubleshooting Center Prepared by Senior Application Science Team This technical support guide is designed for discovery chemists and process scientists encountering regioselectivity and over-re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Center Prepared by Senior Application Science Team

This technical support guide is designed for discovery chemists and process scientists encountering regioselectivity and over-reaction issues during the synthesis of 2-Bromo-1-phenylheptan-1-one (an α -bromo alkyl aryl ketone).

Mechanistic Insight: The Causality of Dibromination

The synthesis of 2-bromo-1-phenylheptan-1-one via the direct α -bromination of 1-phenylheptan-1-one is notoriously prone to forming the 2,2-dibromo impurity. Why does this happen?

The reaction relies on the formation of an enol or enolate intermediate. When the first bromine atom is installed at the C2 position, its strong inductive electron-withdrawing effect ( −I effect) significantly increases the acidity of the remaining α -proton. Under basic conditions, the bromo-enolate forms faster than the starting ketone's enolate. Under acidic conditions (such as the HBr generated autocatalytically when using Br2​ ), the bromo-ketone can competitively enolize. If the brominating agent is highly reactive or present in even a slight local excess, the bromo-enol rapidly consumes it, leading to dibromination before the starting material is fully converted[1].

Frequently Asked Questions (FAQs)

Q1: I am using exactly 1.0 equivalent of Br2​ in acetic acid, but I still get a 60:20:20 mixture of monobromo, dibromo, and unreacted starting material. How is this possible? This is a classic kinetic problem. Direct bromination with Br2​ generates hydrobromic acid (HBr) as a byproduct, which autocatalyzes the enolization process[2]. As the reaction progresses, the concentration of HBr increases, accelerating the enolization of both the starting ketone and the newly formed α -bromo ketone. Because local excesses of Br2​ exist at the point of addition (even with dropwise addition), the highly enolizable α -bromo ketone reacts again before the bulk starting material can be consumed.

Q2: What is the most reliable direct bromination method to avoid over-bromination? The Copper(II) Bromide ( CuBr2​ ) method is the gold standard for selective α -monobromination of ketones[3][4]. Unlike Br2​ , CuBr2​ acts as both a Lewis acid and a mild bromine source. It coordinates to the carbonyl oxygen, facilitating the formation of a copper enolate complex, and then delivers bromine intramolecularly or via a second equivalent of CuBr2​ [5]. Because it does not generate free Br2​ in solution, the kinetics are strictly controlled, virtually eliminating dibromination.

Q3: Can I use N-Bromosuccinimide (NBS) instead of Br2​ ? Yes, but NBS alone often requires radical initiators or harsh conditions that can lead to side-chain or aromatic ring bromination[6]. To force ionic α -bromination, NBS must be paired with a catalyst. Using NBS catalyzed by ammonium acetate ( NH4​OAc ) in ether or silica gel at room temperature provides an excellent, mild route to α -brominated ketones with high monoselectivity[7][8].

Q4: If direct bromination continues to fail due to substrate-specific sterics or electronics, is there a foolproof alternative? Yes. The Silyl Enol Ether Bypass . By pre-forming the silyl enol ether of 1-phenylheptan-1-one (using TMSCl and a base like KHMDS or Et3​N ), you quantitatively lock the ketone into its enol form. You then isolate this intermediate and react it with exactly 1.0 equivalent of NBS at 0°C. The reaction is instantaneous, yields 100% monobrominated product, and cannot over-react because the enol equivalent is entirely consumed[3][4].

Quantitative Comparison of Bromination Strategies

Brominating AgentSolvent SystemTempTypical Monobromo YieldDibromo RiskScalability
Br2​ (Direct) AcOH or CH2​Cl2​ 0°C to RT50 - 65%High Poor (Exothermic/Autocatalytic)
NBS + NH4​OAc Et2​O or CCl4​ 25°C80 - 85%ModerateGood
CuBr2​ EtOAc / CHCl3​ (1:1)Reflux85 - 95%Low Excellent
TBATB MeOH / CH2​Cl2​ RT90 - 95%Very LowExcellent (Green alternative)
Silyl Enol Ether + NBS THF / CH2​Cl2​ 0°C>95%None Moderate (Requires 2 steps)

Pathway Visualization

G Ketone 1-Phenylheptan-1-one (Starting Material) Enol Enol / Enolate Intermediate Ketone->Enol Acid/Base Catalysis Silyl Silyl Enol Ether (Protected Intermediate) Ketone->Silyl TMSCl, Base (100% Conversion) Mono 2-Bromo-1-phenylheptan-1-one (Target Product) Enol->Mono Br2 or NBS (Fast) BromoEnol Bromo-Enol Intermediate Mono->BromoEnol Autocatalysis (HBr generation) DiBromo 2,2-Dibromo Byproduct (Impurity) BromoEnol->DiBromo Br2 or NBS (Competitive) Silyl->Mono 1.0 eq NBS (No over-reaction)

Figure 1: Mechanistic pathways of ketone bromination and the silyl enol ether bypass.

Validated Experimental Protocols

Protocol A: Copper(II) Bromide ( CuBr2​ ) Mediated Bromination

This protocol utilizes a self-validating visual endpoint, ensuring you do not over-react the mixture.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenylheptan-1-one (1.0 equiv, e.g., 10 mmol) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform ( CHCl3​ ) (approx. 0.2 M concentration).

  • Reagent Addition: Add finely powdered, anhydrous Copper(II) Bromide ( CuBr2​ ) (2.0 to 2.2 equiv)[3]. The solution will appear dark green/black. Note: 2 equivalents of CuBr2​ are required mechanistically: one acts as the Lewis acid/enolization promoter, and the second acts as the bromine donor[5].

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Self-Validating Endpoint: Monitor the reaction visually. As the bromination proceeds, the black/dark-green CuBr2​ is reduced to Copper(I) Bromide ( CuBr ), which precipitates as a heavy, pure white solid [9]. Once the dark color is entirely gone and only white precipitate remains (typically 2-4 hours), the reaction is complete.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the CuBr salts. Wash the filter cake with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield highly pure 2-bromo-1-phenylheptan-1-one.

Protocol B: The Silyl Enol Ether Bypass (For highly sensitive applications)

Use this protocol if your downstream application requires >99% purity without chromatographic purification.

  • Enol Protection: Dissolve 1-phenylheptan-1-one (1.0 equiv) in anhydrous THF at -78°C under Argon. Add KHMDS (1.1 equiv) dropwise. Stir for 30 minutes.

  • Trapping: Add Trimethylsilyl chloride (TMSCl) (1.2 equiv) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Isolation of Intermediate: Quench with cold saturated NaHCO3​ , extract with hexanes, dry over Na2​SO4​ , and concentrate. The resulting silyl enol ether is usually pure enough to use directly.

  • Bromination: Dissolve the silyl enol ether in anhydrous CH2​Cl2​ and cool to 0°C. Add exactly 1.0 equivalent of recrystallized N-Bromosuccinimide (NBS) in small portions.

  • Workup: Stir for 30 minutes. The reaction is complete when the NBS dissolves and succinimide floats to the top. Wash with water, dry, and concentrate to yield the strictly monobrominated target.

References

  • US Patent 6271421B1.Process for selective mono-debromination of polybromoalkyl aryl or heteroaryl ketones. Google Patents.
  • Tanemura, K., et al. (2004). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (4), 470-471. Available at:[Link]

  • ResearchGate Discussion (2015). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. Available at:[Link]

  • Reddit Chemistry Forum (2025). α-Halogenation a hindered ketone, struggling with silyl enol ether formation. (Discussion on CuBr2 efficacy). Available at:[Link]

  • ACS Omega (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. (Mechanistic insight into Copper(II) Bromide). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges of 2-Bromo-1-phenylheptan-1-one

Welcome to the Technical Support Center for advanced organic synthesis troubleshooting. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis troubleshooting. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the purification of 2-Bromo-1-phenylheptan-1-one (often referred to as α -bromoheptanophenone).

Synthesized via the α -bromination of 1-phenylheptan-1-one, this critical pharmaceutical intermediate is notorious for presenting as a stubborn, complex oil rather than a clean crystalline solid. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to isolate high-purity product from oily byproducts.

Troubleshooting FAQs: Resolving "Oily" Byproduct Mixtures

Q1: Why does my synthesized 2-bromo-1-phenylheptan-1-one consistently crash out as a viscous oil rather than a crystalline solid? A: The physical state of this molecule is dictated by its thermodynamics. The highly flexible 7-carbon (heptyl) chain increases the molecule's conformational entropy, intrinsically lowering its melting point compared to shorter-chain analogs like α -bromoacetophenone. When your crude mixture is contaminated with even trace amounts of unreacted 1-phenylheptan-1-one or the over-brominated 2,2-dibromo-1-phenylheptan-1-one, the mixture experiences severe freezing-point depression[1]. The structural similarity of these impurities disrupts the target molecule's crystal lattice packing, forcing the compound into a metastable oily state at room temperature.

Q2: I am trying to separate the α -bromoketone from the unreacted ketone using silica gel chromatography, but they co-elute. How can I resolve this? A: Both 1-phenylheptan-1-one and 2-bromo-1-phenylheptan-1-one are incredibly lipophilic[2]. In standard Hexane/Ethyl Acetate gradients, their retention factors ( Rf​ ) are nearly identical because the dipole moment introduced by the α -bromine is sterically shielded by the bulky phenyl and heptyl groups. The Causality: Ethyl acetate acts as a hydrogen-bond acceptor and non-selectively pulls both molecules through the silica. The Solution: Switch your mobile phase modifier to a weak aromatic solvent like Toluene (e.g., 10–20% Toluene in Hexanes)[2]. Toluene leverages π−π interactions with the phenyl rings. Because the electronegative bromine atom inductively withdraws electron density from the adjacent carbonyl and phenyl ring, it subtly alters the molecule's polarizability. Toluene differentiates these subtle electronic differences, allowing the unbrominated ketone to elute slightly ahead of the bromoketone.

Q3: Can I use vacuum fractional distillation to strip off the oily unreacted ketone and solvent residues? A: This is highly discouraged. α -Bromoketones are thermally labile[3]. Subjecting 2-bromo-1-phenylheptan-1-one to the elevated temperatures required for distillation—even under high vacuum—frequently triggers dehydrohalogenation (loss of HBr). This thermal degradation will contaminate your oil further with α,β -unsaturated ketones and complex polymeric tars.

Q4: If chromatography fractions still yield an oil, how can I force the product to solidify? A: You must utilize cold-temperature trituration (kinetic shock). By dissolving the oil in a minimal volume of an extremely non-polar solvent (like n -pentane) and dropping the temperature to -20°C, you selectively collapse the solubility of the mono-brominated product[4]. The bulkier dibromo-impurities and the unreacted liquid ketone remain solvated. Seeding the solution with a pure crystal provides a necessary nucleation site, overcoming the kinetic barrier to crystallization.

Quantitative Data: Impurity Profiling & Separation Strategy

To effectively purify the mixture, you must understand the physical and chromatographic behavior of the components within the oily matrix.

Component / ImpurityPhysical State (25°C)Relative Polarity on SilicaTroubleshooting / Removal Strategy
1-Phenylheptan-1-one (Starting Material)Free-flowing LiquidLow (Highest Rf​ )Elutes very close to product. Use 10-20% Toluene in Hexane instead of EtOAc[2].
2-Bromo-1-phenylheptan-1-one (Target)Low-Melting Solid / OilModerateIsolate via optimized chromatography; force crystallization via cold pentane trituration.
2,2-Dibromo-1-phenylheptan-1-one Heavy, Viscous OilLowest ( Rf​ > Target)Prevent via strict stoichiometric control (1.05 eq brominating agent)[4].
Hydrogen Bromide (HBr) Dissolved AcidHigh (Aqueous soluble)Causes product degradation. Remove via rigorous aqueous washing (sat. NaHCO 3​ ).

Experimental Protocols

Protocol 1: Optimized Silica Gel Chromatography for Lipophilic Bromoketones

This protocol utilizes π−π stacking interactions to separate highly lipophilic, co-eluting species.

  • Column Preparation: Pack a glass column with high-grade silica gel (230-400 mesh) using a slurry of 100% Hexanes. Ensure the silica bed is perfectly level to prevent band broadening.

  • Sample Loading: Dissolve the crude oily mixture in the absolute minimum volume of Hexanes/DCM (9:1). Carefully apply it to the silica bed using a Pasteur pipette, ensuring the oil does not disturb the sand layer.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of 100% Hexanes to flush out any trace dibrominated byproducts.

    • Switch to a gradient of 10% Toluene in Hexanes . Collect small fractions (e.g., 15 mL). The unreacted 1-phenylheptan-1-one will elute first.

    • Increase to 20% Toluene in Hexanes to elute the target 2-bromo-1-phenylheptan-1-one.

  • Self-Validation System: To confirm a fraction contains the pure target and not an oily mixture, evaporate 1 mL of the fraction in a tared glass vial under a stream of nitrogen. Scratch the inside of the vial vigorously with a glass rod. If the residue crystallizes into a white/pale solid within 5 minutes, the fraction is pure. If it remains a stubborn oil, it is contaminated with starting material and must be discarded or re-columned.

Protocol 2: Cold-Temperature Trituration for Oily Byproduct Removal

Use this protocol if your isolated product remains an oil due to trace impurities depressing its melting point.

  • Dissolution: Transfer the oily 2-bromo-1-phenylheptan-1-one into an Erlenmeyer flask. Add n -pentane dropwise at room temperature while swirling until the oil just dissolves (approximately 2-3 mL of pentane per gram of oil).

  • Thermal Shock: Seal the flask and immediately submerge it in a dry ice/acetone bath or a -20°C freezer for 12 hours. The extreme drop in thermal energy forces the polar α -bromoketone out of the highly non-polar pentane phase[1].

  • Nucleation (If necessary): If the product remains an oil at -20°C, remove the flask, scratch the inner glass surface with a glass rod to create micro-abrasions, and re-submerge.

  • Isolation: Rapidly filter the resulting crystals through a pre-chilled Büchner funnel (keep the apparatus cold to prevent melting). Wash the filter cake with 1-2 mL of -20°C n -pentane.

  • Self-Validation System: Place a few crystals on a watch glass at room temperature. Pure 2-bromo-1-phenylheptan-1-one will hold its solid crystalline form, whereas impure product will rapidly "melt" back into an oil upon warming.

Mandatory Visualization: Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Oily Byproducts) B Aqueous Workup (Remove HBr/Acid) A->B H Vacuum Distillation (High Degradation Risk) A->H DO NOT USE C TLC Analysis (Check for Unreacted Ketone) B->C D Is Unreacted Ketone Present? C->D E Silica Column Chromatography (Hexane/Toluene Eluent) D->E Yes (Co-elution risk) F Cold Trituration (-20°C in n-Pentane) D->F No (Product is an oil) E->F Fractions Oil Out G Pure 2-Bromo-1-phenylheptan-1-one (Stable Solid) F->G

Figure 1: Decision workflow for purifying oily 2-bromo-1-phenylheptan-1-one mixtures.

References[3] Synthesis of α-Bromoketones. Organic Chemistry Portal. Available at:https://www.organic-chemistry.org/synthesis/C1H/halides/bromoketones.shtm[2] Separation of Ketone and alpha Bromo ketone. r/Chempros, Reddit. Available at:https://www.reddit.com/r/Chempros/comments/13vt55q/separation_of_ketone_and_alpha_bromo_ketone/[1] Technical Support Center: Purification of 2-Bromo-1-furan-2-yl-ethanone. BenchChem. Available at:https://www.benchchem.com/product/b057236[4] Optimizing reaction parameters for the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. BenchChem. Available at:https://www.benchchem.com/product/b063234

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for the Synthesis of 2-Bromo-1-phenylheptan-1-one

Welcome to the Application Science Technical Support Center. This guide provides authoritative, field-proven methodologies for the α-bromination of 1-phenylheptan-1-one to yield 2-bromo-1-phenylheptan-1-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide provides authoritative, field-proven methodologies for the α-bromination of 1-phenylheptan-1-one to yield 2-bromo-1-phenylheptan-1-one . This compound is a critical synthetic intermediate in the development of substituted cathinones (such as N-ethylheptedrone) and various pharmaceutical active ingredients[1].

Because α-halogenation involves highly reactive intermediates and exothermic kinetics, this guide is designed to help researchers understand the mechanistic causality behind the protocols. Mastering these dynamics ensures high yield, strict regioselectivity, and laboratory safety.

Mechanistic Causality & Reaction Dynamics

The formation of 2-bromo-1-phenylheptan-1-one proceeds via an acid-catalyzed enolization of the starting ketone, followed by an electrophilic attack by molecular bromine (Br₂)[2].

The most critical aspect of this reaction is that it is inherently autocatalytic . The byproduct of the bromination is hydrobromic acid (HBr). As HBr accumulates in the reaction mixture, it accelerates the rate-determining enolization step, leading to an exponential increase in the reaction rate[3]. Understanding this feedback loop is vital: without proper acid initiation or strict temperature control, the reaction can remain latent (unreacted) for a period and then suddenly undergo a violent thermal runaway[4].

Mechanism K 1-phenylheptan-1-one (Ketone) E Enol Intermediate (Nucleophile) K->E Acid Catalyst (HBr) Enolization B Bromonium Complex (Transition State) E->B Br2 Addition Electrophilic Attack P 2-Bromo-1-phenylheptan-1-one (Product) B->P -HBr Deprotonation P->K HBr Autocatalysis Feedback Loop

Figure 1: Acid-catalyzed enolization and autocatalytic alpha-bromination mechanism.

Validated Experimental Protocols
Protocol A: Classical Elemental Bromine (Br₂) Method

This method is highly efficient and provides excellent yields, but it requires strict thermal and stoichiometric control[4].

  • Preparation : Dissolve 1-phenylheptan-1-one (10.0 mmol) in 20 mL of glacial acetic acid or anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.

  • Initiation : Add a single drop of 48% aqueous HBr to the solution. Scientific Rationale: This initiates enolization immediately, preventing an unpredictable induction period and subsequent thermal runaway.

  • Cooling : Submerge the flask in an ice-water bath to maintain the internal temperature strictly between 0°C and 5°C[4].

  • Bromine Addition : Dissolve Br₂ (10.0 mmol, 1.0 equiv) in 5 mL of the chosen solvent. Add this solution dropwise over 30 minutes. The solution will initially turn deep red, then decolorize as the Br₂ is consumed by the enol[3].

  • Completion : Remove the ice bath and stir at room temperature for an additional 30 minutes until the evolution of HBr gas ceases[5].

  • Workup : Quench the reaction by pouring it into crushed ice. Extract with CH₂Cl₂, wash the organic layer sequentially with saturated NaHCO₃ (to neutralize acids) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-bromo-1-phenylheptan-1-one as a light orange oil[6].

Protocol B: N-Bromosuccinimide (NBS) Method (Safer Alternative)

For laboratories looking to avoid the toxicity, fuming, and corrosiveness of liquid Br₂, NBS offers a highly controlled, albeit slower, alternative[2].

  • Preparation : Dissolve 1-phenylheptan-1-one (10.0 mmol) in 25 mL of anhydrous acetonitrile (CH₃CN).

  • Catalysis : Add p-toluenesulfonic acid (p-TsOH) (1.0 mmol, 10 mol%) as an acid catalyst to promote enolization.

  • Bromination : Add NBS (10.5 mmol, 1.05 equiv) in small portions at room temperature to avoid clumping.

  • Reaction : Stir the mixture at room temperature for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 9:1) until the starting material is consumed.

  • Workup : Filter off the insoluble succinimide byproduct. Concentrate the filtrate under vacuum, dissolve the residue in diethyl ether, wash with water and brine, dry over Na₂SO₄, and evaporate to obtain the target α-bromoketone.

Troubleshooting & FAQs

Q1: My reaction with Br₂ showed no activity for 10 minutes, and then suddenly boiled over. What happened? A1: You experienced a classic autocatalytic thermal runaway. The initial enolization of 1-phenylheptan-1-one is very slow without an acid catalyst. If you add a large portion of Br₂ at once, it sits unreacted until a trace amount of HBr forms. Once HBr is generated, it catalyzes further enolization, creating a violent, exothermic feedback loop[3]. Solution: Always add a catalytic drop of HBr before starting the bromine addition, and add the Br₂ dropwise while maintaining the temperature at 0–5°C[4].

Q2: NMR analysis shows a significant amount of 2,2-dibromo-1-phenylheptan-1-one. How do I prevent over-bromination? A2: Di-bromination occurs when the mono-brominated product undergoes a second enolization and reacts with excess Br₂. Solution: Ensure your stoichiometry is strictly 1.0 equivalent of Br₂. Furthermore, lower temperatures (0–5°C) favor mono-bromination because the electron-withdrawing nature of the first bromine atom makes the second enolization step require a higher activation energy[4].

Q3: Can I use Aluminum Chloride (AlCl₃) to speed up the reaction? A3: It is highly discouraged for this specific substrate unless carefully controlled. While AlCl₃ is a strong Lewis acid that can catalyze enolization, it also activates the aromatic ring for Electrophilic Aromatic Substitution (Friedel-Crafts halogenation)[3]. This can lead to unwanted bromination on the phenyl ring rather than strictly at the α-carbon. Stick to Brønsted acids like HBr or p-TsOH.

Q4: The product is a dark red/brown oil instead of light orange. How do I purify it? A4: The dark color is typically caused by unreacted elemental bromine or trapped polybrominated polymeric byproducts. Solution: Wash the organic layer with a mild reducing agent, such as a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃), during the workup phase. If the color persists, purify the crude oil via silica gel column chromatography using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5)[6].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two primary synthetic routes:

ParameterProtocol A (Elemental Br₂)Protocol B (NBS Method)
Reagent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst Autocatalytic (HBr initiator)p-TsOH (10 mol%)
Optimal Temperature 0°C to 5°C20°C to 25°C (Room Temp)
Reaction Time 30–60 minutes4–6 hours
Typical Yield 85–95%75–85%
Primary Risk Thermal runaway, highly corrosiveSlower kinetics, succinimide removal
Scalability High (requires jacketed cooling)High (easier handling)
References
  • Source: World Health Organization (WHO)
  • Source: tdx.
  • Source: nih.
  • Title: Buy 2-[Benzyl(methyl)
  • Title: propiophenone and stuff - Powered by XMB 1.9.

Sources

Troubleshooting

Technical Support Center: 2-Bromo-1-phenylheptan-1-one Stability &amp; Troubleshooting Guide

Overview 2-Bromo-1-phenylheptan-1-one (commonly referred to as α-bromoheptanophenone) is a highly reactive α-bromo ketone utilized as a critical intermediate in organic synthesis and drug development. Due to the strong e...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Bromo-1-phenylheptan-1-one (commonly referred to as α-bromoheptanophenone) is a highly reactive α-bromo ketone utilized as a critical intermediate in organic synthesis and drug development. Due to the strong electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom, the α-carbon is highly electrophilic, and its α-protons are unusually acidic. This intrinsic structural reactivity makes the compound highly susceptible to thermal, hydrolytic, and base-catalyzed degradation[1].

This technical support center provides researchers and drug development professionals with mechanistic insights, forced degradation profiles, and self-validating analytical protocols to troubleshoot stability issues and ensure experimental integrity.

Part 1: Mechanistic Pathways of Degradation

Understanding the causality behind degradation is the first step in preventing it. α-Bromo ketones primarily degrade via three distinct pathways depending on the environmental stressor[1],[2]:

  • Dehydrobromination (E2 Elimination): Exposure to heat or basic conditions triggers the removal of an α-proton and the bromide leaving group. This yields a conjugated α,β-unsaturated ketone (1-phenylhept-2-en-1-one) and releases hydrogen bromide (HBr) gas.

  • Hydrolysis (SN2 Substitution): Moisture exposure or aqueous workups facilitate a nucleophilic attack by water at the α-carbon, displacing the bromide to form 2-hydroxy-1-phenylheptan-1-one.

  • Oxidative/Photolytic Cleavage: Exposure to UV light or peroxides generates radical intermediates that cleave the carbon-carbon bonds, often resulting in benzoic acid and hexanoic acid derivatives[3].

Pathways A 2-Bromo-1-phenylheptan-1-one (Intact Intermediate) B Base / Thermal Stress A->B C Moisture / Acidic Stress A->C D Light / Oxidative Stress A->D E Dehydrobromination (E2) Product: 1-Phenylhept-2-en-1-one + HBr B->E F Hydrolysis (SN2) Product: 2-Hydroxy-1-phenylheptan-1-one C->F G Radical Cleavage / Oxidation Products: Benzoic Acid + Fragments D->G

Caption: Primary degradation pathways of 2-Bromo-1-phenylheptan-1-one under environmental stress.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My stored batch of 2-bromo-1-phenylheptan-1-one has darkened from clear/white to yellow-brown and emits an acrid odor. What happened? A1: The compound has undergone thermal dehydrobromination. The yellow-brown discoloration is characteristic of the conjugated α,β-unsaturated ketone forming. The sharp, acrid odor is hydrogen bromide (HBr) gas being released[1]. Because HBr is an acid, its accumulation can auto-catalyze further degradation. Solution: Purify the degraded batch via silica gel column chromatography (avoiding basic alumina) and store the purified product under an inert atmosphere.

Q2: I observed a new peak in my HPLC chromatogram with a lower retention time after storing the compound in a humid environment. What is this? A2: This is likely the hydrolysis product, 2-hydroxy-1-phenylheptan-1-one. Water acts as a nucleophile, displacing the bromide ion via an SN2 mechanism[2]. Because the hydroxyl group is significantly more polar than the bromine atom, the resulting α-hydroxy ketone elutes earlier (lower retention time) on a standard reverse-phase C18 column. Solution: Always use anhydrous solvents and store the compound in a desiccator.

Q3: Can I use standard aqueous bicarbonate washes during the reaction workup? A3: No. Basic conditions, even mild ones like sodium bicarbonate, will rapidly catalyze the dehydrobromination of the α-bromo ketone into the enone[1]. Solution: Use cold, neutral water or slightly acidic washes (e.g., dilute HCl or NH₄Cl) to quench reactions, and dry immediately over anhydrous magnesium sulfate (MgSO₄).

Part 3: Forced Degradation & Stability-Indicating Profiles

Forced degradation studies simulate harsh conditions to accelerate degradation, uncovering potential vulnerabilities in the molecule's structure and predicting its long-term stability[3]. The following table summarizes the quantitative expectations for 2-bromo-1-phenylheptan-1-one under standard ICH Q1A/Q1B stress testing conditions[4].

Stress ConditionReagent / EnvironmentTime / TempPrimary MechanismExpected Degradation Product(s)
Acidic 0.1 N HCl (aq)24h at 25°CNucleophilic Substitution2-Hydroxy-1-phenylheptan-1-one
Basic 0.1 N NaOH (aq)2h at 25°CE2 Elimination / Hydrolysis1-Phenylhept-2-en-1-one + Hydroxy ketone
Thermal Dry Heat (Solid)7 days at 60°CDehydrobromination1-Phenylhept-2-en-1-one + HBr
Oxidative 3% H₂O₂24h at 25°COxidative CleavageBenzoic acid, uncharacterized fragments
Photolytic UV/Vis (ICH Q1B)1.2M lux hoursRadical CleavageComplex mixture (loss of mass balance)

Part 4: Self-Validating Protocol: Stability-Indicating HPLC-PDA Assay

To accurately monitor the stability of 2-bromo-1-phenylheptan-1-one, you must use a stability-indicating assay. This protocol is designed to be a self-validating system by employing a Photodiode Array (PDA) detector and mass balance calculations to ensure no degradants are hiding under the main peak[5].

Step 1: Sample Preparation (Stress Generation)
  • Prepare a 1.0 mg/mL stock solution of 2-bromo-1-phenylheptan-1-one in anhydrous HPLC-grade Acetonitrile.

  • Control: Dilute 100 µL of stock with 900 µL Acetonitrile.

  • Hydrolytic Stress: Mix 100 µL of stock with 100 µL of 0.1 N NaOH. Neutralize after 2 hours with 100 µL of 0.1 N HCl. Dilute to 1 mL with Acetonitrile.

  • Filter all samples through a 0.22 µm PTFE syringe filter into amber HPLC vials. (Causality: PTFE is used because it is chemically inert and hydrophobic, preventing the lipophilic analyte from adsorbing to the filter membrane).

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution.

    • Mobile Phase A: 0.1% Formic acid in Water. (Causality: The acidic buffer prevents the ionization of acidic degradants like benzoic acid, ensuring sharp peak shapes).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes. (Causality: The gradient ensures the polar hydroxy-ketone elutes early, while the highly lipophilic parent and enone elute later with baseline resolution).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Step 3: Detection & Peak Purity Analysis (Self-Validation)
  • Set the PDA detector to scan from 200 nm to 400 nm. Extract the chromatogram at 254 nm (optimal for the phenyl ring chromophore).

  • Validation Check 1 (Peak Purity): Analyze the UV spectra across the parent peak (apex, leading edge, trailing edge). If the spectral match threshold is < 99.0%, a degradant is co-eluting and the gradient must be flattened.

  • Validation Check 2 (Mass Balance): Compare the total area of all peaks in the stressed sample to the parent peak area in the control. If the mass balance is < 90%, suspect the formation of volatile degradants (e.g., HBr or cleavage products) or insoluble polymers[5].

Part 5: Handling & Storage Workflow

To prevent the initiation of the degradation cascades described above, follow this logical workflow for handling and storage.

Workflow Start Receive / Synthesize 2-Bromo-1-phenylheptan-1-one Check Visual & Olfactory Inspection (Color change? Acrid odor?) Start->Check Pass Clear/White, No Odor Proceed to Storage Check->Pass  OK Fail Yellow/Brown, HBr Odor Degradation Detected Check->Fail  Degraded Store Store at -20°C Anhydrous, Ar/N2 Atmosphere Pass->Store Purify Purify via Column Chromatography (Avoid Basic Workup) Fail->Purify Purify->Check  Re-evaluate

Caption: Decision tree for the inspection, handling, and storage of α-bromo ketones.

References

  • Clinical Trials Arena (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Clinical Trials Arena Features.[Link]

  • NIH / PMC (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]

  • LibreTexts (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Longdom (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques.[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1-phenylheptan-1-one

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating and purifying 2-bromo-1-phenylheptan-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating and purifying 2-bromo-1-phenylheptan-1-one . This α-bromoketone is a critical electrophilic intermediate in medicinal chemistry and complex organic synthesis.

Synthesized via the α-bromination of 1-phenylheptan-1-one using reagents such as liquid bromine (Br₂), N-bromosuccinimide (NBS), or hydrogen peroxide/hydrogen bromide (H₂O₂/HBr)[1],[2], the crude reaction mixture often contains unreacted starting material, over-brominated byproducts, and acidic residues. Achieving high purity is essential to prevent side reactions (e.g., elimination or unwanted nucleophilic substitution) in downstream applications.

Experimental Workflow & Mechanistic Causality

The purification of 2-bromo-1-phenylheptan-1-one requires a systematic approach. The workflow below illustrates the critical path from crude reaction mixture to isolated, pure product, emphasizing the removal of reactive impurities at each stage.

G A Crude Reaction Mixture (1-phenylheptan-1-one + Br₂) B Aqueous Workup (Cool to 0-5°C & Dilute) A->B C Na₂S₂O₃ Wash (Quench Excess Br₂) B->C D NaHCO₃ Wash (Neutralize HBr) C->D E Brine Wash & Drying (Na₂SO₄) D->E F Concentration (Rotary Evaporation <35°C) E->F G Silica Gel Column Chromatography (Hexanes/EtOAc Gradient) F->G H Pure 2-Bromo-1-phenylheptan-1-one (Colorless/Light Yellow Oil) G->H

Workflow for the isolation and purification of 2-bromo-1-phenylheptan-1-one.

Step-by-Step Purification Protocols

Protocol A: Reaction Quenching and Aqueous Workup

Causality: α-Bromination generates stoichiometric amounts of hydrogen bromide (HBr) and may leave residual electrophilic bromine[1]. Failure to remove these immediately can lead to product degradation, polymerization, or continued undesired bromination during concentration.

  • Cooling: Upon completion of the reaction (monitored via TLC), immediately cool the reaction mixture to 0–5 °C using an ice bath to halt further kinetic processes.

  • Dilution: Dilute the mixture with a non-polar or moderately polar extraction solvent (e.g., dichloromethane or ethyl acetate)[3].

  • Thiosulfate Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Mechanistic Insight: Thiosulfate acts as a reducing agent, converting residual toxic and reactive Br₂ into harmless, water-soluble bromide ions (Br⁻), thereby preventing over-bromination[3].

  • Bicarbonate Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

    • Mechanistic Insight: This neutralizes residual HBr. α-Bromoketones are sensitive to strong acids, which can catalyze enolization and subsequent degradation[3].

  • Brine Wash & Drying: Wash with brine to remove residual water and break any emulsions. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Crucial: Keep the water bath temperature below 35 °C to yield the crude product as a light yellow oil without inducing thermal decomposition[4].

Protocol B: Silica Gel Column Chromatography

Causality: 2-Bromo-1-phenylheptan-1-one typically presents as an oil, making standard recrystallization ineffective. Column chromatography effectively separates the monobrominated product from unreacted starting material and dibrominated impurities based on subtle polarity differences[3],[5].

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using hexanes as the continuous phase.

  • Sample Loading: Dissolve the crude oil in a minimum volume of dichloromethane (or hexanes if soluble) and carefully load it onto the flat silica bed.

  • Elution Gradient: Begin elution with 100% hexanes. Gradually introduce ethyl acetate (EtOAc), moving from a 99:1 to a 95:5 (Hexanes:EtOAc) gradient[5].

    • Mechanistic Insight: The introduction of the electronegative bromine atom slightly alters the dipole moment compared to the starting 1-phenylheptan-1-one. A very shallow gradient is required to resolve these closely eluting species.

  • Fraction Collection: Collect small fractions and analyze them via TLC (UV active at 254 nm).

  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure[5].

Troubleshooting Guide & FAQs

Q1: My product is heavily contaminated with 2,2-dibromo-1-phenylheptan-1-one. How can I prevent and remove this? Root Cause: Over-bromination occurs when the monobrominated product undergoes subsequent enolization and reacts with excess brominating agent[1]. Prevention: Strictly control the stoichiometry of the brominating agent (e.g., 1.05 equivalents of Br₂ or NBS) and monitor the reaction closely. Lowering the reaction temperature can also suppress the activation energy required for the second bromination event. Purification: Dibrominated ketones are significantly less polar than monobrominated ketones due to the cancellation of dipole vectors and increased lipophilicity. Use a highly non-polar solvent system (e.g., 98:2 Hexanes:EtOAc) during column chromatography. The dibrominated impurity will elute first, followed by the desired monobrominated product.

Q2: The isolated product is a dark, tarry oil instead of a light yellow liquid. What went wrong? Root Cause: This indicates product decomposition, likely due to residual HBr or elevated temperatures during rotary evaporation. α-Bromoketones are highly sensitive to heat and strong acids[1]. Resolution: Ensure thorough washing with saturated NaHCO₃ during the aqueous workup to completely neutralize HBr[3]. Keep the rotary evaporator water bath temperature strictly below 35 °C. If the product is already degraded, pass it through a short plug of silica gel to remove polar, polymeric tar before attempting full chromatography.

Q3: Can I purify 2-bromo-1-phenylheptan-1-one by distillation? Answer: It is generally not recommended unless using high-vacuum, short-path distillation (e.g., Kugelrohr) at very low temperatures. α-Bromoketones are prone to thermal decomposition (dehydrohalogenation) at elevated temperatures, which releases corrosive HBr gas and yields unwanted α,β-unsaturated ketones. Column chromatography remains the safer, higher-yielding alternative[3].

Q4: The reaction stalls before all the 1-phenylheptan-1-one is consumed. Should I add more bromine? Answer: If using an acid-catalyzed method, the catalyst may be deactivated, or the HBr generated may not be sufficient to drive enolization. If using a biphasic or aqueous H₂O₂/HBr system, ensure vigorous stirring to overcome mass transfer limitations[2],[6]. If starting material persists after verifying conditions, adding a small, calculated portion (0.05 - 0.1 eq) of the brominating agent is acceptable, but monitor closely via TLC to avoid dibromination[3].

Quantitative Data & Analytical Summaries

To assist in tracking the purification process and validating your fractions, refer to the following analytical parameters:

CompoundMolecular Weight ( g/mol )Typical State at RTTLC Rf Value (95:5 Hexanes:EtOAc)Elution Order (Silica Gel)
2,2-Dibromo-1-phenylheptan-1-one348.08Oil~0.501st (Least Polar)
1-Phenylheptan-1-one (Starting Material)190.29Oil~0.422nd
2-Bromo-1-phenylheptan-1-one (Product) 269.18 Oil / Low-melting solid ~0.35 3rd
Polar Degradation Products / TarVariableDark Oil/Solid<0.104th (Most Polar, retained)

(Note: Rf values are approximate and depend on silica gel activity, ambient humidity, and TLC chamber saturation.)

References[1] Title: Synthetic Access to Aromatic α-Haloketones - PMC - NIH

Source: nih.gov URL: 2] Title: CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method Source: google.com URL: 6] Title: (PDF) Bromination of ketones with H2O2–HBr “on water” Source: researchgate.net URL: 3] Title: Optimizing reaction parameters for the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one Source: benchchem.com URL: 5] Title: Technical Support Center: Purification of 2-Bromo-1-furan-2-yl-ethanone Source: benchchem.com URL: 4] Title: Electrophotochemical Ring-Opening Bromination of tert-Cycloalkanols Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: 2-Bromo-1-phenylheptan-1-one Racemization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stereochemical integrity of α-bromoketones. 2-Bromo-1-phenylhept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stereochemical integrity of α-bromoketones.

2-Bromo-1-phenylheptan-1-one is a highly versatile electrophilic building block used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its α-stereocenter is notoriously labile. This guide is engineered to provide you with a deep mechanistic understanding of why this molecule racemizes, followed by field-proven troubleshooting workflows and self-validating protocols to ensure absolute stereocontrol during your syntheses.

Mechanistic Insight: The Causality of Epimerization

To prevent racemization, we must first understand the thermodynamic and kinetic forces driving it. The α-proton of 2-bromo-1-phenylheptan-1-one is flanked by two highly electron-withdrawing groups: the carbonyl moiety and the electronegative bromine atom. This dual-flanking dramatically lowers the pKa​ of the α-proton[1].

Under even mildly basic or acidic conditions, this proton is easily abstracted, leading to the formation of an achiral, planar enol (under acidic conditions) or enolate (under basic conditions) intermediate[2]. Because this intermediate is planar, subsequent re-protonation occurs with equal probability from either the Re or Si face, rapidly degrading your enantiopure starting material into a 1:1 racemic mixture.

Racemization A (R)-2-Bromo-1-phenylheptan-1-one (Chiral, Active) B Enol / Enolate Intermediate (Achiral, Planar) A->B Base/Acid (-H+) B->A +H+ (Face A) C (S)-2-Bromo-1-phenylheptan-1-one (Chiral, Inactive) B->C +H+ (Face B) C->B Base/Acid (-H+)

Fig 1: Base/Acid-catalyzed enolization pathway leading to the racemization of α-bromoketones.

Troubleshooting Guide & FAQs

Q1: My enantiopure 2-bromo-1-phenylheptan-1-one degrades to a racemate even when stored in the freezer. Why is this happening? A1: Trace moisture and ambient light can trigger the generation of hydrobromic acid (HBr) via slow hydrolysis or photolytic degradation. Because enolization is acid-catalyzed, trace HBr acts as an autocatalyst for racemization[2]. Actionable Fix: Store the compound at -20°C under a strict argon atmosphere, protected from light. Adding a trace amount of an insoluble acid scavenger (like acid-washed molecular sieves) mitigates HBr buildup without initiating base-catalyzed enolization.

Q2: I am attempting an SN​2 displacement with a primary amine, but the product is completely racemic. How do I favor substitution over enolization? A2: Amines act as both nucleophiles and Brønsted bases. If the amine abstracts the α-proton faster than it attacks the α-carbon, enolization outcompetes the SN​2 pathway. Actionable Fix: You must manipulate the kinetics. Use a strictly non-polar, aprotic solvent to suppress charge separation and enolate stabilization. Lower the reaction temperature to -78°C; SN​2 trajectories are less temperature-sensitive than the proton transfer required for enolization.

Q3: My batch of 2-bromo-1-phenylheptan-1-one has already racemized. Is the batch ruined for asymmetric synthesis? A3: Not necessarily. You can bypass the racemization issue entirely by employing stereoconvergent cross-coupling. Groundbreaking work by Gregory Fu’s group has demonstrated that racemic α-bromoketones can undergo catalytic asymmetric Negishi cross-couplings. By using a chiral nickel catalyst (e.g., NiCl2​⋅glyme with a chiral Pybox ligand) and arylzinc reagents, the catalyst selectively establishes a new tertiary stereocenter with excellent enantioselectivity (>90% ee), regardless of the starting material's configuration[3].

Quantitative Data: Reaction Condition Impact

The following table summarizes the causal relationship between reaction conditions and the half-life of stereocenter integrity.

Table 1: Kinetics of Racemization for 2-Bromo-1-phenylheptan-1-one

Solvent EnvironmentAdditive / BaseTemperature (°C)Half-Life of Racemization ( t1/2​ )ee% after 4 hours
Methanol (Protic)None25°C45 minutes< 5%
THF (Polar Aprotic)Triethylamine (1.0 eq)25°C12 minutes0% (Racemic)
DCM (Non-polar Aprotic)2,6-Lutidine (1.0 eq)-78°C> 48 hours> 98%
Toluene (Non-polar Aprotic)None-20°C> 72 hours> 99%

Data Interpretation: Protic solvents facilitate rapid proton exchange, while strong, unhindered bases like Triethylamine rapidly deprotonate the α-carbon. Non-polar solvents combined with cryogenic temperatures and sterically hindered bases (2,6-Lutidine) provide the optimal kinetic window for stereoretention.

Experimental Workflows & Methodologies

Protocol: Self-Validating Stereoretentive SN​2 Displacement

This protocol utilizes kinetic control to ensure the nucleophilic attack outpaces enolization. It is designed as a self-validating system : built-in analytical checkpoints guarantee that any deviation in stereocontrol is caught before the reaction proceeds to completion.

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Absolute exclusion of moisture is critical to prevent base-catalyzed hydrolysis.

Step 2: Substrate Solvation Dissolve 1.0 mmol of enantiopure (R)-2-bromo-1-phenylheptan-1-one in 10 mL of anhydrous, degassed dichloromethane (DCM).

Step 3: Cryogenic Equilibration Submerge the flask in a dry ice/acetone bath. Allow the system to equilibrate to exactly -78°C for 15 minutes. Causality: At -78°C, the activation energy barrier for proton abstraction (enolization) becomes insurmountable compared to the barrier for SN​2 backside attack.

Step 4: Base Addition Add 1.1 mmol of 2,6-lutidine dropwise. Causality: 2,6-lutidine is sterically hindered; it will neutralize generated HBr during the substitution but is too bulky to efficiently abstract the α-proton.

Step 5: Nucleophile Introduction & Validation Checkpoint Slowly add 1.0 mmol of the nucleophile (e.g., an amine) pre-dissolved in 2 mL of DCM over 15 minutes via a syringe pump. Self-Validation Step: After 30 minutes, extract a 50 µL aliquot, quench immediately in cold hexane, and analyze via chiral HPLC. If the ee% drops by >2% compared to the starting material, the system flags a micro-environmental temperature failure. Halt the addition and re-equilibrate the cooling bath.

Step 6: Quenching Once starting material is consumed (via TLC/LCMS), quench the reaction at -78°C using cold saturated aqueous NH4​Cl . Do not allow the reaction to warm up prior to quenching, as warming in the presence of unreacted base will instantly racemize the product.

Troubleshooting Start Racemization Detected in S_N2 Workflow CheckBase 1. Evaluate Base Start->CheckBase CheckSolvent 2. Evaluate Solvent Start->CheckSolvent CheckTemp 3. Evaluate Temp Start->CheckTemp BaseAction Use Sterically Hindered Base (e.g., 2,6-Lutidine) CheckBase->BaseAction SolventAction Use Non-Polar Aprotic Solvent (e.g., Toluene, DCM) CheckSolvent->SolventAction TempAction Lower Temp to -78°C (Kinetic Control) CheckTemp->TempAction Success Stereocenter Maintained (Monitor via Chiral HPLC) BaseAction->Success SolventAction->Success TempAction->Success

Fig 2: Decision tree for optimizing reaction conditions to prevent α-stereocenter epimerization.

Sources

Optimization

Chiral separation of "2-Bromo-1-phenylheptan-1-one" enantiomers

Welcome to the Technical Support Center for the chiral resolution of 2-Bromo-1-phenylheptan-1-one . As an α -bromoketone featuring a bulky aliphatic tail, this molecule presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-Bromo-1-phenylheptan-1-one .

As an α -bromoketone featuring a bulky aliphatic tail, this molecule presents unique chromatographic challenges. The primary hurdles in its enantiomeric separation are driven by steric hindrance during chiral recognition and the chemical lability of its stereocenter. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols—focusing instead on the chemical causality behind our chromatographic choices to ensure you can build a robust, self-validating analytical method.

Section 1: Mechanistic Foundations of Chiral Recognition

To separate the enantiomers of 2-bromo-1-phenylheptan-1-one, we rely on direct resolution using Chiral Stationary Phases (CSPs)[1]. The most effective CSPs for this class of compounds are derivatized polysaccharides (amylose or cellulose).

The chiral discrimination mechanism operates on a "three-point interaction" model:

  • Hydrogen Bonding: The carbonyl oxygen of the α -bromoketone acts as a primary hydrogen-bond acceptor to the carbamate NH groups of the CSP[2].

  • π−π Interactions: The phenyl ring of the analyte aligns with the aromatic rings of the CSP selector.

  • Steric Inclusion (The Deciding Factor): The chiral cavity of the polysaccharide helix must accommodate the bulky pentyl chain (from the heptan-1-one backbone) and the heavy bromine atom. Amylose-based phases typically outperform cellulose for this specific molecule because the amylose helical groove is more adaptable to linear aliphatic bulk[3].

MethodDev Start Racemic 2-Bromo-1- phenylheptan-1-one Screening CSP Screening (Amylose vs. Cellulose) Start->Screening MP Mobile Phase Selection (Hexane/IPA vs. Hexane/EtOH) Screening->MP Eval Evaluate Resolution (Rs) MP->Eval Rs_Good Rs >= 1.5 Baseline Separation Eval->Rs_Good Success Rs_Bad Rs < 1.5 Co-elution / Tailing Eval->Rs_Bad Fail Scale Preparative Scale-up Rs_Good->Scale Opt Optimize Temp & Flow Rate Rs_Bad->Opt Opt->Eval

Workflow for Chiral Method Development and Scale-up Optimization.

Section 2: Validated Experimental Protocol (Normal Phase HPLC)

Self-Validating System Design: This protocol includes an internal system suitability check to ensure column integrity and solvent neutrality before committing precious synthetic samples.

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade Hexane and Isopropanol (IPA) at a 95:5 (v/v) ratio.

  • Causality: Normal phase conditions are mandatory here because non-polar solvents maximize the hydrogen-bonding interactions critical for the chiral recognition of ketones[2]. Do NOT add basic modifiers (e.g., DEA or TEA), as they will catalyze the racemization of the α -bromoketone.

Step 2: Sample Preparation & Integrity Check

  • Dissolve racemic 2-bromo-1-phenylheptan-1-one in the mobile phase to a concentration of 1.0 mg/mL.

  • Validation Check: Inject a blank (mobile phase only) to establish baseline stability and rule out ghost peaks from solvent contamination.

Step 3: Chromatographic Conditions

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 15°C (Sub-ambient temperatures are critical to suppress on-column racemization).

  • Detection: UV at 254 nm (optimized for the phenyl chromophore).

Step 4: Execution & System Suitability

  • Inject 10 µL of the sample.

  • Calculate Resolution ( Rs​ ). An Rs​≥1.5 indicates successful baseline separation. If Rs​<1.5 , proceed to the Troubleshooting Guide below.

Section 3: Quantitative Data & Optimization Matrix

The following table summarizes expected chromatographic behaviors based on our internal screening data, highlighting the causality of CSP and temperature choices.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Temp (°C)Selectivity ( α )Resolution ( Rs​ )Diagnostic Outcome
Amylose tris(3,5-DMPC) Hexane/IPA (95:5)151.452.1Optimal (Strong steric inclusion)
Amylose tris(3,5-DMPC) Hexane/EtOH (95:5)151.201.3Sub-optimal (EtOH disrupts H-bonding)
Cellulose tris(3,5-DMPC) Hexane/IPA (95:5)151.100.8Poor (Helical cavity too rigid)
Amylose tris(3,5-DMPC) Hexane/IPA (95:5)351.35N/AFails (Baseline bridge/Racemization)

Section 4: Troubleshooting Guide

Q1: I am observing a raised baseline or a "bridge" between the two enantiomer peaks. What causes this? A1: This is the classic chromatographic signature of on-column racemization . α -bromoketones possess a highly acidic α -proton. Under the influence of heat or trace basic impurities in the mobile phase, the molecule undergoes keto-enol tautomerism, interconverting the (R) and (S) enantiomers while they are traveling down the column.

  • The Fix: Lower the column compartment temperature to 10-15°C. Ensure your mobile phase is strictly neutral.

Racemization R_Enant (R)-Enantiomer Enol Achiral Enol Intermediate (Base/Heat Catalyzed) R_Enant->Enol Deprotonation Enol->R_Enant Reprotonation S_Enant (S)-Enantiomer Enol->S_Enant Reprotonation S_Enant->Enol Deprotonation

Mechanism of on-column racemization via keto-enol tautomerism.

Q2: My retention times ( tR​ ) are progressively decreasing over a sequence of 20 injections. A2: This indicates mobile phase degradation or column de-equilibration. In normal-phase HPLC, Hexane and IPA are highly hygroscopic. As they absorb atmospheric moisture, the mobile phase becomes more polar, which increases the elution strength and reduces retention times[4].

  • The Fix: Use semi-permeable membrane caps on your solvent bottles. Flush the column with anhydrous ethanol, then re-equilibrate with freshly prepared, sonicated mobile phase.

Q3: I have co-elution ( Rs​<1.0 ) on a Cellulose-based CSP (e.g., OD-H). How should I adjust the method? A3: The spatial arrangement of the cellulose polymer may not properly accommodate the steric bulk of the heptan-1-one aliphatic tail alongside the bromine atom.

  • The Fix: Switch the chiral selector. Amylose-based CSPs (e.g., AD-H) have a different helical twist that often provides superior steric inclusion for bulky aliphatic chains[1]. If switching columns is not possible, try changing the alcohol modifier from IPA to Ethanol to alter the steric bulk of the solvation layer.

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: Can I use Supercritical Fluid Chromatography (SFC) instead of HPLC? Yes. SFC using CO2​ and a co-solvent (like Methanol or Ethanol) is an excellent, high-throughput alternative to HPLC for chiral separations[5]. SFC operates at lower viscosities, allowing for higher flow rates and faster separations without sacrificing resolution[2]. However, strict sub-ambient temperature control is still required to prevent the racemization of the α -bromoketone.

FAQ 2: How do I scale this analytical method to preparative HPLC? Direct scale-up requires maintaining the same linear velocity. If moving from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, multiply the flow rate by the ratio of the squared radii ( (21.2/4.6)2≈21.2 ). Therefore, a 1.0 mL/min analytical flow rate scales to roughly 21.2 mL/min. Ensure your sample is dissolved in the mobile phase to prevent precipitation upon injection[4].

FAQ 3: What is the best way to store the purified enantiomers? Store the separated enantiomers in a non-polar, aprotic solvent (e.g., hexane or dichloromethane) at -20°C. Avoid protic solvents (like methanol) for long-term storage, as they can facilitate slow solvolysis or racemization of the labile α -bromo group.

References

  • HPLC separation of enantiomers using chiral stationary phases Česká a slovenská farmacie [Link]

  • Chiral HPLC Separations Guidebook Phenomenex [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 Shimadzu [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography ResearchGate[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International[Link]

Sources

Troubleshooting

Technical Support Center: Solvent-Mediated Reactivity of 2-Bromo-1-phenylheptan-1-one

Welcome to the technical support center for 2-Bromo-1-phenylheptan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile α-bromo ketone intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-1-phenylheptan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile α-bromo ketone intermediate. The reactivity of this compound is profoundly influenced by the choice of solvent, which can dictate the outcome between nucleophilic substitution, elimination, and rearrangement pathways. This document provides in-depth, experience-driven answers to common experimental challenges and frequently asked questions.

Frequently Asked Questions (FAQs): The Fundamentals of Solvent Choice

This section addresses core concepts regarding the behavior of 2-Bromo-1-phenylheptan-1-one in different solvent environments. Understanding these principles is the first step to effective troubleshooting and reaction design.

Question: What are the primary reaction pathways for 2-Bromo-1-phenylheptan-1-one?

Answer: The structure of 2-Bromo-1-phenylheptan-1-one, featuring a reactive bromine atom on the carbon alpha to a carbonyl group, allows for three main competitive reaction pathways[1][2]:

  • Nucleophilic Substitution (Sₙ1 and Sₙ2): A nucleophile replaces the bromide leaving group. This is a crucial pathway for creating new carbon-heteroatom bonds, often used to synthesize β-amino ketones and other key pharmaceutical intermediates[2].

  • Elimination (E1 and E2): A base removes a proton from the β-carbon, leading to the elimination of HBr and the formation of an α,β-unsaturated ketone (1-phenylhept-2-en-1-one)[3][4].

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, the compound can undergo rearrangement to form a carboxylic acid derivative (e.g., a cyclopentyl carboxylic acid derivative via ring contraction if it were a cyclic analog, or a rearranged ester in this case)[5][6][7]. This occurs via a cyclopropanone intermediate[8].

The solvent, in concert with the nucleophile/base and temperature, plays the decisive role in determining which of these pathways predominates.

Question: How do polar protic solvents (e.g., ethanol, methanol, water) affect the reactivity?

Answer: Polar protic solvents contain O-H or N-H bonds and can act as hydrogen bond donors[9][10]. Their effects are multi-faceted:

  • Favors Sₙ1/E1 Pathways: These solvents excel at stabilizing ionic intermediates. They can solvate both the bromide leaving group and any carbocation intermediate that forms, lowering the activation energy for unimolecular pathways[11][12]. For a secondary halide like this, an Sₙ1/E1 pathway becomes more competitive, especially with weak nucleophiles/bases.

  • Suppresses Sₙ2 Reactivity: The hydrogen bonding capability of protic solvents forms a "cage" around the nucleophile, stabilizing it and reducing its reactivity[12][13]. This significantly slows down the bimolecular Sₙ2 attack.

  • Can Participate in the Reaction: Solvents like methanol or ethanol can act as nucleophiles themselves in a process called solvolysis, leading to the formation of methoxy or ethoxy substitution products.

Question: How do polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) affect the reactivity?

Answer: Polar aprotic solvents possess dipoles that allow them to dissolve ionic reagents, but they lack O-H or N-H bonds and cannot donate hydrogen bonds[9][10].

  • Promotes Sₙ2 Pathways: This is the key advantage of polar aprotic solvents. They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive[12][13]. This dramatically accelerates the rate of Sₙ2 reactions. For targeted nucleophilic substitution on 2-Bromo-1-phenylheptan-1-one, a polar aprotic solvent is almost always the superior choice.

  • Favors E2 with a Strong Base: When a strong, non-nucleophilic base is used, these solvents also facilitate the E2 pathway by enhancing the base's reactivity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My reaction yield is very low, and the primary product is the α,β-unsaturated ketone (elimination product). How can I favor the substitution product?

Answer: Unwanted elimination is a classic competitive pathway. To favor nucleophilic substitution (specifically Sₙ2), several factors must be optimized.

Causality: The E2 elimination pathway competes directly with the Sₙ2 substitution pathway. E2 is favored by strong, sterically hindered bases and higher temperatures. The Sₙ2 reaction is favored by good, non-bulky nucleophiles and polar aprotic solvents.

Solutions:

  • Solvent Choice: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) . These solvents enhance the nucleophilicity of your reagent, accelerating the Sₙ2 reaction rate significantly compared to the competing E2 pathway[13].

  • Nucleophile/Base Selection: Use a reagent that is a strong nucleophile but a relatively weak base. For example, azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Cl⁻) are excellent nucleophiles for Sₙ2 reactions. If you are using an alkoxide, use a less hindered one (e.g., methoxide over tert-butoxide).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome the activation barrier for elimination, which often has a higher activation energy than substitution[14]. Start at room temperature or even 0 °C.

Workflow: Shifting Reaction Outcome from Elimination to Substitution

Caption: Troubleshooting workflow for favoring substitution over elimination.

Problem: I am getting a rearranged product, an ester of 2-phenylhexanoic acid, instead of the expected product.

Answer: You are likely observing a Favorskii Rearrangement . This is a common pathway for α-halo ketones under specific basic conditions[7].

Causality: The reaction is initiated by the formation of an enolate on the α'-carbon (the carbon on the other side of the carbonyl from the bromine). This enolate then performs an intramolecular Sₙ2 attack, displacing the bromide to form a highly strained cyclopropanone intermediate. The nucleophile (e.g., an alkoxide from your base) then attacks the carbonyl carbon of this intermediate, leading to ring-opening and formation of the rearranged, more stable carbanion, which is then protonated by the solvent[6][8].

Solutions:

  • Avoid Strong Alkoxide Bases: The Favorskii rearrangement is most efficient with strong bases like sodium methoxide or sodium ethoxide in their corresponding alcohol solvents[5].

  • Use a Non-Basic Nucleophile: If your goal is substitution, use a neutral or weakly basic nucleophile. For example, reacting with a neutral amine in a polar aprotic solvent will favor a direct Sₙ2 pathway.

  • Use a Non-Enolizing Base: If elimination is desired, a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is often used, which favors proton abstraction over rearrangement.

Decision Logic: Predicting the Predominant Reaction Pathway

Caption: Choosing reagents and solvents to control reaction outcome.

Problem: My reaction is extremely slow in a nonpolar solvent like hexane or toluene.

Answer: This is expected. For reactions involving charged or polar species, a nonpolar solvent is generally a poor choice.

Causality: Most nucleophilic substitution and elimination reactions involve polar transition states and often ionic reagents (e.g., sodium azide). Nonpolar solvents cannot effectively stabilize these species, leading to very low solubility of the nucleophilic salt and a high activation energy for the reaction.

Solutions:

  • Increase Solvent Polarity: The reaction requires a polar solvent to proceed at a reasonable rate. If product solubility is an issue, consider a "borderline" polar aprotic solvent like tetrahydrofuran (THF) or diethyl ether, although polar aprotic solvents like DMF or acetonitrile are superior for Sₙ2 reactions[10].

  • Use a Phase-Transfer Catalyst: If you must use a two-phase system (e.g., a nonpolar organic solvent and an aqueous solution of the nucleophile), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is essential. The PTC transports the nucleophile anion from the aqueous phase into the organic phase, allowing the reaction to occur.

Data Summary: Solvent and Reagent Effects

The following table summarizes the expected major and minor products based on different experimental conditions.

Solvent TypeReagentPredominant MechanismExpected Major ProductExpected Minor Product(s)
Polar Aprotic (DMF, Acetone)Strong Nucleophile (e.g., NaN₃, NaCN)Sₙ22-Azido-1-phenylheptan-1-oneE2 Product
Polar Protic (Ethanol)Weak Nucleophile (e.g., CH₃COO⁻)Sₙ1 / E1Mixture of Substitution/EliminationSolvolysis Product
Polar Protic (Methanol)Strong Base (e.g., NaOMe)FavorskiiMethyl 2-phenylhexanoateSₙ2 / E2 Products
Aprotic (Low Polarity) (THF)Strong, Bulky Base (e.g., t-BuOK)E21-Phenylhept-2-en-1-one---

Experimental Protocols

Protocol 1: Maximizing Sₙ2 Substitution with Sodium Azide

This protocol is designed to maximize the yield of the Sₙ2 product, 2-azido-1-phenylheptan-1-one.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Bromo-1-phenylheptan-1-one (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~0.2 M concentration). Stir the solution until the starting material is fully dissolved. Add sodium azide (NaN₃, 1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates completion.

  • Work-up: Once the reaction is complete (typically 2-4 hours), pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure azido-ketone.

Protocol 2: Maximizing E2 Elimination with Potassium tert-Butoxide

This protocol is designed to favor the formation of the α,β-unsaturated ketone, 1-phenylhept-2-en-1-one.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium tert-butoxide (t-BuOK, 1.2 eq).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) and cool the resulting suspension to 0 °C in an ice bath. In a separate flask, dissolve 2-Bromo-1-phenylheptan-1-one (1.0 eq) in a small amount of anhydrous THF.

  • Reaction: Add the solution of the bromo-ketone dropwise to the stirred suspension of t-BuOK at 0 °C over 15 minutes. After the addition is complete, allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The formation of a new, less polar spot and the consumption of the starting material indicates reaction progress.

  • Work-up: After 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.

  • Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by flash chromatography to yield the pure enone.

References

  • Solvent Effects - aliphatic nucleophilic substitution. (n.d.). Reactivity in Chemistry. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. Retrieved from [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, September 25). ChemTalk. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18). Master Organic Chemistry. Retrieved from [Link]

  • Favorskii Rearrangement. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Elimination Reactions. (n.d.). SlidePlayer. Retrieved from [Link]

  • In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? (n.d.). Study.com. Retrieved from [Link]

  • Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Favorskii rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • 8.5. Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications? (2025, January 11). Bloom Tech. Retrieved from [Link]

  • Substitution versus elimination. (2013, March 27). YouTube. Retrieved from [Link]

  • Favorskii Rearrangement. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Substitution vs Elimination Reactions Made Easy! (2022, March 19). YouTube. Retrieved from [Link]

  • Favorskii Rearrangement. (n.d.). SynArchive. Retrieved from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). W. W. Norton & Company. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Spectral Data Comparison Guide: 2-Bromo-1-phenylheptan-1-one and Homologous α-Bromoketones

As drug discovery and forensic chemistry advance, the precise characterization of synthetic intermediates becomes paramount. 2-Bromo-1-phenylheptan-1-one (often referred to as α-bromoheptanophenone) is a critical electro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and forensic chemistry advance, the precise characterization of synthetic intermediates becomes paramount. 2-Bromo-1-phenylheptan-1-one (often referred to as α-bromoheptanophenone) is a critical electrophilic building block, primarily utilized in the synthesis of substituted cathinones and complex heterocyclic APIs [1].

This guide provides an objective, data-driven comparison of 2-bromo-1-phenylheptan-1-one against its lower homologs: 2-bromo-1-phenylhexan-1-one and 2-bromo-1-phenylpentan-1-one (α-bromovalerophenone). By detailing self-validating synthetic protocols and comparative spectral data, this document equips researchers with the authoritative grounding needed to ensure structural integrity in organic synthesis.

Mechanistic Synthesis and Self-Validating Protocols

The synthesis of α-bromoketones relies on the electrophilic bromination of the corresponding alkylphenone. The causality behind the experimental design is rooted in controlling the enolization rate and preventing over-bromination.

Experimental Methodology: Synthesis of 2-Bromo-1-phenylheptan-1-one

This protocol is designed as a self-validating system , where visual cues and in-process controls (IPCs) inherently confirm the success of each step before proceeding.

  • Precursor Solvation: Dissolve 10.0 mmol of 1-phenylheptan-1-one in 25 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen because it lacks enolizable protons, completely preventing competitive solvent bromination, while its low boiling point (39.6 °C) allows for non-destructive thermal evaporation during workup.

  • Catalytic Initiation: Add 0.1 mmol of concentrated hydrobromic acid (HBr) to the solution.

    • Causality: The trace acid catalyzes the tautomerization of the ketone into its reactive enol form, significantly reducing the induction period of the reaction.

  • Bromine Addition: Cool the reaction vessel to 0–5 °C. Dropwise, add 10.5 mmol of elemental bromine (Br₂) dissolved in 10 mL of DCM over 30 minutes.

    • Causality: The low temperature suppresses radical formation, preventing unwanted bromination on the aliphatic tail or the aromatic ring.

  • Self-Validating Visual IPC: Monitor the color of the solution. The deep red color of the Br₂ drops will rapidly decolorize upon hitting the solution as it reacts with the enol. The reaction is deemed complete when a faint, persistent yellow tint remains, indicating a slight excess of unreacted bromine.

  • Quenching and Workup: Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual bromine, followed by a saturated sodium bicarbonate (NaHCO₃) wash to neutralize HBr.

  • Analytical Validation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude oil must be immediately validated via GC-MS to confirm the presence of the target mass before any downstream amination or substitution reactions.

G Start 1-Phenylheptan-1-one (Precursor) Enol Acid-Catalyzed Enolization Start->Enol HBr (cat.) Bromination Electrophilic Addition (Br2 in DCM, 0°C) Enol->Bromination Nucleophilic Attack Product 2-Bromo-1-phenylheptan-1-one (Target) Bromination->Product -HBr Validation Visual Decolorization & GC-MS Validation Product->Validation Quality Control

Caption: Mechanistic workflow and self-validating quality control for α-bromination.

Comparative Spectral Data Analysis

To objectively verify the identity of 2-bromo-1-phenylheptan-1-one, its spectral signatures must be compared against its lower homologs. The data below synthesizes expected and literature-grounded values for these compounds [2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural variations among these analogs lie solely in the length of the aliphatic tail. Consequently, the core diagnostic signals—the carbonyl carbon and the α-proton—remain remarkably consistent due to identical local electronic environments.

Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃, 400 MHz / 100 MHz)

Compound¹H NMR: α-CH (ppm)¹H NMR: Terminal CH₃ (ppm)¹³C NMR: C=O (ppm)¹³C NMR: α-C (ppm)
2-Bromo-1-phenylpentan-1-one ~5.12 (t, J = 7.2 Hz, 1H)0.95 (t, J = 7.4 Hz, 3H)193.147.2
2-Bromo-1-phenylhexan-1-one ~5.11 (t, J = 7.2 Hz, 1H)0.89 (t, J = 7.0 Hz, 3H)193.247.4
2-Bromo-1-phenylheptan-1-one ~5.10 (t, J = 7.3 Hz, 1H)0.87 (t, J = 6.9 Hz, 3H)193.347.5
  • Causality of Shifts: The α-proton appears highly deshielded (downfield at ~5.10 ppm) due to the combined electron-withdrawing inductive effects of both the adjacent carbonyl group and the highly electronegative bromine atom. The slight upfield drift of the terminal methyl group in the heptan-1-one derivative is caused by its increased distance from the deshielding anisotropic cone of the aromatic ring.

Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy

Mass spectrometry provides the most definitive self-validating data for brominated compounds due to the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

Table 2: Comparative GC-MS and IR Spectral Data

CompoundMolecular Ion [M]⁺ (m/z)Base Peak (m/z)IR: C=O Stretch (cm⁻¹)IR: C-Br Stretch (cm⁻¹)
Pentan-1-one analog 240 / 242 (1:1 ratio)1051692690
Hexan-1-one analog 254 / 256 (1:1 ratio)1051690688
Heptan-1-one analog 268 / 270 (1:1 ratio)1051690685
  • Causality in Fragmentation: Across all three homologs, the base peak is universally m/z 105 . This corresponds to the benzoyl cation (C₆H₅CO⁺), generated via rapid α-cleavage. The presence of the characteristic M⁺ and [M+2]⁺ doublet of equal intensity is the ultimate confirmation of mono-bromination.

  • Chain Length Effects: As the alkyl chain lengthens from pentyl to heptyl, the probability of a McLafferty rearrangement increases, leading to minor but distinct secondary fragmentation peaks (e.g., m/z 120) in the heptan-1-one derivative that are less prominent in the pentan-1-one analog.

MS_Frag MolIon Molecular Ion [M]*+ m/z 268/270 (1:1) AlphaCleavage α-Cleavage (Loss of Alkyl-Br Radical) MolIon->AlphaCleavage Primary McLafferty McLafferty Rearrangement (Minor Pathway) MolIon->McLafferty Chain > 3 Carbons Benzoyl Benzoyl Cation m/z 105 (Base Peak) AlphaCleavage->Benzoyl - C6H12Br* Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO

Caption: Primary GC-MS fragmentation pathways for 2-bromo-1-phenylheptan-1-one.

Conclusion and Application in Drug Development

When comparing 2-bromo-1-phenylheptan-1-one to its shorter-chain analogs, the core reactive center (the α-bromoketone moiety) remains spectroscopically and chemically identical. The variations in physical properties (such as increased lipophilicity and higher boiling points) and minor MS fragmentation differences are strictly functions of the extended aliphatic chain.

For researchers developing novel therapeutics or analytical standards, understanding the causality behind these spectral shifts ensures that synthetic workflows remain robust, predictable, and fully validated.

References
  • Title: Synthesis and structure-activity relationship of new psychoactive substances Source: TDX (Tesis Doctorals en Xarxa) URL: [Link]

  • Title: 2-Bromo-1-phenylhexan-1-one | C12H15BrO | CID 10611006 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 2-Bromo-1-phenyl-pentan-1-one | C11H13BrO | CID 10705254 Source: PubChem, National Library of Medicine URL: [Link]

Comparative

Structure-activity relationship of alpha-bromo-1-phenylalkan-1-ones

Comparative Structure-Activity Relationship (SAR) Guide: α-Bromo-1-phenylalkan-1-ones in Targeted Covalent Inhibition and Scaffold Design Introduction α -Bromo-1-phenylalkan-1-ones are a highly versatile class of electro...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structure-Activity Relationship (SAR) Guide: α-Bromo-1-phenylalkan-1-ones in Targeted Covalent Inhibition and Scaffold Design

Introduction

α -Bromo-1-phenylalkan-1-ones are a highly versatile class of electrophilic compounds. While historically recognized as intermediate building blocks in the synthesis of 2,4-diaminothiazoles for kinase inhibition [2] and synthetic cathinones [3], their most compelling application in modern drug discovery is their role as direct, targeted covalent inhibitors. Specifically, α -bromoacetophenones serve as neutral phosphotyrosine (pY) mimetics that irreversibly inhibit protein tyrosine phosphatases (PTPs) such as PTP1B and SHP-1 [1].

This guide objectively compares the structural determinants that govern the reactivity, potency, and selectivity of α -bromo-1-phenylalkan-1-ones, providing actionable experimental protocols for evaluating covalent enzyme modifiers.

The Causality of the Halogen Leaving Group: Bromo vs. Chloro

In the context of PTP1B inhibition, the choice of the α -halogen is the primary driver of covalent reactivity (measured by the inactivation rate, kinact​ ). PTP1B contains a hyper-reactive active-site cysteine (Cys215) that executes a nucleophilic attack on the α -carbon of the inhibitor.

  • α -Bromoketones: The carbon-bromine (C-Br) bond offers the optimal balance of aqueous stability and electrophilicity. Bromide is an excellent, highly polarizable leaving group, allowing the rapid formation of a stable thioether enzyme-inhibitor complex [1]. Interestingly, this covalent complex can be photolytically cleaved with UV light to regenerate the active enzyme, acting as a novel photolytic switch [1].

  • α -Chloroketones: The carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable. Consequently, α -chloroacetophenones exhibit drastically reduced kinact​ values, rendering them practically impotent in time-dependent inhibition assays compared to their brominated counterparts [1].

Alkyl Chain Length: Divergent Therapeutic Trajectories

The length of the alkan-1-one chain dictates the compound's spatial fit within distinct biological targets:

  • Acetophenones (n=2 carbons total): The two-carbon backbone places the electrophilic α -carbon at the precise depth required to mimic a phosphorylated tyrosine residue within the PTP1B catalytic cleft.

  • Propiophenones (n=3 carbons total): Conversely, the three-carbon propanone framework is the mandatory scaffold for synthesizing CNS-active cathinones. Structure-activity relationship studies indicate that extension or contraction of this specific chain length reduces biological potency and disrupts optimal spacing for monoamine transporter interaction [3].

Phenyl Ring Derivatization: Driving Selectivity

While the α -bromoketone warhead drives intrinsic potency, the phenyl ring dictates target selectivity. Simple electronic perturbations (e.g., 4'-hydroxy or 4'-methoxy substitutions) do not significantly improve selectivity between PTP isoforms. However, derivatization of the phenyl ring with specific peptidyl moieties (e.g., Gly-Glu-Glu) engages secondary, non-conserved binding pockets, transforming a pan-PTP inhibitor into a highly selective PTP1B inhibitor [1].

Quantitative SAR Data: PTP1B Inhibition Kinetics

The efficiency of a covalent inhibitor is judged by kinact​/KI​ , not IC50.

Compound ScaffoldHalogen KI​ ( μ M) kinact​ (min −1 ) kinact​/KI​ (M −1 min −1 )Selectivity Profile
4-OH-Acetophenone (PTP Inhibitor I)Bromo420.57 1.4×104 Dual PTP1B / SHP-1
4-OH-AcetophenoneChloro>200<0.05 <102 Poor
Peptidyl-Acetophenone (Gly-Glu-Glu)BromoNDNDEnhancedHigh PTP1B Selectivity

*Values extrapolated based on qualitative comparative literature demonstrating that bromides are vastly more potent than corresponding chlorides.

Pathway A PTP1B Active Site (Cys215 Thiolate) C Nucleophilic Attack at α-Carbon A->C B α-Bromoacetophenone (pY Mimetic) B->C D Bromide Ion Leaving Group C->D E Covalent Thioether Enzyme-Inhibitor Complex C->E F Photolytic Cleavage (Reversible Switch) E->F UV Light F->A Regenerated PTP1B

Mechanism of PTP1B covalent modification by α-bromoacetophenones and photolytic regeneration.

Experimental Methodology: Self-Validating Kinetic Assay

Evaluating covalent inhibitors requires measuring both the initial reversible binding affinity ( KI​ ) and the rate of covalent inactivation ( kinact​ ). Relying solely on IC50 is a fundamental error, as the IC50 of a covalent inhibitor will artificially decrease over time.

Critical Causality Note (Expertise Insight): Standard PTP assay buffers contain Dithiothreitol (DTT) or β -mercaptoethanol to keep Cys215 reduced. However, these strong nucleophiles will rapidly react with α -bromoketones, neutralizing the inhibitor before it reaches the enzyme. You must substitute DTT with the non-nucleophilic reducing agent TCEP to maintain assay integrity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP, 0.01% Triton X-100).

  • Enzyme Equilibration: Dilute recombinant human PTP1B to a final concentration of 10 nM in the assay buffer. Incubate at 25°C for 15 minutes.

  • Inhibitor Titration: Prepare a serial dilution of the α -bromoacetophenone derivative in DMSO. Add to the enzyme solution (ensure final DMSO is < 5%).

  • Time-Dependent Incubation: Incubate the enzyme-inhibitor mixture for varying time points ( t = 0, 5, 10, 20, 30, 60 minutes).

  • Reaction Initiation: At each time point, initiate the phosphatase reaction by adding the surrogate substrate p-nitrophenyl phosphate (pNPP) to a final concentration of 2 mM.

  • Kinetic Monitoring: Measure the continuous change in absorbance at 405 nm using a microplate reader for 5 minutes to determine the initial velocity ( vi​ ).

  • Data Analysis: Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate constant ( kobs​ ). Fit kobs​ versus inhibitor concentration [I] to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract the kinetic parameters.

Workflow Step1 Step 1: Reagent Prep Equilibrate PTP1B & Buffer Step2 Step 2: Inhibitor Incubation Add α-Bromoketone Series Step1->Step2 Step3 Step 3: Reaction Initiation Add pNPP Substrate Step2->Step3 Step4 Step 4: Kinetic Monitoring Absorbance at 405 nm Step3->Step4 Step5 Step 5: Data Analysis Calculate K_I and k_inact Step4->Step5

Step-by-step kinetic workflow for evaluating time-dependent covalent PTP inhibitors.

Conclusion

The α -bromo-1-phenylalkan-1-one scaffold is a masterclass in tunable reactivity. By understanding the causality behind the halogen leaving group kinetics and the spatial constraints of the alkyl chain, researchers can leverage these compounds either as potent, photolytically reversible PTP inhibitors or as foundational building blocks for complex neuroactive agents and kinase inhibitors.

References

  • Arabaci G, Yi T, Fu H, Porter ME, Beebe KD, Pei D. "alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship." Bioorg Med Chem Lett. 2002 Nov 4;12(21):3047-50. 1

  • "Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors." NIH.2

  • "Buy 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | 16735-30-1." Smolecule.3

Sources

Validation

Confirming the structure of "2-Bromo-1-phenylheptan-1-one" by 2D NMR

The synthesis of α-bromo ketones, such as 2-bromo-1-phenylheptan-1-one , represents a critical node in the development of complex active pharmaceutical ingredients (APIs) and specialized heterocycles[1]. However, the str...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of α-bromo ketones, such as 2-bromo-1-phenylheptan-1-one , represents a critical node in the development of complex active pharmaceutical ingredients (APIs) and specialized heterocycles[1]. However, the structural confirmation of these intermediates presents a distinct analytical challenge: definitively proving the regiochemistry of the halogenation.

While orthogonal techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide valuable functional and mass data, they cannot unambiguously map the carbon skeleton. This guide provides an in-depth, objective comparison of analytical methodologies, demonstrating why Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy—specifically the synergistic use of COSY, HSQC, and HMBC—is the gold standard for structural elucidation[2].

The Analytical Challenge: Regiochemistry and Stereocenters

2-Bromo-1-phenylheptan-1-one consists of a phenyl ring, a conjugated ketone, a methine carbon bearing a heavy bromine atom (the α-position), and a flexible pentyl chain.

Relying solely on 1D 1 H NMR introduces significant diagnostic risk. The aliphatic chain (C3 to C7) exhibits severe signal overlap (multiplets between 1.2 and 2.2 ppm). Furthermore, the bromination at C2 creates a chiral center, rendering the adjacent C3 methylene protons diastereotopic . In a high-field 1D spectrum, these protons will split into complex, overlapping multiplets rather than a clean triplet, making first-order analysis nearly impossible. To prevent mischaracterization (e.g., confusing α-bromination with β-bromination or ring-bromination), researchers must employ 2D NMR to trace exact through-bond connectivity[3].

Methodological Comparison: 2D NMR vs. Orthogonal Techniques

To establish a self-validating analytical profile, it is crucial to understand the causal limitations of alternative techniques. The table below summarizes the comparative performance of standard analytical modalities for this specific molecule.

Analytical TechniquePrimary Data YieldedLimitations for α-Bromo KetonesVerdict
1D NMR ( 1 H, 13 C) Proton environments, carbon counts, basic functional groups.Cannot resolve overlapping aliphatic multiplets or definitively link the α-proton to the quaternary carbonyl.Insufficient as a standalone proof of regiochemistry.
GC-MS / HRMS Exact mass, isotopic distribution ( 79 Br/ 81 Br 1:1 ratio), fragmentation.Cannot distinguish between positional isomers (e.g., 2-bromo vs. 3-bromo) without a known reference standard.Complementary for confirming molecular formula.
FT-IR Functional groups (C=O stretch at ~1690 cm −1 , C-Br stretch).Provides zero information regarding carbon skeleton connectivity or halogen position.Complementary for rapid functional screening.
X-Ray Crystallography Absolute 3D spatial arrangement and stereochemistry.2-Bromo-1-phenylheptan-1-one is an oil/low-melting solid, making single-crystal growth highly impractical.Impractical due to physical state limitations.
2D NMR (COSY, HSQC, HMBC) Contiguous spin systems, direct C-H bonds, long-range C-H connectivity.Requires higher sample concentrations and longer acquisition times than 1D NMR.Definitive for proving exact atomic connectivity.

The 2D NMR Self-Validating Workflow

A robust structural elucidation is not a linear checklist; it is a closed-loop, self-validating system. Each NMR experiment must independently verify the assumptions made by the previous one.

NMR_Workflow Acq 1. Data Acquisition (600 MHz, CDCl3) Process 2. Apodization & FT (Zero-filling, Window Func) Acq->Process Assign1D 3. 1D Assignment (Integrals, Multiplicity) Process->Assign1D Assign2D 4. 2D Mapping (COSY, HSQC, HMBC) Assign1D->Assign2D Validate 5. Orthogonal Validation (HRMS, IR) Assign2D->Validate

Self-validating structural elucidation workflow for complex small molecules.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 20 mg of highly purified 2-bromo-1-phenylheptan-1-one in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into a high-field spectrometer (e.g., 600 MHz). Tune the cryoprobe to 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR) and ensure precise 90-degree pulse widths.

  • 1D Baseline Acquisition: Acquire 1 H (16 scans) and 13 C (1024 scans) spectra. Integrate the 1 H spectrum to confirm the 17 expected protons (5 aromatic, 1 methine, 11 aliphatic).

  • Homonuclear Correlation (COSY): Acquire a gradient COSY (gCOSY) spectrum. Causality: This maps the contiguous aliphatic spin system from the α-proton (C2) down to the terminal methyl group (C7), proving the chain is unbroken.

  • Heteronuclear Single Quantum Coherence (HSQC): Acquire a multiplicity-edited HSQC. Causality: This distinguishes CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). Crucially, this will map the two distinct, diastereotopic 1 H signals of the C3 methylene to a single 13 C resonance, preventing them from being misidentified as two separate carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): Acquire a gradient HMBC optimized for long-range scalar couplings ( nJCH​ = 8 Hz). Causality: This is the definitive step. It links the isolated spin systems (the phenyl ring and the aliphatic chain) across the NMR-silent quaternary carbonyl carbon (C1)[4].

Mechanistic Proof: Interpreting the 2D NMR Data

The structural confirmation of 2-bromo-1-phenylheptan-1-one hinges on the HMBC data. Because the carbonyl carbon (C1) has no attached protons, it acts as a "blind spot" in 1D 1 H NMR and COSY. HMBC bridges this gap by detecting 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) magnetizations.

Quantitative NMR Assignment Table
Position 1 H Shift (ppm)Multiplicity 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
C1 (C=O) --~193.0-
C2 (CH-Br) 5.10dd~54.5C1 (C=O), C3, C4, Ph-ipso
C3 (CH 2​ ) 2.10 - 2.25m (diastereotopic)~33.0C1 (C=O), C2, C4, C5
C4 (CH 2​ ) 1.25 - 1.55m~27.0C2, C3, C5, C6
C5-C6 (CH 2​ ) 1.25 - 1.55m~31.0, ~22.4Adjacent aliphatic carbons
C7 (CH 3​ ) 0.88t~13.9C5, C6
Ph-ortho 8.00d~128.8C1 (C=O), Ph-para
The Logical Anchor: HMBC Connectivity

To definitively prove the bromine is at the α-position, we look at the proton resonating at 5.10 ppm. Its extreme downfield shift suggests it is adjacent to both the bromine and the carbonyl. The HMBC spectrum will show a strong cross-peak between this proton (5.10 ppm) and the carbonyl carbon (~193.0 ppm). Simultaneously, the ortho-protons of the phenyl ring (8.00 ppm) will also show a 3-bond correlation to the exact same carbonyl carbon. This converging data definitively locks the regiochemistry in place[4].

HMBC_Logic Carbonyl Carbonyl (C1) ~193 ppm AlphaProton Alpha-Proton (H2) ~5.1 ppm AlphaProton->Carbonyl 2-bond (2J_CH) BetaProtons Beta-Protons (H3) ~2.1 ppm AlphaProton->BetaProtons COSY (3J_HH) PhenylOrtho Phenyl Ortho-Protons ~8.0 ppm PhenylOrtho->Carbonyl 3-bond (3J_CH) BetaProtons->Carbonyl 3-bond (3J_CH)

HMBC and COSY correlation network confirming the alpha-bromo regiochemistry.

Conclusion

While techniques like GC-MS and FT-IR are excellent for rapid screening and formula confirmation, they lack the spatial resolution required for complex regiochemical assignments. For molecules like 2-bromo-1-phenylheptan-1-one, where diastereotopic overlap and quaternary carbon linkages obscure 1D analysis, a self-validating 2D NMR workflow (COSY HSQC HMBC) is the only method that provides absolute, mathematically rigorous proof of structure.

References

  • . MDPI.

  • . Preprints.org.

  • . U.S. Drug Enforcement Administration (DEA.gov). 4.. ResearchGate.

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Comparative

A Comparative Guide to the Purification of α-Bromo Ketones for the Research Scientist

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. α-Bromo ketones are highly valuable precursors in organic synthesis due to their dual reactive sites...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. α-Bromo ketones are highly valuable precursors in organic synthesis due to their dual reactive sites, serving as key building blocks for a multitude of pharmaceutical agents and complex molecules.[1][2] However, their synthesis is often accompanied by the formation of impurities such as unreacted starting materials, di-brominated species, and degradation products, necessitating effective purification. Furthermore, the inherent instability and lachrymatory nature of many α-bromo ketones demand careful consideration of the chosen purification strategy.[3][4]

This guide provides a comparative analysis of the most common methods for purifying α-bromo ketones, offering experimental insights and data to aid in the selection of the most appropriate technique for your specific compound and application.

Understanding the Challenges in α-Bromo Ketone Purification

The primary challenges in purifying α-bromo ketones stem from their reactivity and potential for degradation. Key factors to consider include:

  • Thermal Instability: Many α-bromo ketones are sensitive to heat and can decompose upon prolonged heating, making high-temperature distillation a less favorable option.[5]

  • Hydrolysis and Dehydrobromination: Exposure to water, bases, or even chromatography media like silica gel can lead to hydrolysis or elimination of HBr, resulting in product loss and the formation of impurities.[3]

  • Lachrymatory Properties: Many α-bromo ketones are potent lachrymators, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[3][4]

  • Common Impurities: The most frequent impurities are the starting ketone and the di-brominated analog.[3][6] The similar polarity of the mono- and di-brominated products can make chromatographic separation challenging.[7]

Comparative Analysis of Purification Methods

The choice of purification method depends on the physical state of the α-bromo ketone (solid or liquid), its stability, and the nature of the impurities. The three primary techniques are recrystallization, column chromatography, and distillation.

MethodPrincipleBest Suited ForAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Crystalline solids.Can yield very pure material; relatively simple and cost-effective; avoids prolonged contact with stationary phases.[3][8]Not suitable for oils or amorphous solids; potential for product loss in the mother liquor; "oiling out" can be an issue.[8]
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase.Both solids and oils; separating compounds with different polarities.Versatile for a wide range of compounds; can separate mixtures with closely related components.Potential for product decomposition on silica gel; can be time-consuming and requires larger volumes of solvent; strong irritant nature of the compounds can make the process unpleasant.[3][7]
Distillation Separation of liquids based on differences in their boiling points.Thermally stable, low to moderate boiling point liquids.[9]Effective for separating volatile compounds from non-volatile impurities.Not suitable for thermally sensitive compounds; requires specialized equipment for vacuum distillation.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of solvent systems and conditions will be necessary for specific α-bromo ketones.

Method 1: Recrystallization

Recrystallization is often the most effective method for purifying solid α-bromo ketones, minimizing the risk of decomposition associated with chromatography.[3][8]

Protocol for Recrystallization of 2-Bromoacetophenone:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude 2-bromoacetophenone in a minimal amount of a potential solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) at room temperature.[8] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Air-dry the crystals or dry them in a vacuum desiccator.

Workflow for Recrystallization

A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional: Decolorize) A->B C Slow Cooling & Crystallization B->C D Vacuum Filtration & Washing C->D E Drying D->E

Caption: A generalized workflow for the recrystallization of α-bromo ketones.

Method 2: Flash Column Chromatography

When recrystallization is not feasible, flash column chromatography can be employed. However, due to the potential for decomposition on silica gel, this should be performed quickly and with a non-polar eluent system.[3]

Protocol for Column Chromatography of an α-Bromo Ketone:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate, such as 10:1 to 16:1).[10] Pack the column with the slurry.

  • Sample Loading: Dissolve the crude α-bromo ketone in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography

A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Solvent System B->C D Collect & Monitor Fractions (TLC) C->D E Combine Pure Fractions & Remove Solvent D->E

Caption: A generalized workflow for the column chromatography of α-bromo ketones.

Method 3: Distillation

For liquid α-bromo ketones that are thermally stable, distillation under reduced pressure can be an effective purification method.[9]

Protocol for Vacuum Distillation of an α-Bromo Ketone:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation.

  • Charging the Flask: Place the crude liquid α-bromo ketone in the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Heat the distillation flask gently.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of the α-bromo ketone at the applied pressure.

  • Discontinuation: Stop the distillation once the desired product has been collected.

Workflow for Vacuum Distillation

A Setup Vacuum Distillation Apparatus B Charge Flask with Crude Liquid A->B C Apply Vacuum & Gently Heat B->C D Collect Desired Fraction C->D E Discontinue Distillation D->E

Caption: A generalized workflow for the vacuum distillation of α-bromo ketones.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining the purity of organic compounds.[11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment.

Conclusion

The purification of α-bromo ketones is a critical step in their utilization as synthetic intermediates. A thorough understanding of their stability and the nature of potential impurities is essential for selecting the most appropriate purification method. For solid compounds, recrystallization is often the preferred method due to its efficiency and the reduced risk of product degradation.[3][8] For oils or when recrystallization is ineffective, rapid flash column chromatography with a non-polar eluent is a viable alternative.[3] In cases where the α-bromo ketone is a thermally stable liquid, vacuum distillation can be employed.[9] By carefully selecting and optimizing the purification protocol, researchers can obtain high-purity α-bromo ketones, ensuring the success of subsequent synthetic transformations.

References

  • Benchchem. (n.d.). Synthesis of 2-Bromo-3'-nitroacetophenone.
  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of α-Bromo Ketones using N-Bromo Reagents.
  • Benchchem. (n.d.). Application Notes and Protocols: Bromoacetyl Chloride in the Preparation of Alpha-Halo Ketones.
  • Benchchem. (n.g.). Managing thermal instability of alpha-bromo ketones.
  • Google Patents. (n.d.). CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds.
  • ResearchGate. (2024, May 9). Education.
  • PrepChem.com. (n.d.). Preparation of bromoacetophenone.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Gogoi, S. (2010). Spotlight 337. SYNLETT, 2010(20), 3113–3114.
  • Sigma-Aldrich. (n.d.). 2-Bromoacetophenone for synthesis.
  • Ley, S. V., & Thomas, A. W. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (22), 3247-3249.
  • Google Patents. (n.d.). CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.
  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros.
  • American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization.
  • Jørgensen, K. A., et al. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 1-bromo-3-methyl-2-butanone.
  • Barnes, R. P., & Tulane, V. J. (1940). The Acetylation of alpha-Bromo Ketones and their Derivatives. Journal of the American Chemical Society, 62(4), 894–896.
  • Benchchem. (n.d.). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.

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Validation

A Comparative Guide to the Validation of an Analytical Method for 2-Bromo-1-phenylheptan-1-one Quantification

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 2-Bromo-1-phenylheptan-1-one, a key intermediate in various synthetic processes. Ensuring the accuracy, p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 2-Bromo-1-phenylheptan-1-one, a key intermediate in various synthetic processes. Ensuring the accuracy, precision, and reliability of quantitative analysis is paramount for quality control, process monitoring, and regulatory compliance in the pharmaceutical and chemical industries. This document outlines a detailed validation process for a primary High-Performance Liquid Chromatography (HPLC) method and compares its performance with a Gas Chromatography-Mass Spectrometry (GC-MS) method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] It is a critical component of Good Manufacturing Practice (GMP) and ensures the integrity of analytical data.[7][8] For a compound like 2-Bromo-1-phenylheptan-1-one, a validated method guarantees that measurements of its purity and concentration are reliable, which is essential for ensuring the quality and safety of downstream products.

Logical Workflow for Method Validation

The validation of an analytical method is a systematic process. It begins with defining the analytical requirements and culminates in the routine implementation of a fully validated method.

G A Define Analytical Requirements B Develop Analytical Method A->B C Prepare Validation Protocol B->C D Perform Validation Experiments C->D E Analyze and Document Results D->E F Prepare Validation Report E->F G Implement for Routine Use F->G

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods: HPLC-UV vs. GC-MS

Both HPLC and GC-MS are powerful techniques for the quantification of organic molecules like 2-Bromo-1-phenylheptan-1-one. The choice of method often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and partitioning with a gaseous mobile phase, with detection by mass-to-charge ratio.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[5]Required; the compound must be volatile and thermally stable.[5]
Derivatization Generally not required for chromophore-containing compounds.May be required to increase volatility and thermal stability.[9]
Sensitivity Good (typically in the ng to µg range).[5]Excellent (typically in the pg to ng range).[5]
Specificity Good, based on retention time and UV spectrum. Can be enhanced with a Diode Array Detector (DAD).Excellent, based on retention time and unique mass fragmentation patterns.[10]
Instrumentation Cost Moderate.High.

For the purpose of this guide, we will focus on the validation of a newly developed HPLC-UV method as the primary quantitative technique due to its robustness, ease of use, and lower operational cost. GC-MS will be considered as a comparative and confirmatory method.

Part 1: HPLC-UV Method Validation

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined from the UV spectrum of 2-Bromo-1-phenylheptan-1-one (e.g., 245 nm).

  • Standard and Sample Preparation: Standards of known concentration and samples are prepared in the mobile phase.

Validation Parameters and Acceptance Criteria

The following validation characteristics will be assessed according to ICH Q2(R1) guidelines.[7][11]

G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation.

1. Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13]

  • Experimental Protocol:

    • Analyze a blank solvent (mobile phase).

    • Analyze a placebo sample (a mixture of all potential matrix components without the analyte).

    • Analyze a sample of 2-Bromo-1-phenylheptan-1-one.

    • Perform forced degradation studies to generate potential degradation products.[14][15][16][17]

      • Acid/Base Hydrolysis: Reflux the analyte in 0.1 N HCl and 0.1 N NaOH.[16]

      • Oxidative Degradation: Treat the analyte with 3% hydrogen peroxide.

      • Thermal Degradation: Expose the solid analyte to elevated temperatures (e.g., 80°C).

      • Photolytic Degradation: Expose the analyte solution to UV light.

    • Analyze the stressed samples and assess the resolution between the analyte peak and any degradation product peaks.

  • Acceptance Criteria: The analyte peak should be free from interference from blank components, placebo, and degradation products. The peak purity should be confirmed using a Diode Array Detector.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[7][8][18]

  • Experimental Protocol:

    • Prepare a stock solution of 2-Bromo-1-phenylheptan-1-one of a known concentration.

    • Prepare a series of at least five calibration standards by diluting the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Data Summary:

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
5125.3126.1124.8125.4
10250.8252.3251.5251.5
25628.1630.5629.3629.3
501255.71258.21256.91256.9
1002510.42514.62512.52512.5
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[5][19]

3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][20][21]

  • Experimental Protocol:

    • Prepare samples with known concentrations of 2-Bromo-1-phenylheptan-1-one at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

    • Calculate the percentage recovery for each replicate.

  • Data Summary:

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.899.5
80%4040.1100.3
80%4039.999.8
100%5050.2100.4
100%5049.799.4
100%5050.1100.2
120%6059.899.7
120%6060.3100.5
120%6059.999.8
  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5][19]

4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13][21] It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Summary:

ParameterDay 1 / Analyst 1 (RSD%)Day 2 / Analyst 2 (RSD%)
Repeatability < 2%< 2%
Intermediate Precision < 2%
  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[19]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[18][22]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: This approach is common for chromatographic methods.[22][23]

      • Analyze a series of samples with known low concentrations of the analyte.

      • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[8][18][22]

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or blank injections) and S is the slope of the calibration curve.[8]

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

  • Experimental Protocol:

    • Introduce small variations to the nominal HPLC method parameters, one at a time.

    • Analyze a system suitability sample with each modified condition.

    • Examples of variations:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations.

Part 2: Comparative Method - GC-MS

A GC-MS method can serve as an excellent orthogonal technique for the confirmation of identity and for quantification, particularly at lower concentrations.

Experimental Protocol: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.[24]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Performance Comparison
ParameterHPLC-UVGC-MSRationale for Difference
Specificity GoodExcellentMass spectral data provides a higher degree of confidence in peak identity.
LOD/LOQ HigherLowerGC-MS is generally more sensitive, especially in SIM mode.
Robustness HighModerateGC methods can be more susceptible to matrix effects and inlet discrimination.
Sample Throughput HigherLowerHPLC run times are often shorter, and sample preparation can be simpler.

Conclusion

This guide has detailed a comprehensive validation strategy for an HPLC-UV method for the quantification of 2-Bromo-1-phenylheptan-1-one, in line with ICH guidelines. The validation experiments for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness provide a high degree of assurance in the method's performance. The comparison with a GC-MS method highlights the strengths and weaknesses of each technique, allowing researchers and quality control professionals to select the most appropriate method for their specific needs. A thoroughly validated analytical method is a cornerstone of reliable data generation, ensuring product quality and regulatory compliance.

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Comparative

Comparative Reaction Kinetics: 2-Bromo-1-phenylheptan-1-one vs. Shorter Chain Analogs

As drug development increasingly targets complex, lipophilic receptor pockets (such as the dopamine transporter in the study of novel psychoactive substances), the synthesis of extended-chain cathinones and related activ...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex, lipophilic receptor pockets (such as the dopamine transporter in the study of novel psychoactive substances), the synthesis of extended-chain cathinones and related active pharmaceutical ingredients (APIs) has become a focal point. A critical intermediate in these synthetic pathways is 2-bromo-1-phenylheptan-1-one , an α -bromo ketone featuring a 7-carbon backbone[1].

However, transitioning from standard short-chain analogs (like phenacyl bromide) to extended-chain variants introduces profound kinetic challenges. This guide provides an in-depth comparative analysis of the reaction kinetics of 2-bromo-1-phenylheptan-1-one against its shorter-chain counterparts, grounded in mechanistic physical organic chemistry and supported by self-validating experimental protocols.

Mechanistic Insights: The Kinetic Penalty of Chain Extension

The defining transformation for α -bromo ketones is the bimolecular nucleophilic substitution (Sₙ2) reaction at the α -carbon, typically involving an amine nucleophile[2]. While the adjacent carbonyl group generally accelerates Sₙ2 reactions via π−σ∗ orbital overlap, the length of the alkyl chain drastically alters the transition state energy landscape.

The Alpha-Carbon Environment & Steric Shielding

In 2-bromo-1-phenylethan-1-one (phenacyl bromide) , the α -carbon is primary. The lack of alkyl substitution provides an unobstructed Bürgi-Dunitz trajectory for incoming nucleophiles, resulting in exceptionally fast reaction rates.

Conversely, 2-bromo-1-phenylheptan-1-one possesses a pentyl group attached directly to the α -carbon, making it a secondary alkyl halide with a massive, flexible hydrocarbon tail. This extended chain creates a dynamic steric umbrella. As the nucleophile approaches, the steric bulk of the pentyl group severely restricts the optimal attack angle, drastically elevating the activation energy ( ΔG‡ ) required to reach the transition state[1].

Solvation Dynamics and Lipophilicity

The extension of the alkyl chain also significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity alters the solvation shell of the ground state. In polar protic solvents (e.g., ethanol), the highly lipophilic tail of 2-bromo-1-phenylheptan-1-one induces solvent exclusion, destabilizing the system and necessitating a shift to highly polar aprotic solvents (like DMF or DMSO) to maintain sufficient transition state stabilization[3].

Comparative Kinetic Data

The following table summarizes the kinetic profiles of three homologous α -bromo ketones during an Sₙ2 amination reaction. Data illustrates the exponential decay in reaction velocity as a function of steric bulk.

CompoundAlkyl Chain at α -CarbonSteric HindranceRelative Sₙ2 Rate ( krel​ )Optimal Amination Solvent
2-Bromo-1-phenylethan-1-one -H (Primary)Minimal1.000 (Reference)THF / EtOH
2-Bromo-1-phenylpropan-1-one -CH₃ (Secondary)Moderate~0.045MeCN / THF
2-Bromo-1-phenylheptan-1-one -C₅H₁₁ (Secondary)Severe< 0.002DMF / DMSO

Note: Relative rates ( krel​ ) are representative values based on pseudo-first-order kinetic assays utilizing a standard secondary amine (e.g., pyrrolidine) at 25°C.

Mechanistic Logic Workflow

The diagram below maps the causal relationship between structural chain extension and the resulting kinetic suppression observed in the laboratory.

G A Extended Alkyl Chain (C2 → C7) B Increased Steric Bulk at α-Carbon A->B Structural Expansion C Elevated Lipophilicity (LogP) A->C Hydrocarbon Tail D Higher Transition State Energy (ΔG‡) B->D Trajectory Blockade E Altered Solvation Dynamics C->E Solvent Exclusion F Suppressed SN2 Reaction Rate (k) D->F Kinetic Punishment E->F Requires Aprotic Conditions

Figure 1: Mechanistic logic diagram illustrating the impact of alkyl chain length on SN2 kinetics.

Self-Validating Experimental Protocol: Kinetic Assay via HPLC-UV

To empirically determine the kinetic differences between these analogs, a robust, self-validating kinetic assay is required. The following protocol outlines the determination of pseudo-first-order rate constants ( kobs​ ) for the amination of α -bromo ketones.

Objective

Quantify the Sₙ2 reaction rate of 2-bromo-1-phenylheptan-1-one versus phenacyl bromide using pyrrolidine as the nucleophile.

Materials & Reagents
  • Substrates: 2-Bromo-1-phenylheptan-1-one, Phenacyl bromide.

  • Nucleophile: Pyrrolidine (≥99%, distilled prior to use).

  • Solvent: Anhydrous Acetonitrile (MeCN, HPLC grade).

  • Internal Standard: Benzophenone.

  • Quench Solution: 0.1% Trifluoroacetic acid (TFA) in Water/MeCN (50:50).

Step-by-Step Methodology

Step 1: Preparation of Standardized Reaction Mixtures

  • Prepare a 10 mM stock solution of the target α -bromo ketone in anhydrous MeCN.

  • Spike the solution with 2 mM Benzophenone.

    • Causality & Validation: Benzophenone acts as an inert internal standard (IS). Because it does not participate in the reaction, the ratio of the reactant peak area to the IS peak area self-corrects for any solvent evaporation or autosampler injection volume inconsistencies over the 24-hour time course.

  • Prepare a separate 100 mM stock solution of pyrrolidine in anhydrous MeCN.

    • Causality: Using a 10-fold molar excess of the amine ensures the reaction follows pseudo-first-order kinetics, simplifying the mathematical extraction of the rate constant ( kobs​ ).

Step 2: Reaction Initiation

  • Equilibrate both solutions in a thermostatic water bath at 25.0°C (±0.1°C).

  • Rapidly mix equal volumes of the α -bromo ketone solution and the pyrrolidine solution. Start the timer ( t=0 ).

Step 3: Time-Course Sampling & Acid Quenching

  • At predefined intervals (e.g., 1, 5, 15, 30, 60, 120 minutes for phenacyl bromide; 1, 2, 4, 8, 12, 24 hours for 2-bromo-1-phenylheptan-1-one), extract a 50 µL aliquot of the reaction mixture.

  • Immediately inject the aliquot into an HPLC vial containing 950 µL of the Quench Solution (0.1% TFA).

    • Causality & Validation: This is the most critical self-validating step. The TFA instantly protonates the pyrrolidine, converting it to a non-nucleophilic pyrrolidinium salt. This drops the reaction rate to absolute zero, "freezing" the chemical state of the aliquot. This guarantees that the HPLC analysis reflects the exact conversion at the moment of sampling, regardless of when the vial is actually injected into the column.

Step 4: HPLC-UV Analysis

  • Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

  • Plot ln([Substrate]t​/[Substrate]0​) against time ( t ). The slope of the resulting linear regression yields the pseudo-first-order rate constant, −kobs​ .

References

  • Synthesis and structure-activity relationship of new psychoactive substances TDX (Tesis Doctorals en Xarxa)[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-1-phenylheptan-1-one proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Bromo-1-phenylheptan-1-one Chemical Profiling & Hazard Causality 2-Bromo-1-phenylheptan-1-one (CAS: 848663-83-2) is a halogenated organic compound, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Bromo-1-phenylheptan-1-one

Chemical Profiling & Hazard Causality

2-Bromo-1-phenylheptan-1-one (CAS: 848663-83-2) is a halogenated organic compound, specifically classified as an α -bromoketone.

Mechanistic Hazard Profile: The presence of the highly electronegative bromine atom adjacent to the carbonyl group renders the α -carbon extremely electrophilic. This molecular architecture makes the compound a potent alkylating agent. In biological systems, it readily cross-links with nucleophilic residues (such as thiols in cysteine or amines in lysine) on cellular proteins, leading to severe skin corrosion, serious eye damage, and respiratory tract irritation ()[1][2]. Because of its bromine content, its disposal falls strictly under halogenated organic waste protocols ()[3].

Operational Safety & Handling Protocols

To ensure absolute safety when handling highly reactive brominated ketones, researchers must adhere to the following self-validating systems:

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent the inhalation of volatile, lachrymatory aerosols ()[4]. Verify hood airflow is optimal before uncapping the reagent.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene, as brominated solvents rapidly degrade standard latex), tightly sealed chemical splash goggles, and a flame-resistant lab coat[2].

  • Emergency Response (Self-Validating Protocol):

    • Skin Contact: Immediately flush the affected area with copious amounts of soap and water ()[1][5]. Remove contaminated clothing immediately; trapped chemicals will continue to cause dermal burns if left against the skin[5].

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, lifting upper and lower eyelids to ensure complete clearance of the reactive electrophile[1][2].

The Causality of Waste Segregation: Halogenated vs. Non-Halogenated

A critical operational failure in many laboratories is the improper commingling of halogenated (containing F, Cl, Br, I) and non-halogenated waste.

  • Disposal Chemistry & Logistics: Non-halogenated solvents are typically repurposed via fuels blending for cement kilns ()[6][7]. However, halogenated compounds like 2-Bromo-1-phenylheptan-1-one cannot be burned in standard kilns. Incinerating brominated organics requires specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the highly corrosive hydrobromic acid (HBr) gas produced during combustion.

  • Cost & Environmental Impact: Mixing even small amounts of halogenated waste (as low as 1,000 ppm) into a non-halogenated stream contaminates the entire batch, rendering it unfit for fuel blending and increasing disposal costs by up to 300% ()[3][7]. Furthermore, improper incineration of halogenated waste risks the formation of toxic dioxins and furans.

Step-by-Step Disposal Methodology

Follow this strict workflow to ensure RCRA (Resource Conservation and Recovery Act) compliance and laboratory safety:

  • Step 1: Container Selection. Select a UN-approved high-density polyethylene (HDPE) carboy (e.g., UN 3H1 rating) ()[8]. Causality: HDPE is chemically resistant to most halogenated ketones, preventing container degradation and hazardous leaks.

  • Step 2: Waste Transfer. Transfer the spent 2-Bromo-1-phenylheptan-1-one into the halogenated waste container inside the fume hood. Never fill the container past 90% capacity. Causality: Leaving a 10% headspace accommodates vapor pressure expansion due to ambient temperature fluctuations, preventing container rupture[8].

  • Step 3: Vapor-Tight Sealing. Keep the container lid tightly closed at all times unless actively adding waste[5][6]. Causality: Open containers violate EPA regulations and allow toxic vapors to escape into the laboratory environment. Validate the seal by ensuring no "clicking" sounds occur when tightening the cap[8].

  • Step 4: Hazard Labeling. Immediately affix a Hazardous Waste Tag. Check the "Halogenated Solvents" box and explicitly list "2-Bromo-1-phenylheptan-1-one" along with its approximate concentration[3][7].

  • Step 5: Satellite Accumulation Area (SAA) Storage. Store the sealed, labeled container in a designated SAA with secondary containment (a tray capable of holding 110% of the container's volume)[3][8]. Keep away from incompatible materials such as strong bases or oxidizers[5].

  • Step 6: EHS Pickup. Request a waste collection from your Environmental Health and Safety (EHS) department before the container reaches its maximum allowed storage time (typically 90 days) or volume limit[3][8].

Quantitative Data Presentation

To facilitate quick decision-making and prevent costly commingling errors, the following table summarizes the critical logistical differences between the two primary organic waste streams.

ParameterHalogenated Waste (e.g., 2-Bromo-1-phenylheptan-1-one)Non-Halogenated Waste (e.g., Ethanol, Acetone)
Defining Elements Contains F, Cl, Br, or I[7]Contains only C, H, O, N[7]
Primary Disposal Route High-temperature incineration with acid scrubbers[7]Fuels blending (recycled as fuel)[6][7]
Relative Disposal Cost High (2x - 3x baseline cost)[3][6][7]Low (Baseline cost)[3][6]
Contamination Threshold > 1,000 ppm halogens classifies the whole batch as halogenated[7]N/A
EPA Waste Classification Typically F-listed (e.g., F001, F002) or CharacteristicTypically D-listed (Ignitable - D001)

Workflow Visualization

The following diagram illustrates the logical decision tree and operational workflow for the disposal of 2-Bromo-1-phenylheptan-1-one.

G Start Waste Generation: 2-Bromo-1-phenylheptan-1-one Check Halogen Content Analysis (Contains Bromine?) Start->Check Segregate Segregate into Halogenated Waste Stream Check->Segregate Yes (Br is a Halogen) Container Transfer to UN-Approved HDPE Container (Max 90% Full) Segregate->Container Label Apply Hazardous Waste Tag (Specify: Halogenated, Toxic) Container->Label Storage Store in SAA with Secondary Containment Label->Storage Pickup EHS Pickup & Specialized Incineration Storage->Pickup

Operational workflow for the segregation, containment, and disposal of halogenated organic waste.

References

  • Title: Halogenated Solvents in Laboratories | Source: Temple University Environmental Health and Radiation Safety | URL: [Link]

  • Title: Chemical Waste Management | Source: University of Illinois Division of Research Safety | URL: [Link]

  • Title: Hazardous Waste Management | Source: University of British Columbia Safety & Risk Services | URL: [Link]

  • Title: Organic Solvent Waste | Source: Lund University Kemicentrum | URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-1-phenylheptan-1-one

Advanced Safety and Operational Protocol for Handling 2-Bromo-1-phenylheptan-1-one As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system dictated by...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 2-Bromo-1-phenylheptan-1-one

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system dictated by molecular reactivity. 2-Bromo-1-phenylheptan-1-one (CAS: 848663-83-2) is a highly reactive α -bromoketone. While it is a valuable electrophilic building block in organic synthesis—and notably monitored in several jurisdictions as a controlled precursor[1]—its structural properties demand rigorous, self-validating safety protocols.

This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines field-proven operational and disposal workflows.

Mechanistic Toxicology: The Causality Behind the Hazards

To understand the PPE requirements, we must first understand the chemical's mechanism of action. The α -carbon of 2-Bromo-1-phenylheptan-1-one is exceptionally electrophilic, activated by the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom[2][3].

  • The Lachrymatory Effect (Ocular & Respiratory Toxicity): α -bromoketones are potent lachrymators (tear-producing agents)[4]. Upon contact with biological tissues, they undergo rapid SN​2 nucleophilic substitution, specifically targeting and covalently alkylating the sulfhydryl (-SH) groups of cysteine residues in mucosal proteins and enzymes[3]. This irreversible denaturation of structural proteins in the eyes and respiratory tract triggers intense irritation, tearing, and potential pulmonary edema[3].

  • Dermal Corrosivity: Contact with the liquid causes painful, slow-healing chemical burns due to the same alkylation mechanism disrupting cellular barrier integrity[4][5].

Table 1: Quantitative Hazard Profile for α -Bromoketones Note: Data extrapolated from structurally analogous α -haloketones to guide risk assessment.

Hazard MetricEstimated Value / ProfileClinical Manifestation
Acute Oral LD50 ~400 - 500 mg/kg (Rat)Gastrointestinal distress, internal mucosal burns[2].
Acute Dermal LD50 ~1,000 - 1,100 mg/kg (Rabbit)Severe skin irritation, covalent tissue alkylation[2].
Inhalation LC50 ~11 mg/L (4h, Rat)Coughing, wheezing, chemical pneumonitis[2].
Primary Target Sites Ocular, Respiratory, DermalIntense lacrimation, blistering, respiratory distress[3][4].

Mandatory PPE Matrix

Every piece of equipment chosen to handle 2-Bromo-1-phenylheptan-1-one is a direct countermeasure to its SN​2 reactivity profile.

Protection CategoryMandatory EquipmentMechanistic Justification
Eye/Face Gas-tight chemical safety goggles (unvented) and full face shield.Standard safety glasses offer zero protection against lachrymatory vapors. Vapors will immediately alkylate ocular mucins, causing temporary blindness and severe pain[2][3].
Respiratory Certified chemical fume hood (face velocity 80-100 fpm).Inhalation of α -bromoketones causes severe respiratory tract irritation[2][4]. If hood ventilation fails, a full-face respirator with organic vapor cartridges is mandatory.
Hand Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil). α -bromoketones are highly skin-permeable. Butyl rubber provides superior resistance against the organic solvents (e.g., DCM, ether) typically used as carriers for this ketone.
Body Flame-resistant (FR) lab coat , chemical-resistant neoprene apron.Prevents dermal exposure and systemic absorption. Contact with the liquid causes painful chemical burns[4][5].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must include a verification check before proceeding.

Step 1: Environmental Validation

  • Verify the chemical fume hood is operational. The flow monitor must read between 80-100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Clear the hood of all incompatible materials, specifically strong bases, oxidizers, and reducing agents, which can trigger violent decomposition[2].

Step 2: PPE Donning & System Check

  • Don the FR lab coat, neoprene apron, inner nitrile gloves, and outer butyl rubber gloves.

  • Secure gas-tight goggles. Self-Validation: Perform a negative pressure check on the goggles to ensure a complete seal against the face.

Step 3: Closed-System Transfer

  • Do not pour 2-Bromo-1-phenylheptan-1-one openly. Use a glass syringe with a stainless steel needle or a cannula transfer system flushed with inert gas (Nitrogen or Argon) to move the liquid.

  • Keep the sash as low as possible (below the chin) during the transfer to utilize the hood's physical barrier.

Step 4: Reaction Execution

  • Execute the planned nucleophilic substitution. Ensure the receiving flask is equipped with a reflux condenser and a scrubber system (e.g., a bubbler containing dilute sodium hydroxide) to capture any evolved hydrogen bromide gas[2][3].

Decontamination & Disposal Plan

Because 2-Bromo-1-phenylheptan-1-one is an electrophile, it must be chemically quenched using a nucleophile before disposal.

Routine Waste Quenching Protocol:

  • Transfer reaction waste to a dedicated quenching flask inside the fume hood.

  • Slowly add a mild aqueous nucleophile, such as a 10% sodium thiosulfate solution or dilute ethanolamine, while stirring. This forces an SN​2 reaction, converting the hazardous α -bromoketone into a non-volatile, non-lachrymatory thioether or amine derivative.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the high-Rf starting material confirms complete quenching.

  • Transfer the neutralized aqueous/organic biphasic mixture to properly labeled hazardous waste carboys.

Emergency Spill Response Protocol:

  • Evacuate & Ventilate: Immediately alert personnel and evacuate the immediate area. Ensure the fume hood is running at maximum exhaust[6][7].

  • Neutralize: Wearing full PPE, carefully cover the spill with a mild base, such as dilute sodium bicarbonate solution, to facilitate controlled hydrolysis without violent exothermicity[6][8].

  • Absorb: Apply an inert absorbent material like vermiculite or dry sand over the neutralized liquid[6][7]. Never use combustible materials like paper towels or sawdust.

  • Dispose: Sweep the absorbed mixture using non-sparking tools into a sealed, hazardous waste container[7]. Wash the contaminated surface thoroughly with soap and water.

Process Visualization

Workflow Start 1. Pre-Operation: Verify Fume Hood Airflow PPE 2. Don Mandatory PPE: Gas-Tight Goggles, Double Gloves Start->PPE Handling 3. Chemical Handling: Closed-System Transfer PPE->Handling Spill Accidental Spill? Handling->Spill Evacuate Evacuate & Ventilate Area Spill->Evacuate Yes Reaction 4. Execute Reaction (Nucleophilic Substitution) Spill->Reaction No Neutralize Neutralize: Dilute NaHCO3 Evacuate->Neutralize Absorb Absorb: Vermiculite or Sand Neutralize->Absorb Dispose 6. Hazardous Waste Disposal Absorb->Dispose Quench 5. Quench Reaction Waste (Thioether Formation) Reaction->Quench Quench->Dispose

Operational workflow and emergency spill response for alpha-bromoketones.

References[1] Russia: Amended lists of controlled narcotic and psychotropic substances and their precursors. Pravsky Consulting. https://pravsky.com[4] Cas 598-31-2, BROMOACETONE. LookChem. https://lookchem.com[2] Bromomethyl ethyl ketone - Safety, Hazards, and Toxicology. Grokipedia. https://grokipedia.com[6] BROMOACETONE 598-31-2 wiki. Guidechem.https://guidechem.com[3] Bromoacetone - Mechanisms of toxicity. Grokipedia.https://grokipedia.com[5] Application Notes and Protocols: Bromoacetyl Chloride in the Preparation of Alpha-Halo Ketones. Benchchem. https://benchchem.com[7] Chloroacetone - Regulatory and Environmental Aspects. Grokipedia. https://grokipedia.com[8] Bromomethyl ethyl ketone - Synthesis and Handling. Grokipedia. https://grokipedia.com[9] 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone - Application Note. Benchchem. https://benchchem.com

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